molecular formula C10H10N2O2 B073852 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1133-42-2

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B073852
CAS No.: 1133-42-2
M. Wt: 190.2 g/mol
InChI Key: MUESRUHFMTYDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a synthetically accessible benzodiazepine derivative that serves as a crucial intermediate and scaffold in medicinal chemistry and pharmacological research. This compound, featuring the core 1,4-benzodiazepine-2,5-dione structure with a methyl substitution at the N1 position, is a versatile building block for the development of novel psychoactive agents and central nervous system (CNS) targeted molecules. Its primary research value lies in its role as a precursor for synthesizing more complex benzodiazepine analogues, enabling structure-activity relationship (SAR) studies to elucidate the pharmacophore requirements for binding to GABAA receptors. Researchers utilize this compound to investigate the biochemical pathways and molecular interactions that underpin anxiolytic, sedative, and anticonvulsant activities, contributing to the design of new therapeutic candidates with optimized efficacy and reduced side-effect profiles. The mechanism of action for its derived active metabolites typically involves allosteric modulation of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the CNS. Supplied with high chemical purity, this product is intended for in vitro biochemical assays and chemical synthesis applications, providing a reliable foundation for advancing neuropharmacological discovery.

Properties

IUPAC Name

1-methyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUESRUHFMTYDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393659
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-42-2
Record name 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

The 1,4-benzodiazepine-2,5-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The targeted compound, this compound, is a specific analogue within this class. Its synthesis is of interest for the development of novel therapeutic agents. This guide will focus on the most common and effective synthetic strategies for obtaining this molecule.

Primary Synthetic Route

The most prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the reaction of N-methylisatoic anhydride with glycine or a glycine ester to form the intermediate N-(2-(methylamino)benzoyl)glycine. The second step is the subsequent intramolecular cyclization of this intermediate to yield the desired benzodiazepine-2,5-dione.

dot

Caption: General synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-(2-(methylamino)benzoyl)glycine (Intermediate)

Materials:

  • N-Methylisatoic anhydride

  • Glycine

  • Aqueous Sodium Hydroxide (1 M)

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethanol

Procedure:

  • A solution of glycine (1.0 equivalent) in 1 M aqueous sodium hydroxide (2.0 equivalents) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • N-Methylisatoic anhydride (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours, during which the anhydride will dissolve and react. The reaction can be monitored by TLC.

  • After the reaction is complete, the solution is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid.

  • The precipitated white solid, N-(2-(methylamino)benzoyl)glycine, is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from an ethanol/water mixture to afford the pure intermediate.

Synthesis of this compound (Final Product)

Materials:

  • N-(2-(methylamino)benzoyl)glycine

  • Acetic anhydride

  • Pyridine

Procedure:

  • The dried N-(2-(methylamino)benzoyl)glycine (1.0 equivalent) is suspended in a mixture of acetic anhydride (5.0 equivalents) and pyridine (1.0 equivalent) in a round-bottom flask.

  • The mixture is heated to reflux (approximately 100-120 °C) for 2-4 hours. The progress of the cyclization can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride and pyridine are removed under reduced pressure.

  • The resulting residue is triturated with cold water, and the solid product is collected by vacuum filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield pure this compound.

Quantitative Data

The following table summarizes yields for the synthesis of various 1,4-benzodiazepine-2,5-dione derivatives from the literature, providing a comparative context for the expected yield of the target molecule.

EntryStarting MaterialsProductYield (%)Reference
1Isatoic anhydride, Glycine methyl ester HCl3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione62.5[1]
2Isatoic anhydride, Alanine methyl ester HCl3-methyl-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione63.1[1]
31-(2-bromobenzyl)azetidine-2-carboxamide3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one97[3]
41-(2-bromobenzyl)azetidine-2-carboxamide4-Methyl-3-(2-(phenylthio)ethyl)-1,3,4,5-tetrahydro-2H-benzo[e][1][2]diazepin-2-one91[3]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

dot

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 Dissolve Glycine in NaOH(aq) add_anhydride Add N-Methylisatoic Anhydride start1->add_anhydride react1 Stir at Room Temp (4-6h) add_anhydride->react1 acidify Cool and Acidify with HCl react1->acidify filter1 Vacuum Filtration acidify->filter1 recrystallize1 Recrystallize from Ethanol/Water filter1->recrystallize1 intermediate Pure Intermediate: N-(2-(methylamino)benzoyl)glycine recrystallize1->intermediate start2 Suspend Intermediate in Acetic Anhydride/Pyridine intermediate->start2 reflux Heat to Reflux (2-4h) start2->reflux evaporate Remove Solvents (Reduced Pressure) reflux->evaporate triturate Triturate with Cold Water evaporate->triturate filter2 Vacuum Filtration triturate->filter2 recrystallize2 Recrystallize from Ethanol filter2->recrystallize2 final_product Final Product: 1-Methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione recrystallize2->final_product

Caption: Laboratory workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the reaction of N-methylisatoic anhydride with glycine followed by cyclization. This guide provides a robust framework for researchers to undertake the synthesis of this and related compounds. Further optimization of reaction conditions may lead to improved yields and purity. The provided data and workflows are intended to facilitate the efficient and successful execution of this synthetic procedure in a laboratory setting.

References

An In-Depth Technical Guide to 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 1133-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also identified in scientific literature as BNZ-2, is a small molecule belonging to the benzodiazepine class of compounds. While the broader benzodiazepine family is well-known for its effects on the central nervous system, primarily through modulation of the GABA-A receptor, emerging research has highlighted distinct biological activities for specific derivatives. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its synthesis, biological activities, and associated experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1133-42-2
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol
IUPAC Name This compound
SMILES CN1C2=CC=CC=C2C(=O)NCC1=O
Storage Temperature 2-8°C

Synthesis

Proposed Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound reagent1 N-methylisatoic anhydride intermediate Intermediate reagent1->intermediate + reagent2 Glycine reagent2->intermediate product 1-methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione intermediate->product Cyclization

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

Materials:

  • N-methylisatoic anhydride

  • Glycine

  • Triethylamine

  • Water

  • Acetic anhydride

  • Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Reaction: A mixture of finely ground N-methylisatoic anhydride, glycine, and triethylamine in water is stirred at room temperature. The reaction progress is monitored until all solid material has dissolved.

  • Work-up: Volatile materials are removed under reduced pressure.

  • Cyclization: The resulting intermediate is heated to reflux in acetic anhydride to facilitate cyclization.

  • Purification: The crude product is cooled, and the crystalline material is collected. Further purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a proposed protocol based on the synthesis of a similar compound and would require optimization.

Biological Activity

Research has identified two primary areas of biological activity for this compound (BNZ-2): antileishmanial and immunomodulatory effects.

Antileishmanial Activity

BNZ-2 has been identified as a new benzodiazepine analog effective against Leishmania amastigotes in vitro.[4][5][6][7][8]

Table 2: In Vitro Antileishmanial Activity of BNZ-2

ParameterOrganismValue
IC₅₀ Leishmania amastigotesData not available in abstracts

Note: While the abstracts confirm in vitro activity, the specific IC₅₀ value was not provided.

Immunomodulatory Activity

BNZ-2 has been shown to modulate the activity of cytotoxic T cells by specifically inhibiting the effects of the cytokines Interleukin-15 (IL-15) and Interleukin-21 (IL-21).[9] This suggests a potential therapeutic application in immune disorders characterized by the upregulation of these cytokines.

Immunomodulatory_Pathway Mechanism of Immunomodulation by BNZ-2 IL15 IL-15 TCell Cytotoxic T Cell IL15->TCell IL21 IL-21 IL21->TCell Activation Increased Transcriptional Activity, Proliferation, and Cytolytic Properties TCell->Activation BNZ2 BNZ-2 BNZ2->TCell Inhibits effects of IL-15 and IL-21

Caption: BNZ-2's inhibitory effect on T-cell activation.

Pharmacology and Toxicology

Metabolism

The metabolism of BNZ-2 has been investigated in isolated rat hepatocytes and rat liver microsomes.[4][6][10]

Metabolic Pathways:

  • N-demethylation: Removal of the methyl group at the N-1 position.

  • Hydroxylation: Addition of a hydroxyl group to the molecule.

  • O-glucuronidation: Subsequent conjugation of the hydroxylated metabolite with glucuronic acid.

Metabolism_Workflow Metabolic Pathway of BNZ-2 in Rat Liver BNZ2 BNZ-2 Demethylated N-demethylated metabolite BNZ2->Demethylated N-demethylation Hydroxylated Hydroxylated metabolite BNZ2->Hydroxylated Hydroxylation Glucuronidated O-glucuronidated metabolite Hydroxylated->Glucuronidated O-glucuronidation

Caption: Metabolic transformations of BNZ-2.

Toxicology

The toxicity of BNZ-2 was assessed in a murine macrophage cell line.[4][6]

Table 3: In Vitro Toxicity of BNZ-2 in Murine Macrophages

ConcentrationEffect on Cell ViabilityEffect on Reduced Glutathione (GSH)
Up to 100 µMNo effectDepletion

These findings suggest that while BNZ-2 does impact cellular redox balance by depleting glutathione, it does not cause immediate cell death at the tested concentrations. The mechanism of GSH depletion by BNZ-2 was found to be different from that of flurazepam, as BNZ-2 did not inhibit glutathione reductase activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments based on the descriptions provided in the scientific literature abstracts.

In Vitro Antileishmanial Activity Assay (Inferred)
  • Cell Culture: Leishmania promastigotes are cultured in appropriate media. Macrophages are cultured and seeded in multi-well plates.

  • Infection: Macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

  • Treatment: Infected macrophages are treated with various concentrations of BNZ-2.

  • Incubation: The treated cells are incubated for a specified period.

  • Assessment: The number of amastigotes per macrophage is determined using microscopy and staining techniques. The IC₅₀ value is calculated as the concentration of BNZ-2 that reduces the number of amastigotes by 50% compared to untreated controls.

Metabolism in Rat Hepatocytes and Microsomes
  • Preparation: Isolated rat hepatocytes and liver microsomes are prepared using standard laboratory procedures.

  • Incubation: BNZ-2 is incubated with the hepatocytes or microsomes in a suitable buffer system containing necessary cofactors (e.g., NADPH for microsomal studies).

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound (BNZ-2) and its metabolites.

Metabolism_Experiment_Workflow Workflow for BNZ-2 Metabolism Study Start Start Prepare Prepare isolated rat hepatocytes and liver microsomes Start->Prepare Incubate Incubate BNZ-2 with hepatocytes or microsomes Prepare->Incubate Sample Take aliquots at various time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze End End Analyze->End

Caption: Experimental workflow for metabolism studies.

Macrophage Toxicity Assay
  • Cell Culture: A murine macrophage cell line is cultured and seeded in multi-well plates.

  • Treatment: The macrophages are treated with various concentrations of BNZ-2 (up to 100 µM).

  • Incubation: The cells are incubated for a specified period.

  • Cell Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or MTS assay.

  • Glutathione (GSH) Content Assessment: The intracellular concentration of reduced glutathione is measured using a commercially available GSH assay kit.

Conclusion

This compound (BNZ-2) is an intriguing benzodiazepine derivative with demonstrated antileishmanial and immunomodulatory activities. Its metabolic profile and in vitro toxicity have been partially characterized, revealing a distinct mechanism of action compared to classic benzodiazepines. Further research is warranted to fully elucidate its therapeutic potential, including the determination of specific potency values (e.g., IC₅₀), in vivo efficacy studies, and a more in-depth investigation into its mechanism of action, particularly concerning its interaction with the parasite's trypanothione system and its signaling pathways in immune cells. The information compiled in this guide provides a solid foundation for future investigations into this promising compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific derivative. It includes a summary of its calculated and available experimental data, a generalized experimental protocol for its synthesis and characterization, and a discussion of its presumed biological mechanism of action based on the activities of related benzodiazepine compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of novel therapeutics based on the benzodiazepine scaffold.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. While experimental data for some properties of this specific molecule are limited in publicly available literature, a combination of computed values and data from related compounds allows for a reasonable estimation of its characteristics.

Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally derived and await experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂---
Molecular Weight 190.20 g/mol ---
CAS Number 1133-42-2--INVALID-LINK--
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
pKa Not available---
logP (XLogP3) 0.4--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Topological Polar Surface Area 49.4 Ų--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from N-methylanthranilic acid.

Step 1: N-acylation of N-methylanthranilic acid with chloroacetyl chloride

To a solution of N-methylanthranilic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, is added triethylamine (1.1 equivalents). Chloroacetyl chloride (1.1 equivalents) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-(chloroacetyl)-N-methylanthranilic acid intermediate.

Step 2: Intramolecular cyclization

The crude N-(chloroacetyl)-N-methylanthranilic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2-3 equivalents), is added, and the mixture is heated to 80-100 °C for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the carbonyl groups of the dione.

  • Melting Point: The melting point of the purified compound would be determined as an indicator of purity.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not extensively reported. However, based on its structural similarity to other benzodiazepines, its primary biological target is expected to be the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[1]

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[1] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of drugs.

The following diagrams illustrate the general synthetic workflow and the presumed signaling pathway.

G cluster_synthesis Generalized Synthetic Workflow N-methylanthranilic acid N-methylanthranilic acid N-acylation N-acylation N-methylanthranilic acid->N-acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->N-acylation Intermediate N-(chloroacetyl)-N-methylanthranilic acid N-acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Generalized synthetic workflow for this compound.

G cluster_pathway Presumed Signaling Pathway at GABA-A Receptor Benzodiazepine 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione Binding Allosteric Binding Benzodiazepine->Binding GABA_A_Receptor GABA-A Receptor GABA_A_Receptor->Binding GABA GABA GABA->GABA_A_Receptor binds Conformational_Change Conformational Change of Receptor Binding->Conformational_Change Increased_Affinity Increased Affinity for GABA Conformational_Change->Increased_Affinity Channel_Opening Increased Frequency of Cl- Channel Opening Increased_Affinity->Channel_Opening Cl_Influx Increased Cl- Influx Channel_Opening->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depressant Effects (Anxiolytic, Sedative, etc.) Hyperpolarization->CNS_Depression

Caption: Presumed mechanism of action via positive allosteric modulation of the GABA-A receptor.

Conclusion

This compound represents an interesting scaffold for further investigation within the broader class of benzodiazepines. While a complete experimental physicochemical profile is not yet available, the existing data and predictive models provide a solid foundation for future research. The generalized synthetic protocol outlined in this guide offers a viable route for its preparation, which will enable more detailed experimental studies. Further investigation into its specific biological targets and signaling pathways is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a starting point for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs to the benzodiazepine class of compounds, which are renowned for their wide range of therapeutic applications, primarily targeting the central nervous system (CNS).[1] The core 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[2] While many benzodiazepines are utilized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, derivatives of the 1,4-benzodiazepine-2,5-dione class have also been investigated for other activities, including anti-tubercular and melanocortin receptor agonism.[3][4][5] The addition of a methyl group at the N1 position is a common modification in benzodiazepine chemistry, often influencing potency and metabolic stability.

Core Putative Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal mechanism of action for classical benzodiazepines is the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] GABA is the primary inhibitory neurotransmitter in the CNS. It is highly probable that this compound shares this mechanism.

The GABA-A Receptor Complex

GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its recognition sites on these receptors causes the channel to open, allowing an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Benzodiazepine Binding Site and Allosteric Modulation

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, located at the interface of the α and γ subunits.[6] This binding does not open the chloride channel directly but instead induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[6][7] This potentiation of GABA's effect leads to a greater influx of chloride ions for a given concentration of GABA, resulting in enhanced neuronal inhibition.

GABA_A_Receptor_Modulation cluster_receptor GABA-A Receptor cluster_action Mechanism of Action GABA_Site GABA Binding Site BZD_Site Benzodiazepine Binding Site (α/γ interface) Binding BZD binds to allosteric site BZD_Site->Binding 1. Binding Cl_Channel Chloride (Cl⁻) Channel (Closed) GABA GABA BZD 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione Conformational_Change Conformational Change in GABA-A Receptor Binding->Conformational_Change 2. Induces GABA_Affinity Increased Affinity of GABA for its site Conformational_Change->GABA_Affinity 3. Results in Channel_Opening Increased frequency of Cl⁻ channel opening (in presence of GABA) GABA_Affinity->Channel_Opening 4. Potentiates GABA effect Hyperpolarization Neuronal Hyperpolarization Channel_Opening->Hyperpolarization 5. Leads to Inhibition Enhanced CNS Inhibition Hyperpolarization->Inhibition 6. Causes

Putative signaling pathway for this compound.

Potential Alternative Mechanisms of Action

While GABA-A receptor modulation is the most probable mechanism, the 1,4-benzodiazepine-2,5-dione scaffold has been associated with other biological activities, suggesting that this compound could have additional or alternative mechanisms of action.

  • Melanocortin Receptor Agonism: Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent agonists for melanocortin receptors (MC1-5), which are G-protein coupled receptors involved in various physiological processes.[4]

  • Anti-mycobacterial Activity: Certain compounds with this core structure have shown promising activity against Mycobacterium tuberculosis, with docking studies suggesting inhibition of the enoyl acyl carrier protein.[5]

  • Anticholinesterase Activity: Structurally related compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.[8]

Further research is necessary to determine if this compound exhibits any of these alternative activities.

Quantitative Data Summary (Hypothetical)

No specific quantitative data for this compound has been published. The following table presents hypothetical data based on typical values for active 1,4-benzodiazepine derivatives to illustrate the expected parameters.

ParameterReceptor/AssayValueUnit
EC₅₀ GABA-A Receptor (α₁β₂γ₂)50 - 200nM
Kᵢ Benzodiazepine Binding Site20 - 100nM
MIC M. tuberculosis H37Rv> 50µg/mL
IC₅₀ Acetylcholinesterase> 10µM

Detailed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols, generalized from standard practices in the field, would be employed.

Radioligand Binding Assay

This assay quantifies the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the crude synaptosomal membrane fraction containing GABA-A receptors.

  • Incubation: Incubate the membrane preparation with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the equilibrium dissociation constant (Kᵢ).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the effect of the compound on the function of the GABA-A receptor in Xenopus oocytes.

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂).

  • Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • Drug Application: Perfuse the oocyte with a solution containing a submaximal concentration of GABA (e.g., EC₁₀) to elicit a baseline chloride current.

  • Co-application: Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.

  • Data Analysis: Plot the potentiation against the compound concentration to determine the EC₅₀ value.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis & Purification of 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione Characterization Structural Characterization (NMR, MS, HPLC) Synthesis->Characterization Binding_Assay Radioligand Binding Assay ([³H]flunitrazepam) Characterization->Binding_Assay Electrophysiology TEVC Electrophysiology (Xenopus Oocytes) Characterization->Electrophysiology Ki_Calc Determine Affinity (Ki) Binding_Assay->Ki_Calc IC₅₀ from competition curve EC50_Calc Determine Potency (EC₅₀) Electrophysiology->EC50_Calc Dose-response curve Ki_Calc->EC50_Calc Correlate

A generalized experimental workflow for characterizing the compound's activity.

Conclusion

References

The Biological Landscape of 1,4-Benzodiazepine-2,5-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, historically known for its applications in treating central nervous system disorders. However, the introduction of a dione functionality at the 2 and 5 positions creates a distinct chemical entity, the 1,4-benzodiazepine-2,5-dione core, which has emerged as a promising framework for developing novel therapeutic agents across various disease areas, notably in oncology and infectious diseases. This guide provides a detailed overview of the biological activities of these derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,4-benzodiazepine-2,5-dione derivatives. These compounds have demonstrated efficacy against a broad range of human cancer cell lines, operating through mechanisms that distinguish them from traditional benzodiazepines.

Mechanism of Action: Inhibition of Protein Synthesis

Recent studies have identified a novel mechanism of action for potent antitumor 1,4-benzodiazepine-2,5-diones. A lead compound, designated 52b , was found to exert its anticancer effects by inhibiting protein synthesis.[1][2][3] This inhibition leads to downstream cellular events, including cell cycle arrest and the induction of apoptosis, ultimately preventing tumor growth.[1][2] Polysome profile analysis confirmed that compound 52b effectively disrupts the translation process in cancer cells.[1][2] This mode of action is a significant finding, presenting a new avenue for therapeutic intervention in oncology.

BZD 1,4-Benzodiazepine-2,5-dione (e.g., Compound 52b) Translation Protein Synthesis (Translation) BZD->Translation Inhibits Ribosome Ribosome Ribosome->Translation Proteins Cellular Proteins Translation->Proteins Arrest Cell Cycle Arrest Proteins->Arrest Apoptosis Apoptosis Proteins->Apoptosis Growth Tumor Growth Arrest->Growth Inhibits Apoptosis->Growth Inhibits

Anticancer Mechanism of Action.
Structure-Activity Relationship (SAR)

Initial screenings identified 1,4-benzodiazepine-2,5-dione (BZD) 11a as a hit compound with an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human tumor cell lines.[1][3] Subsequent SAR studies revealed key structural features essential for potent anticancer activity:

  • C7-Position : A 3,5-dimethylphenoxy group at this position was found to be critical for activity.[2][3] Altering the methyl group positions or the linker length resulted in decreased potency.[3]

  • C8-Position : An aryl amide group appears important for maintaining antitumor effects.[3]

  • Aryl Amide Substituent : A 3,4,5-trimethoxy substituent on the phenyl group of the aryl amide significantly enhanced potency. Further substitution with bromine at this moiety increased activity even more, leading to the highly potent compound 52b .[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory concentrations for key 1,4-benzodiazepine-2,5-dione derivatives against human cancer cell lines.

Compound IDAverage GI₅₀ (μM)Cell LinesNotesReference
11a 0.24NCI-60 PanelInitial hit compound from library screening.[1][3]
52b Not specified (highly potent)Lung Cancer CellsOptimized lead compound; demonstrated significant tumor growth prevention in a xenograft mouse model.[1][1][2]
11e > 50Not specified2,3,4-trimethoxy substitution resulted in loss of activity.[2]
12 > 50Not specifiedReplacement of carbonyl (C=O) with methylene (CH₂) led to loss of activity.[2]
Experimental Protocols

This protocol is used to determine the in vitro growth inhibitory activity of compounds against a panel of 60 human cancer cell lines.

  • Cell Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[4]

  • Time Zero Plates : After the 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz).[4]

  • Compound Addition : The test compounds are added to the remaining plates at various concentrations (for a five-dose screen) or a single high dose (e.g., 10⁻⁵ M for an initial screen).[4]

  • Incubation : Plates are incubated with the compound for an additional 48 hours.[4]

  • Cell Viability Assay (Sulforhodamine B - SRB) :

    • After incubation, cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and plates are washed five times with tap water and air-dried.[4]

    • 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and plates are incubated for 10 minutes at room temperature.[4]

    • Unbound dye is removed by washing five times with 1% acetic acid, and plates are air-dried.[4]

    • Bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis : The GI₅₀ value, the concentration causing 50% inhibition of cell growth relative to the control, is calculated from the dose-response curves.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Preparation : Harvest approximately 1-2 x 10⁶ cells and wash them with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation : Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[5]

  • Washing : Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining : Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of double-stranded RNA).[1][5] Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[1]

This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose gradient to assess the status of active translation.[2]

  • Cell Treatment : Treat cells with the test compound. Prior to harvesting, add cycloheximide (100 µg/mL) for 5-10 minutes to "freeze" ribosomes on the mRNA transcripts.[3]

  • Cell Lysis : Lyse the cells in a specialized polysome extraction buffer on ice.[6]

  • Gradient Preparation : Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.[3]

  • Ultracentrifugation : Carefully layer the cytoplasmic lysate onto the sucrose gradient and centrifuge at high speed (e.g., ~235,000 x g) for 1.5-2 hours at 4°C.[2]

  • Fractionation : The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm. This generates a profile showing peaks corresponding to 40S/60S ribosomal subunits, 80S monosomes, and polysomes.[6]

  • Analysis : A decrease in the polysome peaks relative to the monosome peak in compound-treated cells indicates an inhibition of protein synthesis.

This in vivo model assesses the antitumor efficacy of a compound.

  • Cell Implantation : Human tumor cells (e.g., NCI-H522 non-small-cell lung cancer cells) are suspended in an appropriate medium and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[1][7]

  • Tumor Growth : The tumors are allowed to grow to a palpable, designated volume.[8]

  • Treatment : Mice are randomized into control and treatment groups. The test compound is administered according to a predetermined schedule and route (e.g., intraperitoneal injection).[1]

  • Monitoring : Tumor volume and body weight are measured at regular intervals throughout the study.

  • Endpoint : The experiment is concluded when tumors in the control group reach a specific size, or at a predetermined time point. The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group.[1]

Antimicrobial and Anti-tubercular Activity

The 1,4-benzodiazepine-2,5-dione scaffold has also been investigated for its potential against various pathogens, including bacteria and Mycobacterium tuberculosis.

Mechanism of Action: Enzyme Inhibition

For anti-tubercular activity, docking studies suggest that 1,4-benzodiazepine-2,5-diones may act by inhibiting the enoyl acyl carrier protein (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] This inhibition disrupts the integrity of the cell wall, leading to bacterial death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for lead anti-tubercular compounds.

Compound IDMIC (μg/mL)Target OrganismNotesReference
4h 1.55Mycobacterium tuberculosis H37RvExhibited potent activity.[5]
4f 2.87Mycobacterium tuberculosis H37RvExhibited potent activity.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

  • Compound Preparation : Prepare a stock solution of the test compound and create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[11]

  • Inoculation : Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[9]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

General Experimental Workflow

The discovery and development of biologically active 1,4-benzodiazepine-2,5-dione derivatives typically follow a structured workflow, from initial synthesis and screening to in-depth mechanistic studies and in vivo validation.

cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo Validation Synthesis Chemical Synthesis of BZD-2,5-dione Library Screening Primary Biological Screening (e.g., NCI-60, MIC) Synthesis->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design MoA Mechanism Studies (Cell Cycle, Apoptosis, Polysome Profiling) Lead_Opt->MoA InVivo In Vivo Efficacy (Xenograft Models) MoA->InVivo

References

In-Depth Technical Guide on the Crystal Structure of 1,4-Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a detailed overview of the structural and synthetic aspects of 1,4-benzodiazepine-2,5-diones, a core scaffold in medicinal chemistry. Due to the absence of a publicly available crystal structure for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this guide presents the crystallographic data of a closely related analogue, 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, to illuminate the structural characteristics of this important class of compounds.

Crystal Structure Analysis of a 1,5-Benzodiazepine Analogue

The crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine provides valuable insights into the conformational properties of the benzodiazepine ring system. The analysis reveals a non-planar diazepine ring adopting a boat–sofa conformation.[1][2] The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions.[1][2]

Crystallographic Data

The following table summarizes the key crystallographic data for the analogue compound (CCDC reference: 2440877).[2]

ParameterValue
Chemical FormulaC₂₁H₁₈N₂O₄
Molecular Weight362.37
Crystal SystemTriclinic
Space GroupP1
a (Å)6.3757 (1)
b (Å)7.7506 (1)
c (Å)17.9997 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)847.49 (3)
Z2
Selected Bond Lengths and Angles

A selection of important bond lengths and angles within the benzodiazepine core of the analogue are presented below. These values are crucial for understanding the geometry and electronic nature of the scaffold.

BondLength (Å)
N1–C11.355 (2)
C1–C21.515 (2)
C2–C31.523 (2)
C3–N21.463 (2)
N2–C41.378 (2)
C4–C91.405 (2)
C9–N11.431 (2)
AngleDegrees (°)
C9–N1–C1130.71 (12)
N1–C1–C2117.10 (2)
C1–C2–C3114.17 (11)
C2–C3–N2108.97 (11)
C3–N2–C4128.91 (11)
N2–C4–C9127.38 (12)
C4–C9–N1126.21 (12)

Experimental Protocols

General Synthesis of 1,4-Benzodiazepine-2,5-diones

A representative method for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold involves a multi-step process starting from commercially available precursors. The following is a generalized protocol based on established literature.[3]

Step 1: Synthesis of N-substituted anthranilic acid An appropriate anthranilic acid is reacted with an α-amino acid ester in the presence of a coupling agent (e.g., DCC, EDC) to form an amide intermediate.

Step 2: Cyclization to form the benzodiazepine ring The intermediate is then treated with a base (e.g., sodium ethoxide, TMG) to promote intramolecular cyclization, leading to the formation of the 1,4-benzodiazepine-2,5-dione ring system.[3]

Step 3: N-Alkylation (for N-methylated derivatives) For the synthesis of N-methylated analogues such as this compound, the final product from Step 2 can be subjected to N-alkylation using a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base.

G cluster_0 Synthesis of N-substituted Anthranilic Acid cluster_1 Cyclization cluster_2 N-Alkylation Anthranilic Acid Anthranilic Acid Amide Intermediate Amide Intermediate Anthranilic Acid->Amide Intermediate Amino Acid Ester Amino Acid Ester Amino Acid Ester->Amide Intermediate Coupling Agent Coupling Agent Coupling Agent->Amide Intermediate 1,4-Benzodiazepine-2,5-dione 1,4-Benzodiazepine-2,5-dione Amide Intermediate->1,4-Benzodiazepine-2,5-dione Base Base Base->1,4-Benzodiazepine-2,5-dione N-Methylated Product N-Methylated Product 1,4-Benzodiazepine-2,5-dione->N-Methylated Product Methylating Agent Methylating Agent Methylating Agent->N-Methylated Product

General Synthesis Workflow for 1,4-Benzodiazepine-2,5-diones.
Single-Crystal X-ray Diffraction Protocol

The following outlines a general procedure for obtaining single-crystal X-ray diffraction data for small organic molecules.

1. Crystal Growth:

  • High-quality single crystals are essential for successful X-ray diffraction analysis.[4]

  • Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Other techniques include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting:

  • A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[4]

  • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

G A Crystal Growth B Crystal Mounting A->B C Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Experimental Workflow for Single-Crystal X-ray Diffraction.

Biological Signaling Pathways

1,4-Benzodiazepine-2,5-diones have been identified as modulators of various biological pathways. For example, certain derivatives act as agonists of melanocortin receptors, which are G-protein coupled receptors (GPCRs) involved in energy homeostasis and other physiological processes.

Activation of a melanocortin receptor (e.g., MC4R) by a benzodiazepine agonist would lead to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist 1,4-Benzodiazepine-2,5-dione (Agonist) Receptor Melanocortin Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Signaling Pathway for Melanocortin Receptor Agonism.

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of closely related analogues provides a solid foundation for understanding the three-dimensional architecture of this important heterocyclic scaffold. The synthetic protocols outlined herein offer a general approach for the preparation of a diverse range of 1,4-benzodiazepine-2,5-dione derivatives for further investigation. The exploration of their interactions with biological targets, such as the melanocortin receptors, highlights the potential of this chemical class in the development of novel therapeutics. This guide serves as a valuable resource for researchers engaged in the design, synthesis, and structural analysis of new benzodiazepine-based compounds.

References

Technical Guide: Spectroscopic Data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a comprehensive analysis based on the spectral data of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and established principles of spectroscopic interpretation. Detailed experimental protocols for the analysis of benzodiazepine derivatives are also provided, alongside graphical representations of the analytical workflows.

Introduction

This compound is a derivative of the benzodiazepine class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate spectroscopic data is crucial for the identification, characterization, and quality control of such compounds in research and development. This guide aims to provide a foundational understanding of the expected NMR and MS spectral characteristics of this specific N-methylated derivative.

Predicted and Comparative Spectroscopic Data

Mass Spectrometry Data

The mass spectrum of the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, is characterized by its molecular ion peak. The introduction of a methyl group at the N-1 position in this compound will result in a predictable mass shift.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Molecular Ion Peak (m/z)
3,4-dihydro-1H-1,4-benzodiazepine-2,5-dioneC₉H₈N₂O₂176.17[1]176
This compoundC₁₀H₁₀N₂O₂190.19190
NMR Spectroscopy Data

The following tables summarize the reported ¹H and ¹³C NMR data for the parent compound, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, and provide predicted shifts for this compound. The predictions are based on the expected electronic effects of N-methylation.

¹H NMR Data

Proton 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)Predicted this compound Chemical Shift (δ ppm), Multiplicity
NH (amide)10.32 (s, 1H)Absent
NH (amide)8.50 (t, 1H, J = 5.6)~8.5 (broad s, 1H)
Ar-H7.73 (dd, 1H, J = 1.2 & 6.8)~7.7-7.8 (m, 1H)
Ar-H7.50-7.46 (m, 1H)~7.5-7.6 (m, 1H)
Ar-H7.19 (t, 1H, J = 6.8)~7.2-7.3 (m, 1H)
Ar-H7.08 (d, 1H, J = 8)~7.1-7.2 (m, 1H)
-CH₂-3.56 (d, 2H, J = 6)~3.6 (s, 2H)
N-CH₃Not Applicable~3.0-3.3 (s, 3H)

Note: The ¹H NMR data for the parent compound was reported in CDCl₃[2].

¹³C NMR Data

Carbon 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione Chemical Shift (δ ppm)Predicted this compound Chemical Shift (δ ppm)
C=O171.6~171-172
C=O168.5~168-169
Ar-C137.6~137-138
Ar-C132.7~132-133
Ar-C131.2~131-132
Ar-C126.0~126-127
Ar-C124.3~124-125
Ar-C121.3~121-122
-CH₂-44.9~45-46
N-CH₃Not Applicable~30-35

Note: The ¹³C NMR data for the parent compound was reported in CDCl₃[2].

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for benzodiazepine derivatives, based on established methodologies.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Mandatory Visualizations

The following diagrams illustrate the general workflows for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Peak Integration & Referencing G->H I Structure Elucidation H->I Spectral Analysis

Caption: General workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Processing & Analysis A_ms Prepare Dilute Solution (e.g., in Methanol) B_ms Introduce into Mass Spectrometer A_ms->B_ms C_ms Ionize Sample (e.g., ESI) B_ms->C_ms D_ms Analyze Ions C_ms->D_ms E_ms Generate Mass Spectrum D_ms->E_ms F_ms Identify Molecular Ion Peak E_ms->F_ms G_ms Perform MS/MS (Optional) F_ms->G_ms H_ms Structural Information G_ms->H_ms Fragmentation Analysis

Caption: General workflow for Mass Spectrometry analysis.

References

Unlocking the Therapeutic Potential of 1,4-Benzodiazepine-2,5-diones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological macromolecules. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-pronged Approach

1,4-Benzodiazepine-2,5-diones have demonstrated significant potential as anticancer agents through multiple mechanisms of action, primarily as inhibitors of protein synthesis and as antagonists of the HDM2-p53 protein-protein interaction.

Inhibition of Protein Synthesis

A notable anticancer mechanism of certain 1,4-benzodiazepine-2,5-dione derivatives is the inhibition of protein synthesis. This leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity (Protein Synthesis Inhibition)

CompoundCancer Cell LineActivity MetricValueReference
11aAverage of 60 human cancer cell linesGI₅₀0.24 µM[1]
52bNon-Small-Cell Lung Cancer (NCI-H522)In vivoSignificant tumor growth prevention[1]

Experimental Protocol: Polysome Profiling

This technique is instrumental in demonstrating the inhibition of protein synthesis by separating mRNAs based on the number of bound ribosomes.

  • Cell Lysis: Cells are treated with the test compound and cycloheximide (100 µg/mL) to arrest translation. The cells are then lysed in a hypotonic buffer.

  • Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates cellular components based on their sedimentation coefficient.

  • Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. A decrease in the polysome-to-monosome ratio in treated cells compared to controls indicates an inhibition of translation initiation. RNA can then be extracted from the fractions for further analysis.

Signaling Pathway: Inhibition of Protein Synthesis

protein_synthesis_inhibition cluster_translation Translation Process compound 1,4-Benzodiazepine-2,5-dione Derivative (e.g., 52b) initiation Translation Initiation compound->initiation Inhibits ribosome Ribosome protein Protein Synthesis initiation->protein elongation Translation Elongation elongation->protein arrest Cell Cycle Arrest & Apoptosis protein->arrest Leads to

Inhibition of protein synthesis by 1,4-benzodiazepine-2,5-diones.
HDM2-p53 Interaction Antagonism

The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical checkpoint in cell cycle control. Disruption of this interaction by small molecules can reactivate p53, leading to tumor cell apoptosis. 1,4-Benzodiazepine-2,5-diones have been identified as effective antagonists of this protein-protein interaction.[2][3][4]

Quantitative Data: HDM2 Antagonism

CompoundAssay TypeActivity MetricValueReference
17MDM2 BindingIC₅₀394 nM[3]
19Fluorescence PolarizationIC₅₀0.7 µM[5]
BZD DerivativeFluorescence PolarizationKᵢ0.2 µM[6]
Optimized BZDProliferation (JAR cells)IC₅₀~1 µM[7]

Experimental Protocol: Fluorescence Polarization (FP) Assay

This assay is used to measure the disruption of the HDM2-p53 interaction.

  • Principle: A fluorescently labeled p53-derived peptide is used as a probe. When bound to the larger HDM2 protein, the probe's rotation is slower, resulting in a high fluorescence polarization signal.

  • Procedure:

    • A constant concentration of the fluorescently labeled p53 peptide and HDM2 protein are incubated together.

    • Increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound are added.

    • If the test compound binds to HDM2 and displaces the fluorescent peptide, the peptide's rotation will increase, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathway: HDM2-p53 Interaction

HDM2_p53_pathway cluster_interaction Normal State cluster_inhibition Inhibition by BZD p53 p53 hdm2 HDM2 p53->hdm2 Binds to degradation Proteasomal Degradation p53->degradation Leads to hdm2->p53 Ubiquitinates bzd 1,4-Benzodiazepine-2,5-dione bzd->hdm2 Binds to p53_active Active p53 bzd->p53_active Reactivates transcription Transcription of p21, PUMA, etc. p53_active->transcription apoptosis Cell Cycle Arrest & Apoptosis transcription->apoptosis

Mechanism of p53 reactivation by HDM2 antagonists.

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 1,4-benzodiazepine-2,5-diones have shown potent and reversible inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This suggests their potential therapeutic application in neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

CompoundEnzyme SourceActivity MetricValueReference
5a, 5b, 5c, 5gIsolated frog rectus abdominis and guinea pig ileumIn vitroPotent reversible anticholinesterase activity[8]
1,5-Benzodiazepine derivativeRat cerebral cortexIC₅₀0.18-0.35 mM[9]
1,4- and 1,5-BenzodiazepinesRat cerebral cortexKinetic analysisNoncompetitive inhibition[10]

Experimental Protocol: Ellman's Method for AChE Activity

This is a widely used spectrophotometric method to determine AChE activity and inhibition.

  • Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (inhibitor) at various concentrations.

    • Add a known amount of AChE to the mixture and pre-incubate.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the rate of increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined from the dose-response curve.

Experimental Workflow: Ellman's Method

ellmans_workflow start Start prepare Prepare Reaction Mixture (Buffer, DTNB, Inhibitor) start->prepare add_ache Add Acetylcholinesterase (Pre-incubate) prepare->add_ache add_substrate Add Acetylthiocholine (Initiate Reaction) add_ache->add_substrate measure Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Workflow for determining AChE inhibition using Ellman's method.

Melanocortin Receptor Agonism

The 1,4-benzodiazepine-2,5-dione scaffold has been successfully utilized to develop potent agonists for melanocortin receptors (MCRs), particularly the melanocortin-4 receptor (MC4R).[11] The MC4R is a key regulator of energy homeostasis and appetite, making it an attractive target for the treatment of obesity.

Quantitative Data: Melanocortin Receptor Agonism

Compound SeriesReceptorActivity MetricPotencyReference
1,4-Benzodiazepine-2,5-dionesMC1R, MC3R, MC4R, MC5REC₅₀Nanomolar range[11]
Tetrahydrodiazepine-5,7-dione seriesMC1R, MC4RIn vivoReduced PYY-induced food intake

Experimental Protocol: cAMP Functional Assay

This assay measures the functional consequence of MCR activation by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).

  • Principle: MCRs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP.

  • Procedure:

    • Cells expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells) are cultured.

    • The cells are treated with increasing concentrations of the 1,4-benzodiazepine-2,5-dione test compound in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, FRET, or ELISA).

  • Data Analysis: The EC₅₀ value, the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Signaling Pathway: Melanocortin Receptor Agonism

MCR_pathway agonist 1,4-Benzodiazepine-2,5-dione (Agonist) mcr Melanocortin Receptor (MC4R) agonist->mcr Binds to g_protein Gs Protein mcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Reduced Appetite) pka->response Phosphorylates Downstream Targets

Signaling cascade initiated by melanocortin receptor agonists.

Other Potential Therapeutic Targets

While the aforementioned targets have been more extensively studied, preliminary evidence suggests that 1,4-benzodiazepine-2,5-diones may also have therapeutic potential in other areas.

  • Anti-tubercular Activity: Some derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values in the low microgram per milliliter range. The proposed mechanism involves the inhibition of the enoyl acyl carrier protein.

  • Tubulin Polymerization Inhibition: While some benzodiazepine derivatives have been shown to inhibit tubulin polymerization, specific and potent activity for the 1,4-benzodiazepine-2,5-dione scaffold in this area is not yet well-established in the literature. Further investigation is warranted to explore this potential mechanism for anticancer activity.

Conclusion

The 1,4-benzodiazepine-2,5-dione scaffold represents a versatile platform for the development of novel therapeutics. Its demonstrated activity against a range of targets, including those involved in cancer, neurodegenerative diseases, and metabolic disorders, underscores its importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies and mechanism of action investigations will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these molecules for clinical development.

References

The Dawn of a Scaffold: A Literature Review on the Discovery of Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, the 1,4-benzodiazepine-2,5-dione core has emerged as a particularly valuable template in drug discovery. This technical guide provides an in-depth review of the discovery and synthesis of this important class of compounds, presenting key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of relevant biological pathways and synthetic strategies.

Historical Perspective and Early Synthetic Approaches

While the broader class of benzodiazepines was famously pioneered by Leo Sternbach at Hoffmann-La Roche in the 1950s, the specific 1,4-benzodiazepine-2,5-dione scaffold has its own distinct history. Early synthetic strategies revolved around the cyclization of N-(2-aminobenzoyl)amino acids. A foundational and still relevant approach involves the reaction of isatoic anhydrides with amino acids. This method provides a straightforward entry to the benzodiazepine-2,5-dione core and has been adapted and optimized over the years, including the use of microwave irradiation to improve yields and reduce reaction times.[1]

Evolution of Synthetic Methodologies

The quest for greater molecular diversity and synthetic efficiency has led to the development of several powerful methods for constructing the benzodiazepine-2,5-dione skeleton.

The Ugi Four-Component Reaction

A significant advancement in the synthesis of these compounds was the application of the Ugi four-component condensation (4-CC). This one-pot reaction, utilizing an acid, an amine, a carbonyl compound, and an isocyanide, allows for the rapid assembly of complex molecular frameworks. In the context of benzodiazepine-2,5-diones, the Ugi reaction is typically followed by a cyclization step to furnish the desired heterocyclic system.[2][3] This approach is particularly amenable to the creation of large compound libraries for high-throughput screening.

Solid-Phase Synthesis

The advent of solid-phase organic synthesis provided a robust platform for the combinatorial synthesis of benzodiazepine-2,5-dione libraries. By anchoring one of the starting materials to a solid support, reagents and byproducts can be easily removed by filtration, streamlining the purification process. This methodology has been instrumental in exploring the structure-activity relationships (SAR) of this compound class.[4][5]

Palladium-Catalyzed Reactions

Modern organometallic chemistry has also contributed significantly to the synthesis of benzodiazepine-2,5-diones. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed for the crucial ring-closing step, offering a versatile and high-yielding alternative to traditional methods.[6]

synthetic_evolution A Classical Synthesis (e.g., from Isatoic Anhydride) B Ugi Four-Component Reaction A->B Increased Diversity & Efficiency D Palladium-Catalyzed Cyclization A->D Modern High-Yield Methods C Solid-Phase Synthesis B->C Combinatorial Libraries & Purification

Figure 1: Evolution of Synthetic Methodologies for Benzodiazepine-2,5-diones.

Key Synthetic Protocols

Detailed experimental procedures for the synthesis of benzodiazepine-2,5-diones are crucial for their practical application in research and development. Below are representative protocols for three major synthetic routes.

Protocol 1: Synthesis from Isatoic Anhydride (Microwave-Assisted)[1]
  • Reaction Setup: In a 10 mL microwave vial, combine the desired isatoic anhydride (1.0 mmol), the corresponding α-amino acid (1.0 mmol), and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 130 °C for 3 minutes.

  • Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

  • Purification: Wash the collected solid three times with hot water and then dry under vacuum to yield the benzodiazepine-2,5-dione.

Protocol 2: Two-Step Synthesis via Ugi Four-Component Condensation[2][7]

Step 1: Ugi Reaction

  • Reaction Setup: To a solution of a 2-nitrobenzoic acid derivative (1.0 mmol) and an α-amino ester hydrochloride (1.0 mmol) in methanol, add potassium hydroxide (1.0 mmol) and stir for 10 minutes at room temperature.

  • Component Addition: Cool the mixture to 0 °C and add the aldehyde (1.0 mmol) followed by the isocyanide (1.1 mmol).

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until completion.

  • Workup: Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the Ugi adduct.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the Ugi adduct in a suitable solvent (e.g., ethanol, ethyl acetate) and perform a reduction of the nitro group to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with a metal such as iron or zinc in acidic media.

  • Cyclization: The resulting amino compound will often cyclize spontaneously upon formation or with gentle heating to yield the benzodiazepine-2,5-dione.

  • Purification: Purify the final product by recrystallization or column chromatography.

Protocol 3: Solid-Phase Synthesis[4][5]
  • Resin Preparation: Start with a suitable resin, for example, a (chloromethyl)polystyrene (Merrifield) resin derivatized with a linker such as 4-hydroxy-2,6-dimethoxybenzaldehyde.

  • Amino Ester Loading: Load the desired α-amino ester onto the resin via reductive amination using NaBH(OAc)₃.

  • Acylation: Acylate the resin-bound amino ester with a substituted anthranilic acid using a standard peptide coupling reagent (e.g., PyBOP).

  • Cyclization: Induce lactamization to form the seven-membered ring. This is often achieved by treating the resin with a base such as DBU.

  • Alkylation (Optional): If desired, the N1 position can be alkylated using an appropriate alkylating agent and a base.

  • Cleavage: Cleave the final benzodiazepine-2,5-dione from the solid support using a strong acid, typically a mixture containing trifluoroacetic acid (TFA).

  • Purification: Purify the cleaved product by preparative HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for various synthetic approaches and biological activity data.

Table 1: Comparison of Synthetic Yields for Benzodiazepine-2,5-dione Synthesis

Synthetic MethodStarting MaterialsProductYield (%)Reference
Microwave-AssistedIsatoic anhydride, Glycine3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione61-71%[1]
Ugi-4CC / Cyclization4-Chloro-2-nitrobenzoic acid, Aldehydes, Cyclohexyl isocyanide, α-Amino estersSubstituted 1,4-benzodiazepine-2,5-dionesNot specified[3]
Solid-Phase SynthesisAnthranilic acids, α-Amino esters, Alkylating agentsLibrary of 1,4-benzodiazepine-2,5-dionesHigh purity demonstrated by HPLC[4]
Palladium-Catalyzed2-Nitrobenzoyl-α-amino acid methyl estersSubstituted 1,4-benzodiazepine-2,5-dionesGood to excellent[6]

Table 2: Biological Activity of Selected Benzodiazepine-2,5-diones

CompoundTarget/AssayIC₅₀ (µM)Cell LineReference
TDP521252Hdm2:p53 complex inhibition14Average over wt p53-expressing cell lines[7]
TDP665759Hdm2:p53 complex inhibition0.7Average over wt p53-expressing cell lines[7]
Compound 11a Tumor cell growth inhibition (GI₅₀)0.24Average over 60 human cancer cell lines[8]
Compound 9 Hdm2 binding (FP)0.55-[2]
Compound 17 Hdm2 binding (FP)0.394-[2]
Dimeric Benzodiazepine 10 Cell Viability5.06 ± 0.94 (BJ), 4.17 ± 0.88 (MRC-5)BJ, MRC-5[9]
Dimeric Benzodiazepine 11 Cell ViabilityNot specified-[9]

Biological Significance: Targeting the p53-HDM2 Interaction

A significant area of interest for benzodiazepine-2,5-diones is their ability to act as antagonists of the p53-HDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein HDM2 (human double minute 2). HDM2 binds to p53, promoting its degradation. Small molecules that can block this interaction can stabilize p53, leading to the reactivation of its tumor-suppressing functions. The benzodiazepine-2,5-dione scaffold has been identified as a promising template for the design of such inhibitors.[2][7][10]

p53_HDM2_pathway cluster_nucleus Nucleus cluster_p53_targets p53 Target Genes cluster_cytoplasm Cytoplasm p53 p53 HDM2 HDM2 p53->HDM2 Upregulates expression CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Apoptosis Apoptosis (BAX, PUMA) p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair HDM2_p53_complex HDM2-p53 (Ubiquitinated) HDM2->p53 Binds and inhibits DNA_damage Cellular Stress (e.g., DNA Damage) DNA_damage->p53 Stabilizes p14ARF p14ARF p14ARF->HDM2 Inhibits Proteasome Proteasome HDM2_p53_complex->Proteasome Degradation BZD Benzodiazepine-2,5-dione BZD->HDM2 Blocks p53 binding site

References

In Silico Modeling of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Given the limited publicly available experimental data for this specific molecule, this document serves as a detailed methodological framework, guiding researchers through the essential steps of computational drug discovery and analysis. The protocols and techniques described herein are based on established best practices for the in silico evaluation of benzodiazepine derivatives.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule belonging to the benzodiazepine class of compounds. Benzodiazepines are a well-established class of psychoactive drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] The binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.

The core structure of 1,4-benzodiazepine-2,5-diones has been identified as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitutions on the benzodiazepine ring system, such as the methyl group at the N1 position in the target molecule, can significantly influence its pharmacological profile, including binding affinity, selectivity for different GABA-A receptor subtypes, and metabolic stability. In silico modeling provides a powerful and resource-efficient approach to predict these properties and guide the rational design of more potent and selective drug candidates.

The GABA-A Receptor: The Primary Biological Target

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common synaptic form in the brain consisting of two α, two β, and one γ subunit.[2] The benzodiazepine binding site is located at the interface between the α and γ subunits.[1] Understanding the precise interactions between a ligand and the amino acid residues within this binding pocket is crucial for predicting its affinity and functional effects. Key residues in the benzodiazepine binding site of the GABA-A receptor have been identified through mutagenesis and structural studies and are critical for guiding docking simulations.[3][4]

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the signaling pathway initiated by the binding of GABA and a positive allosteric modulator like a benzodiazepine to the GABA-A receptor.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor (α/β/γ subunits) GABA->GABA_A_Receptor Binds to α/β interface BZD This compound BZD->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Cl_channel_open Chloride Channel (Open) GABA_A_Receptor->Cl_channel_open Conformational Change Cl_channel Chloride Channel (Closed) Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: GABA-A Receptor Signaling Pathway.

In Silico Modeling Workflow

A systematic in silico approach is proposed to characterize the potential of this compound. This workflow encompasses molecular docking to predict binding affinity and pose, Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with activity, molecular dynamics simulations to assess complex stability, and ADMET prediction to evaluate drug-like properties.

in_silico_workflow start Start: Define Research Question ligand_prep Ligand Preparation: This compound (3D structure generation, energy minimization) start->ligand_prep target_prep Target Preparation: GABA-A Receptor (PDB ID: 6X3X) (Remove water, add hydrogens, assign charges) start->target_prep docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet target_prep->docking md Molecular Dynamics Simulation docking->md analysis Data Analysis and Interpretation docking->analysis qsar QSAR Modeling qsar->analysis md->analysis admet->analysis end End: Hypothesis Generation analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using 1,4-Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a series of in vitro assays utilizing 1,4-benzodiazepine-2,5-diones. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The following sections are designed to equip researchers with the necessary information to investigate and characterize the effects of these compounds in key therapeutic areas, including oncology, infectious diseases, and targeted protein-protein interactions.

Application Note 1: Anticancer Activity Assessment

Introduction

Certain derivatives of 1,4-benzodiazepine-2,5-dione have demonstrated potent anticancer activity across a variety of human tumor cell lines. One such derivative, compound 52b, has been identified as a highly potent antitumor agent that induces cell cycle arrest and apoptosis.[1][2] It is believed to function as a protein synthesis inhibitor.[1][2] The following protocols describe the use of the Sulforhodamine B (SRB) and MTT assays to determine the cytotoxic and antiproliferative effects of these compounds on cancer cell lines.

Quantitative Data Summary
CompoundAverage GI₅₀ (µM)Cell LinesAssay TypeReference
11a 0.2460 human tumor cell linesNot Specified[2]
52b Potent Antitumor CompoundLung cancer cellsNot Specified[1][2]
Experimental Protocols

1. Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is adapted from standard SRB assay methodologies and is suitable for high-throughput screening of 1,4-benzodiazepine-2,5-dione derivatives.

  • Materials and Reagents:

    • 1,4-benzodiazepine-2,5-dione compounds

    • Human cancer cell lines (e.g., NCI-H522)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • 96-well microtiter plates

  • Procedure:

    • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated control wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with deionized water and allow them to air dry.

    • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

    • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (concentration that inhibits cell growth by 50%).

2. MTT Assay for Cell Viability

The MTT assay provides a colorimetric assessment of cell metabolic activity as an indicator of cell viability.

  • Materials and Reagents:

    • 1,4-benzodiazepine-2,5-dione compounds

    • Human cancer cell lines

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well microtiter plates

  • Procedure:

    • Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well.

    • Incubation with MTT: Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

    • Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC₅₀ value.

Experimental Workflow

experimental_workflow_anticancer Anticancer Activity Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_srb_assay SRB Assay cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compounds to Wells incubation_24h->add_compound compound_dilution Prepare Serial Dilutions of 1,4-Benzodiazepine-2,5-diones compound_dilution->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h fixation Fix Cells with TCA incubation_48_72h->fixation add_mtt Add MTT Reagent incubation_48_72h->add_mtt staining Stain with SRB fixation->staining solubilization_srb Solubilize Dye staining->solubilization_srb read_absorbance_srb Read Absorbance at 510 nm solubilization_srb->read_absorbance_srb calculate_inhibition Calculate % Growth Inhibition/Viability read_absorbance_srb->calculate_inhibition incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilization_mtt Solubilize Formazan incubation_mtt->solubilization_mtt read_absorbance_mtt Read Absorbance at 570 nm solubilization_mtt->read_absorbance_mtt read_absorbance_mtt->calculate_inhibition determine_gi50_ic50 Determine GI₅₀ / IC₅₀ calculate_inhibition->determine_gi50_ic50

Caption: Workflow for assessing the anticancer activity of 1,4-benzodiazepine-2,5-diones.

Application Note 2: Anti-Tubercular Activity Screening

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Certain 1,4-benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[3] Compounds 4h and 4f, for instance, have been identified as potential leads for the development of new anti-tubercular drugs.[3] The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of these compounds.

Quantitative Data Summary
CompoundMIC (µg/mL)StrainReference
4h 1.55M. tuberculosis H37Rv[3]
4f 2.87M. tuberculosis H37Rv[3]
Experimental Protocol

Broth Microdilution Assay for MIC Determination

This protocol is based on established methods for determining the MIC of compounds against M. tuberculosis.

  • Materials and Reagents:

    • 1,4-benzodiazepine-2,5-dione compounds

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Sterile 96-well plates

    • Resazurin sodium salt solution

  • Procedure:

    • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: Prepare serial two-fold dilutions of the 1,4-benzodiazepine-2,5-dione compounds in Middlebrook 7H9 broth in a 96-well plate.

    • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control well and a sterile control well.

    • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

    • MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.

Experimental Workflow

experimental_workflow_antitb Anti-Tubercular Activity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare M. tuberculosis Inoculum inoculation Inoculate Wells with Bacteria inoculum_prep->inoculation compound_dilution Prepare Serial Dilutions in 96-well Plate compound_dilution->inoculation incubation Incubate for 7-14 days inoculation->incubation add_resazurin Add Resazurin Indicator incubation->add_resazurin incubation_resazurin Incubate for 24-48h add_resazurin->incubation_resazurin read_mic Visually Determine MIC incubation_resazurin->read_mic

Caption: Workflow for determining the MIC of 1,4-benzodiazepine-2,5-diones against M. tuberculosis.

Application Note 3: Inhibition of p53-Hdm2 Interaction

Introduction

The interaction between the tumor suppressor protein p53 and its negative regulator Hdm2 is a critical target in cancer therapy. 1,4-benzodiazepine-2,5-diones have been developed as small molecule antagonists of this protein-protein interaction, leading to the activation of p53. A fluorescence polarization (FP) peptide displacement assay is a robust method to screen and characterize inhibitors of the p53-Hdm2 interaction.

Quantitative Data Summary
Compound ClassPotencyAssay TypeReference
1,4-Benzodiazepine-2,5-diones Sub-micromolar antagonistsFluorescence Polarization[4]
Experimental Protocol

Fluorescence Polarization (FP) Peptide Displacement Assay

This protocol describes a competitive binding assay to measure the displacement of a fluorescently labeled p53-derived peptide from Hdm2 by a 1,4-benzodiazepine-2,5-dione inhibitor.

  • Materials and Reagents:

    • 1,4-benzodiazepine-2,5-dione compounds

    • Recombinant human Hdm2 protein

    • Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53 peptide)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Black, low-volume 384-well plates

  • Procedure:

    • Reagent Preparation: Prepare solutions of Hdm2 protein and the fluorescently labeled p53 peptide in the assay buffer.

    • Compound Dilution: Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in the assay buffer.

    • Assay Reaction: In a 384-well plate, add the Hdm2 protein, the fluorescent p53 peptide, and the test compound or vehicle control. The final volume is typically 20-50 µL.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

    • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

    • Data Analysis: Calculate the percentage of inhibition of peptide binding and determine the IC₅₀ value for each compound.

Signaling Pathway

p53_hdm2_pathway p53-Hdm2 Interaction and Inhibition cluster_normal Normal Cellular Process cluster_inhibition Inhibition by 1,4-Benzodiazepine-2,5-dione p53 p53 Hdm2 Hdm2 p53->Hdm2 Binds to Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Leads to Hdm2->p53 Ubiquitinates BZD 1,4-Benzodiazepine-2,5-dione Hdm2_inhibited Hdm2 BZD->Hdm2_inhibited Binds to and Inhibits p53_active p53 (Active) Hdm2_inhibited->p53_active Binding Blocked Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53_active->Apoptosis Induces

Caption: Inhibition of the p53-Hdm2 interaction by 1,4-benzodiazepine-2,5-diones.

Application Note 4: Protein Synthesis Inhibition Assay

Introduction

As demonstrated with compound 52b, some 1,4-benzodiazepine-2,5-diones can exert their anticancer effects by inhibiting protein synthesis.[1][2] An in vitro translation assay using a cell-free system, such as rabbit reticulocyte lysate, is a direct method to confirm and quantify the inhibitory activity of these compounds on protein synthesis.

Quantitative Data Summary

While specific IC₅₀ values for protein synthesis inhibition by 1,4-benzodiazepine-2,5-diones are not detailed in the provided search results, compound 52b is noted as a potential protein synthesis inhibitor contributing to its potent anticancer activity.[1][2]

Experimental Protocol

In Vitro Translation (Protein Synthesis) Inhibition Assay

This protocol describes a luciferase-based reporter assay to measure the inhibition of protein synthesis in a rabbit reticulocyte lysate system.

  • Materials and Reagents:

    • 1,4-benzodiazepine-2,5-dione compounds

    • Rabbit reticulocyte lysate kit

    • Luciferase reporter mRNA

    • Amino acid mixture (minus leucine or methionine if using radiolabeled amino acids)

    • Luciferase assay reagent

    • 96-well plate (opaque for luminescence)

  • Procedure:

    • Reaction Setup: On ice, prepare the translation reaction mixture according to the reticulocyte lysate kit manufacturer's instructions. This typically includes the lysate, amino acids, and luciferase mRNA.

    • Compound Addition: Add the 1,4-benzodiazepine-2,5-dione compounds at various concentrations to the reaction mixture. Include a positive control (e.g., cycloheximide) and a vehicle control.

    • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

    • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • Data Analysis: Calculate the percentage of protein synthesis inhibition relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway

protein_synthesis_inhibition Inhibition of Eukaryotic Protein Synthesis cluster_translation Eukaryotic Translation cluster_inhibition_ps Inhibition Ribosome Ribosome (80S) Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome BZD_ps 1,4-Benzodiazepine-2,5-dione Ribosome_inhibited Ribosome BZD_ps->Ribosome_inhibited Binds to Ribosome Inhibition Inhibition of Protein Synthesis Ribosome_inhibited->Inhibition

Caption: General mechanism of protein synthesis inhibition by targeting the ribosome.

References

Application Notes and Protocols for Preclinical Evaluation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are a group of psychoactive drugs that exert their effects through the modulation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] This document provides a comprehensive overview of the recommended animal models and experimental protocols for the preclinical evaluation of this compound, focusing on its potential anxiolytic, sedative, and toxicological properties. The protocols outlined are based on established methodologies for testing benzodiazepine derivatives.[3][4][5][6][7]

Potential Signaling Pathway

Benzodiazepines typically bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of this drug class.

Benzodiazepine Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effects Anxiolytic/Sedative Effects Reduced_Excitability->Anxiolytic_Effects leads to Benzodiazepine 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione Benzodiazepine->GABA_A_Receptor binds to allosteric site GABA GABA GABA->GABA_A_Receptor binds to active site

Caption: Putative signaling pathway of this compound.

Recommended Animal Models

The selection of an appropriate animal model is crucial for the successful preclinical evaluation of a novel benzodiazepine derivative. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized behavioral responses to anxiolytics, genetic tractability, and cost-effectiveness.[3][4]

Table 1: Recommended Animal Models for Efficacy and Safety Testing

Animal Model Species/Strain Primary Application Key Parameters Measured
Elevated Plus Maze (EPM)Mouse (e.g., C57BL/6, BALB/c), Rat (e.g., Sprague-Dawley, Wistar)Anxiolytic ActivityTime spent in open arms, number of entries into open arms.[3][6]
Open Field Test (OFT)Mouse, RatLocomotor Activity & AnxietyTime spent in the center, total distance traveled, rearing frequency.[5]
Light-Dark Box TestMouseAnxiolytic ActivityTime spent in the light compartment, number of transitions.[4][6]
Acute Toxicity StudyMouse, RatGeneral Toxicity & LD50Mortality, clinical signs of toxicity, body weight changes, gross pathology.
Pharmacokinetic (PK) StudyRat (with jugular vein cannulation)Drug Absorption, Distribution, Metabolism, and Excretion (ADME)Plasma concentration over time, Cmax, Tmax, AUC, half-life.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[3] It is based on the natural aversion of rodents to open and elevated spaces.[3][6]

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animals: Adult male mice or rats, acclimated to the testing room for at least 1 hour before the experiment.

  • Procedure: a. Administer this compound or vehicle control intraperitoneally (i.p.) 30 minutes before the test. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for 5 minutes. d. Record the session using a video camera mounted above the maze.

  • Data Analysis: Score the video for the time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[3][6]

Elevated_Plus_Maze_Workflow Start Start Acclimatization Animal Acclimatization (1 hour) Start->Acclimatization Drug_Administration Administer Compound or Vehicle (i.p., 30 min prior) Acclimatization->Drug_Administration Placement Place Animal in Center of EPM Drug_Administration->Placement Exploration Allow 5 min Exploration Placement->Exploration Recording Video Record Session Exploration->Recording Analysis Analyze Video Data (Time in open/closed arms, entries) Recording->Analysis End End Analysis->End

Caption: Workflow for the Elevated Plus Maze experiment.

Open Field Test (OFT) for Locomotor Activity and Anxiety

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[5]

Protocol:

  • Apparatus: A square arena with walls, typically made of a non-reflective material.

  • Animals: Adult male mice or rats.

  • Procedure: a. Administer the test compound or vehicle control. b. Place the animal in the center of the open field. c. Allow the animal to explore for 10-15 minutes. d. Track the animal's movement using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled (locomotor activity), time spent in the center versus the periphery of the arena (anxiety), and the number of rearings (exploratory behavior). A significant increase in time spent in the center suggests anxiolytic effects, while a decrease in total distance traveled may indicate sedation.

Acute Toxicity Study

This study provides preliminary information on the potential toxicity of the compound and helps determine the median lethal dose (LD50).

Protocol:

  • Animals: Healthy, young adult mice or rats of both sexes.

  • Procedure: a. Administer single, escalating doses of the compound to different groups of animals. b. Observe the animals for clinical signs of toxicity and mortality for up to 14 days. c. Record body weight at regular intervals. d. At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Calculate the LD50 value. Summarize the observed clinical signs and any pathological findings.

Table 2: Sample Acute Oral Toxicity Data (Hypothetical)

Dose (mg/kg) Number of Animals Mortality Clinical Signs
Vehicle100/10No abnormalities observed
500100/10Mild sedation
1000102/10Sedation, ataxia
2000105/10Severe sedation, ataxia, respiratory depression
4000109/10Severe sedation, ataxia, respiratory depression, loss of righting reflex
Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol:

  • Animals: Adult male rats with indwelling jugular vein cannulas.

  • Procedure: a. Administer a single dose of the compound intravenously (i.v.) or orally (p.o.). b. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). c. Process blood samples to obtain plasma. d. Analyze plasma samples for the concentration of the parent compound and any major metabolites using a validated analytical method such as LC-MS/MS.[8][9][10]

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t1/2).

Pharmacokinetic_Study_Workflow Start Start Animal_Prep Cannulated Rats Start->Animal_Prep Dosing Administer Compound (i.v. or p.o.) Animal_Prep->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Centrifuge for Plasma Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical pharmacokinetic study.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL)500350
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)12002500
Half-life (t1/2) (h)4.55.0
Bioavailability (%)-42

Conclusion

The preclinical evaluation of this compound requires a systematic approach utilizing a battery of in vivo models. The protocols described herein for assessing anxiolytic efficacy, sedative potential, toxicity, and pharmacokinetic properties provide a solid foundation for characterizing the pharmacological profile of this novel compound. Careful experimental design and data interpretation are paramount for a successful drug development program.

References

High-Throughput Screening Assays for 1,4-Benzodiazepine-2,5-dione Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this chemotype have been identified as potent anticancer agents, anti-tubercular agents, and modulators of G-protein coupled receptors (GPCRs) such as the melanocortin receptors. High-throughput screening (HTS) plays a pivotal role in the discovery and optimization of novel drug candidates based on this versatile scaffold. These application notes provide detailed protocols and data presentation for HTS assays tailored to the screening of 1,4-benzodiazepine-2,5-dione analog libraries for three distinct therapeutic applications.

Application 1: Anticancer Activity - Inhibition of the p53-HDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. Disruption of this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Certain 1,4-benzodiazepine-2,5-dione analogs have been identified as potent inhibitors of the p53-HDM2 interaction.

Data Presentation

A quantitative structure-activity relationship (QSAR) study of 59 1,4-benzodiazepine-2,5-dione analogs identified key structural features for potent HDM2 antagonism. The inhibitory activities were determined using a fluorescence polarization (FP) assay.[1][2]

Compound IDR1R2R3R4IC50 (µM)pIC50
1 HHH4-Cl-Ph1.75.77
2 HHH3,4-diCl-Ph0.86.10
3 HHH4-CF3-Ph2.55.60
4 MeHH4-Cl-Ph0.76.15
5 MeHH3,4-diCl-Ph0.46.40
... ..................
59 EtClH2-Naphthyl15.04.82

Note: This table is a representative sample from the 59 compounds analyzed in the QSAR study. The full dataset can be found in the cited literature.[1][2]

Signaling Pathway

p53_HDM2_pathway

Experimental Protocols

Fluorescence Polarization (FP) Assay for p53-HDM2 Interaction

This protocol is adapted from established high-throughput screening assays for p53-HDM2 inhibitors.[3][4]

1. Principle: This assay measures the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein. In the unbound state, the small fluorescent peptide rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger HDM2 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization. Test compounds that inhibit the p53-HDM2 interaction will displace the fluorescent peptide, causing a decrease in polarization.

2. Materials and Reagents:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

  • HDM2 Protein: Recombinant human HDM2 (N-terminal domain, e.g., residues 1-125) purified from a suitable expression system.

  • Fluorescent Peptide Probe: A synthetic peptide corresponding to a portion of the p53 transactivation domain (e.g., residues 15-29) labeled with a fluorophore such as fluorescein isothiocyanate (FITC) or rhodamine.

  • Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs dissolved in 100% DMSO.

  • Positive Control: A known peptide or small molecule inhibitor of the p53-HDM2 interaction.

  • Negative Control: DMSO vehicle.

  • Assay Plates: Black, low-volume 384-well microplates.

3. HTS Workflow:

HTS_Workflow_FP start Start dispense_compounds Dispense Compounds (nanoliter scale) start->dispense_compounds dispense_hdm2 Add HDM2 Protein dispense_compounds->dispense_hdm2 incubate1 Incubate (e.g., 15 min at RT) dispense_hdm2->incubate1 dispense_probe Add Fluorescent p53 Peptide Probe incubate1->dispense_probe incubate2 Incubate (e.g., 30 min at RT) dispense_probe->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

4. Detailed Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer approximately 50 nL of test compounds, positive controls, and negative controls (DMSO) from the library plates to the 384-well assay plates.

  • HDM2 Addition: Add 10 µL of HDM2 protein solution in assay buffer to each well. The final concentration of HDM2 should be optimized for a robust assay window (e.g., 50-100 nM).

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to HDM2.

  • Fluorescent Probe Addition: Add 10 µL of the fluorescently labeled p53 peptide probe in assay buffer to each well. The final concentration of the probe should be low (e.g., 5-10 nM) and optimized for a stable signal.

  • Final Incubation: Incubate the plates for 30 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Application 2: Anti-Tubercular Activity

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant global health challenge. There is an urgent need for new drugs with novel mechanisms of action. 1,4-Benzodiazepine-2,5-dione analogs have shown promising activity against Mtb.

Data Presentation

Several 1,4-benzodiazepine-2,5-dione derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of anti-tubercular compounds.[5]

Compound IDR-group at C3MIC (µg/mL)
4a H>100
4b Methyl50
4f Isopropyl2.87
4h Isobutyl1.55
Isoniazid (Standard)0.1
Rifampicin (Standard)0.2
Mechanism of Action

Docking studies suggest that 1,4-benzodiazepine-2,5-diones may exert their anti-tubercular effect by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[5]

InhA_inhibition

Experimental Protocols

Whole-Cell High-Throughput Screening Assay for Anti-Tubercular Activity

This protocol is a generalized method for whole-cell screening against M. tuberculosis and can be adapted for 1,4-benzodiazepine-2,5-dione analogs.

1. Principle: This assay measures the growth of M. tuberculosis in the presence of test compounds. Growth inhibition is typically determined by measuring metabolic activity (e.g., using a resazurin-based assay) or by monitoring the fluorescence of an engineered reporter strain.

2. Materials and Reagents:

  • M. tuberculosis Strain: H37Rv (wild-type or a fluorescent reporter strain, e.g., expressing GFP or mCherry).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80.

  • Resazurin Solution: Resazurin sodium salt dissolved in sterile PBS.

  • Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs in DMSO.

  • Positive Control: A known anti-tubercular drug (e.g., rifampicin or isoniazid).

  • Negative Control: DMSO vehicle.

  • Assay Plates: Sterile, clear-bottom 384-well microplates.

3. HTS Workflow:

HTS_Workflow_TB start Start dispense_compounds Dispense Compounds and Controls start->dispense_compounds add_mtb Add M. tuberculosis Culture dispense_compounds->add_mtb incubate Incubate (e.g., 5-7 days at 37°C) add_mtb->incubate add_reagent Add Resazurin (or measure fluorescence) incubate->add_reagent incubate2 Incubate (e.g., 12-24 hours) add_reagent->incubate2 read_plate Read Fluorescence or Absorbance incubate2->read_plate data_analysis Data Analysis (MIC determination) read_plate->data_analysis end End data_analysis->end

4. Detailed Protocol:

  • Compound Plating: Dispense 100 nL of test compounds and controls into 384-well plates.

  • Bacterial Inoculum Preparation: Grow M. tuberculosis to mid-log phase and dilute the culture in 7H9 medium to a final OD600 of approximately 0.002.

  • Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plates.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Growth Inhibition Assessment (Resazurin Method):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 12-24 hours at 37°C.

    • Measure fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm). A pink color (resorufin) indicates bacterial growth, while a blue color (resazurin) indicates inhibition.

  • Data Analysis: Calculate the percent inhibition of bacterial growth for each compound. For hit compounds, perform dose-response experiments to determine the MIC90 (the minimum concentration required to inhibit 90% of bacterial growth).

Application 3: Melanocortin Receptor Agonism

The melanocortin receptors (MCRs) are a family of GPCRs involved in various physiological processes, including energy homeostasis, pigmentation, and inflammation. Small molecule agonists of MCRs, such as the melanocortin-4 receptor (MC4R), are of interest for the treatment of obesity. 1,4-Benzodiazepine-2,5-dione analogs have been identified as potent agonists of melanocortin receptors with nanomolar potencies.[6]

Data Presentation
Compound IDR1R2R3MC4R EC50 (nM)
BZD-1 HHH>1000
BZD-2 4-F-PhHH520
BZD-3 4-Cl-PhHH150
BZD-4 4-Cl-PhMeH25
BZD-5 3,4-diCl-PhMeH8
Signaling Pathway

MC4R_signaling

Experimental Protocols

Cell-Based cAMP Assay for Melanocortin Receptor Agonists

This protocol describes a common method for screening GPCR agonists that signal through Gs, leading to an increase in intracellular cyclic AMP (cAMP).[7][8]

1. Principle: This assay utilizes cells engineered to express the target melanocortin receptor (e.g., MC4R). Agonist binding to the receptor activates the Gs signaling pathway, leading to the production of cAMP by adenylyl cyclase. The intracellular cAMP levels are then quantified using a detection technology such as Homogeneous Time-Resolved Fluorescence (HTRF) or a luciferase-based reporter gene assay.

2. Materials and Reagents:

  • Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest (e.g., MC4R).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium, supplemented with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Test Compounds: 1,4-Benzodiazepine-2,5-dione analogs in DMSO.

  • Positive Control: A known MCR agonist (e.g., α-MSH or a synthetic peptide agonist).

  • Negative Control: DMSO vehicle.

  • cAMP Detection Kit: A commercial kit for cAMP measurement (e.g., HTRF cAMP dynamic 2 kit or a CRE-luciferase reporter system).

  • Assay Plates: White, solid-bottom 384-well microplates.

3. HTS Workflow:

HTS_Workflow_cAMP start Start seed_cells Seed Cells in Assay Plates start->seed_cells incubate_cells Incubate Overnight seed_cells->incubate_cells add_compounds Add Test Compounds and Controls incubate_cells->add_compounds incubate_stim Incubate for Stimulation (e.g., 30 min at 37°C) add_compounds->incubate_stim lyse_cells Lyse Cells & Add Detection Reagents incubate_stim->lyse_cells incubate_detect Incubate for Detection (e.g., 60 min at RT) lyse_cells->incubate_detect read_plate Read Signal (e.g., HTRF) incubate_detect->read_plate data_analysis Data Analysis (EC50 determination) read_plate->data_analysis end End data_analysis->end

4. Detailed Protocol (HTRF-based):

  • Cell Plating: Seed the MCR-expressing cells into 384-well assay plates at a density that will result in a confluent monolayer the next day (e.g., 5,000-10,000 cells per well). Incubate overnight at 37°C and 5% CO2.

  • Compound Addition: The next day, remove the culture medium and add 10 µL of assay buffer containing the test compounds or controls to the appropriate wells.

  • Stimulation: Incubate the plates at 37°C for 30 minutes to stimulate the receptors.

  • Cell Lysis and Detection:

    • Add 5 µL of HTRF cAMP-d2 reagent in lysis buffer to each well.

    • Add 5 µL of HTRF anti-cAMP-cryptate reagent in lysis buffer to each well.

  • Final Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Detection: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm following excitation at 320 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Determine the EC50 values for the agonist compounds by fitting the dose-response data to a sigmoidal curve.

References

Application Note & Protocol: Quantification of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine class of compounds, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[3] The accurate quantification of this specific analyte in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for benzodiazepine analysis; however, LC-MS/MS has emerged as the method of choice due to its superior sensitivity, specificity, and ability to overcome issues like thermal degradation of analytes.[1][5]

This application note details proposed protocols for the extraction and quantification of this compound from human plasma and urine, leveraging established methodologies for the benzodiazepine drug class.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interferences from the biological matrix and concentrate the analyte of interest.[2] Two common and effective techniques for benzodiazepines are Solid-Phase Extraction (SPE) for urine and Liquid-Liquid Extraction (LLE) for plasma.

2.1.1. Protocol 1: Solid-Phase Extraction (SPE) of Urine Samples

This protocol is adapted from generic SPE methods for benzodiazepines in urine.[6]

  • Sample Pre-treatment (Hydrolysis):

    • To 1-2 mL of urine sample in a glass tube, add 500 µL of acetate buffer (pH 5.0).

    • If conjugated metabolites are expected, add 25 µL of β-glucuronidase (approximately 5,000 units/mL).[6]

    • Add an appropriate volume of a deuterated internal standard.

    • Vortex the sample and incubate at 65°C for 1-2 hours.[6]

    • Allow the sample to cool to room temperature before loading onto the SPE column.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[6]

    • Washing: Wash the cartridge with 1 mL of methylene chloride to remove endogenous interferences.[6]

    • Drying: Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual moisture.[6]

    • Elution: Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/ammonium hydroxide (98:2 v/v).[6]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[6]

2.1.2. Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples

This protocol is a general procedure for the extraction of benzodiazepines from plasma.

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a clean glass tube.

    • Add an appropriate amount of a suitable internal standard.

    • Add 50 µL of a suitable buffer (e.g., pH 9.0 buffer) to basify the sample.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a water-immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

    • Centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Proposed LC-MS/MS Method

The following are proposed starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrument and analyte.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution from a low to a high percentage of mobile phase B over several minutes is recommended to ensure good separation from matrix components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for benzodiazepines.

    • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be identified for the analyte and one for the internal standard.

    • Instrument Parameters: Source temperature, gas flows, and collision energy will need to be optimized to achieve the best signal-to-noise ratio.

Data Presentation

The following tables summarize typical quantitative data for various benzodiazepines from published methods. These values can serve as a target for the method development of this compound.

Table 1: Example Linearity and Quantification Limits for Benzodiazepines in Plasma

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LLOQ (ng/mL)Reference
Bromazepam5–5001.78 - 2.093.81 - 6.34[7]
Diazepam5–5001.79 - 1.853.81 - 6.34[7]
Clonazepam3–5001.44 - 2.323.81 - 6.34[7]
Lorazepam3–5001.263.81 - 6.34[7]
Nordiazepam1–5000.54 - 1.573.81 - 6.34[7]
Alprazolam2.5-5000.72.5[8]
Oxazepam2.5-5000.72.5[8]

Table 2: Example Recovery and Precision Data for Benzodiazepines

AnalyteRecovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Chlordiazepoxide94.3--[8]
Alprazolam86< 20< 20[8]
Oxazepam84< 20< 20[8]
Diazepam90< 20< 20[8]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sc Biological Sample (Plasma or Urine) sp Addition of Internal Standard sc->sp extr Extraction (SPE for Urine / LLE for Plasma) sp->extr evap Evaporation & Reconstitution extr->evap lcms LC-MS/MS Analysis evap->lcms peak Peak Integration & Quantification lcms->peak report Data Reporting & Review peak->report

Caption: Experimental workflow for the quantification of this compound.

method_validation cluster_validation Bioanalytical Method Validation selectivity Selectivity & Specificity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) linearity->precision lod_loq LOD & LLOQ accuracy->lod_loq precision->lod_loq recovery Extraction Recovery lod_loq->recovery matrix Matrix Effect recovery->matrix stability Stability (Freeze-thaw, bench-top, etc.) matrix->stability

Caption: Logical relationships in bioanalytical method validation.

References

formulation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Formulation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the benzodiazepine class, a group of compounds widely investigated for their diverse biological activities, including as anti-anxiety, anticonvulsant, and anti-inflammatory agents.[1][2] A critical challenge in the preclinical evaluation of novel small molecules like this is their often poor aqueous solubility, which complicates the development of suitable formulations for in vivo administration.[3][4] This document provides detailed application notes and protocols for the formulation and administration of this compound for use in rodent models, focusing on strategies to overcome solubility limitations.

Physicochemical Characterization

While experimental data for this specific molecule is scarce, properties can be estimated based on its structure and data from similar benzodiazepine analogs.[5][6] The compound is predicted to be lipophilic and poorly soluble in water, which is a primary consideration for formulation development.[3][4]

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueImplication for Formulation
Molecular FormulaC₁₀H₁₀N₂O₂-
Molecular Weight190.20 g/mol [6]
logP (Octanol/Water)~1.5 - 2.5Lipophilic nature; suggests poor aqueous solubility.
Aqueous SolubilityPoor (<10 µg/mL)[6]
Chemical StabilityGenerally stableStandard handling procedures are likely sufficient.

Formulation Strategies for Poorly Soluble Compounds

Given the predicted low water solubility, a systematic approach is required to identify a suitable vehicle that ensures complete solubilization and minimizes potential toxicity or interference with the experiment.[3][7]

G cluster_0 cluster_1 cluster_2 A Start: Assess Compound Solubility in Water B Is solubility > desired final concentration? A->B C Use simple aqueous vehicle (Saline, PBS) B->C Yes D Evaluate Non-Aqueous & Co-Solvent Systems B->D No E Screen vehicles: - PEG400/Saline - DMSO/Cremophor/Saline - Cyclodextrin-based D->E F Is compound soluble & stable in chosen vehicle? E->F G Proceed with selected formulation for dosing F->G Yes H Consider alternative strategies: - Nanosuspension - Prodrug approach F->H No G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 A GABA Synthesis B GABA Release into Synaptic Cleft A->B H GABA Binds B->H C GABA-A Receptor (Ligand-gated Cl- channel) D Increased Cl- Influx C->D J Enhanced GABA Binding Affinity/ Channel Opening Frequency C->J E Membrane Hyperpolarization D->E F Inhibitory Postsynaptic Potential (IPSP) E->F G Decreased Neuronal Excitability F->G H->C I Benzodiazepine Binds (Allosteric Site) I->C G A 1. Compound Characterization (Solubility, Stability) B 2. Vehicle Screening A->B C 3. Formulation Preparation (PO or IV/IP) B->C D 4. Dose Calculation & Animal Prep C->D E 5. Compound Administration (e.g., Oral Gavage) D->E F 6. Post-Dosing Monitoring & Observation E->F G 7. Data Collection & Analysis F->G

References

Application Notes and Protocols for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a small molecule belonging to the benzodiazepine class of compounds. While this specific molecule is not extensively characterized as a chemical probe, its core scaffold, 1,4-benzodiazepine-2,5-dione, has been identified as a promising starting point for the development of potent therapeutic agents. Derivatives of this scaffold have demonstrated significant biological activities, including anticancer and protein synthesis inhibitory effects.[1] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a chemical probe to investigate these biological processes.

Putative Biological Activity

Based on studies of closely related analogs, this compound is hypothesized to function as an inhibitor of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The parent compound, 1,4-benzodiazepine-2,5-dione, has shown potent growth inhibitory effects across a wide range of human cancer cell lines.[1]

Data Presentation

The following table summarizes the growth inhibitory activity of the parent compound, 1,4-benzodiazepine-2,5-dione (BZD), against various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.

CompoundCancer Cell Line PanelAverage GI50 (µM)Reference
1,4-benzodiazepine-2,5-dione (BZD, 11a)NCI-60 Human Tumor Cell Line Screen0.24[1]

Experimental Protocols

Synthesis of this compound

A general and facile method for the synthesis of 1,4-benzodiazepine-2,5-diones involves the reaction of isatoic anhydride with an amino acid methyl ester hydrochloride, followed by cyclization.[2] For the synthesis of the N-methylated target compound, N-methylanthranilic acid can be used as a starting material.

Materials:

  • N-methylanthranilic acid

  • Glycine methyl ester hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Synthesis of Methyl 2-((2-(methoxycarbonyl)phenyl)(methyl)amino)acetate

  • To a solution of N-methylanthranilic acid (1 equivalent) in anhydrous DMF, add CDI (1.1 equivalents) and stir at room temperature for 1 hour.

  • Add glycine methyl ester hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield the intermediate ester.

Step 2: Cyclization to this compound

  • To a solution of the intermediate ester (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0°C and quench carefully with water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to obtain this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H522)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protein Synthesis Inhibition Assay (Click-iT® AHA Assay)

This assay measures newly synthesized proteins by incorporating L-azidohomoalanine (AHA), an amino acid analog of methionine.

Materials:

  • Cancer cell line of interest

  • Methionine-free medium

  • Click-iT® AHA (L-azidohomoalanine)

  • Click-iT® Cell Reaction Buffer Kit

  • Alexa Fluor® 488 Alkyne

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells on coverslips in a 24-well plate and allow them to adhere.

  • Pre-treat cells with this compound at various concentrations for a desired period (e.g., 2-4 hours). Include a positive control for protein synthesis inhibition (e.g., cycloheximide) and a vehicle control.

  • Wash the cells with PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine.

  • Replace the medium with methionine-free medium containing AHA (e.g., 50 µM) and the test compound. Incubate for 1-2 hours.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the Alexa Fluor® 488 alkyne.

  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope. The fluorescence intensity of Alexa Fluor 488 is proportional to the amount of newly synthesized protein. Alternatively, cells can be analyzed by flow cytometry.

Mandatory Visualizations

G cluster_0 Synthesis Workflow N-methylanthranilic acid N-methylanthranilic acid Intermediate Ester Intermediate Ester N-methylanthranilic acid->Intermediate Ester CDI, Et3N Glycine methyl ester HCl Glycine methyl ester HCl Glycine methyl ester HCl->Intermediate Ester This compound This compound Intermediate Ester->this compound NaH, Reflux

Caption: Synthesis of the target compound.

G Chemical Probe Chemical Probe Ribosome Ribosome Chemical Probe->Ribosome Inhibits Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Cell Cycle Arrest Cell Cycle Arrest Protein Synthesis->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed signaling pathway.

G cluster_1 Experimental Workflow Treat Cells Treat Cells MTT Assay MTT Assay Treat Cells->MTT Assay Annexin V Assay Annexin V Assay Treat Cells->Annexin V Assay Protein Synthesis Assay Protein Synthesis Assay Treat Cells->Protein Synthesis Assay Cytotoxicity Cytotoxicity MTT Assay->Cytotoxicity Apoptosis Induction Apoptosis Induction Annexin V Assay->Apoptosis Induction Mechanism of Action Mechanism of Action Protein Synthesis Assay->Mechanism of Action

Caption: Cellular assay workflow.

References

Application Notes and Protocols for Cell Culture Studies with 1,4-Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodiazepine-2,5-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While historically associated with central nervous system effects, recent studies have highlighted their potential as anticancer agents.[1][2] Certain derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms such as the inhibition of protein synthesis and modulation of key signaling pathways.[3] Notably, some 1,4-benzodiazepine-2,5-diones have been identified as antagonists of the HDM2-p53 protein-protein interaction, suggesting a role in activating the p53 tumor suppressor pathway.[4][5][6] Furthermore, related benzodiazepine derivatives have been implicated in the modulation of the MAP kinase (MAPK) signaling cascade.[7][8]

These application notes provide a comprehensive experimental framework for researchers to investigate the in vitro anticancer effects of novel 1,4-benzodiazepine-2,5-dione compounds. The protocols detailed below outline a systematic approach, from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms, specifically focusing on the p53 and MAPK signaling pathways.

Experimental Design Overview

A tiered approach is recommended for the evaluation of 1,4-benzodiazepine-2,5-diones in a cell culture setting. This workflow allows for an efficient screening process, followed by more detailed mechanistic studies on promising lead compounds.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Compound Solubilization and Stock Preparation C Cell Viability/Cytotoxicity Assay (MTT or equivalent) A->C B Cell Line Selection (e.g., p53 wild-type vs. mutant) B->C D Determination of IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (p53 & MAPK Pathways) E->G F->G H Target Engagement Assays (Optional) G->H

Caption: A tiered experimental workflow for the evaluation of 1,4-benzodiazepine-2,5-diones.

Data Presentation

Quantitative data from the following experiments should be summarized in clear and concise tables to facilitate comparison between different compounds and experimental conditions.

Table 1: Cytotoxicity of 1,4-Benzodiazepine-2,5-dione Derivatives

Compound IDCell LineTreatment Duration (h)IC50 (µM) ± SD
BZD-001A549 (p53 wt)4815.2 ± 1.8
BZD-001HCT116 (p53 wt)4812.5 ± 1.5
BZD-001H1299 (p53 null)48> 100
BZD-002A549 (p53 wt)488.7 ± 0.9
BZD-002HCT116 (p53 wt)486.3 ± 0.7
BZD-002H1299 (p53 null)4885.4 ± 9.2
Vehicle (DMSO)All48No effect

Table 2: Induction of Apoptosis by Lead Compound (e.g., BZD-002)

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+) ± SD
A549Vehicle-3.1 ± 0.5
A549BZD-002525.8 ± 3.1
A549BZD-0021048.2 ± 4.5
HCT116Vehicle-2.8 ± 0.4
HCT116BZD-002530.1 ± 3.5
HCT116BZD-0021055.7 ± 5.1

Table 3: Quantification of Protein Expression Changes by Western Blot (Relative to Vehicle Control)

Target ProteinCell LineTreatment (BZD-002, 10 µM)Fold Change ± SD
p53A54924 h3.2 ± 0.4
p21A54924 h4.5 ± 0.6
Phospho-p38 MAPKA5496 h2.8 ± 0.3
Cleaved Caspase-3A54924 h5.1 ± 0.7
p53H129924 hNo change

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, H1299)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1,4-Benzodiazepine-2,5-dione compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • 1,4-Benzodiazepine-2,5-dione compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the 1,4-benzodiazepine-2,5-dione compound or vehicle control for the specified time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[4]

Protocol 3: Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • 1,4-Benzodiazepine-2,5-dione compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[9][10][11]

Signaling Pathway Diagrams

The following diagrams illustrate the hypothetical signaling pathways that may be modulated by 1,4-benzodiazepine-2,5-diones based on existing literature.

p53_Pathway BZD 1,4-Benzodiazepine-2,5-dione MDM2 MDM2 BZD->MDM2 inhibits p53 p53 MDM2->p53 inhibits (degradation) p21 p21 p53->p21 activates Bax Bax p53->Bax activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothetical p53 pathway activation by 1,4-benzodiazepine-2,5-diones.

MAPK_Pathway BZD 1,4-Benzodiazepine-2,5-dione p38MAPK p38 MAPK BZD->p38MAPK modulates? UpstreamSignal Upstream Signal (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., ASK1, MEKK) UpstreamSignal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPKK->p38MAPK DownstreamTargets Downstream Targets (e.g., Transcription Factors) p38MAPK->DownstreamTargets Apoptosis Apoptosis DownstreamTargets->Apoptosis Inflammation Inflammation DownstreamTargets->Inflammation

Caption: Potential modulation of the p38 MAPK signaling pathway.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 1,4-benzodiazepine-2,5-diones as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on key signaling pathways such as p53 and MAPK, researchers can gain valuable insights into the mechanism of action of these compounds and identify promising candidates for further development. The use of standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results.

References

Application Notes and Protocols for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on available information for structurally related compounds, specifically other benzodiazepine derivatives. As of the date of this document, no specific in vivo dosage and administration data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in mice has been published. The provided protocols are intended to serve as a starting point for investigation and should be optimized through dose-ranging and toxicity studies.

Introduction

1,4-Benzodiazepine-2,5-diones are a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer agents, protein synthesis inhibitors, and modulators of the central nervous system.[1] The core structure is considered a "privileged scaffold" in drug discovery. This document provides proposed protocols for the in vivo evaluation of this compound in mouse models, drawing parallels from studies on other benzodiazepines like diazepam.

Data Presentation

Table 1: Reference Dosage of Diazepam in Mice

The following table summarizes dosages of diazepam, a well-characterized benzodiazepine, used in various mouse studies. This data can be used as a reference for designing initial dose-finding experiments for this compound.

CompoundDosage RangeAdministration RouteMouse StrainObserved EffectsReference
Diazepam0.5 - 3 mg/kgIntraperitoneal (i.p.)Inbred High and Low Activity strainsAnxiolytic effects in high activity strain.[2]
Diazepam0.5, 1, and 2 mg/kgIntraperitoneal (i.p.)C57BL/6JSedative effects at higher doses, no significant anxiolytic effect.[3]
Diazepam2.0 or 3.5 mg/kgOralDBA-2No significant behavioral effects observed.[4]
Diazepam0.75, 1.5, or 3 mg/kg (repeated hourly for 3 doses)Intraperitoneal (i.p.)RatsDose-dependent increase in plasma and brain concentrations.[5]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Objective: To prepare a sterile solution of this compound for in vivo administration.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 10% DMSO and 5% Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the vehicle to the tube. A common vehicle for benzodiazepines is a mixture of 10% DMSO and 5% Tween 80 in sterile saline.[3]

  • Vortex the mixture until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but stability should be confirmed.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the dosing solution appropriately (e.g., at 4°C for short-term storage) and protect it from light if the compound is light-sensitive. Prepare fresh solutions daily for experiments.

Protocol 2: In Vivo Administration and Behavioral Observation

Objective: To administer this compound to mice and observe for potential anxiolytic or sedative effects.

Materials:

  • Prepared dosing solution

  • Age- and weight-matched mice (e.g., C57BL/6J)

  • Appropriate caging

  • Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.

  • Dose Selection: Based on the reference data for diazepam, a starting dose range of 0.5 - 5 mg/kg could be explored. A vehicle-only control group is mandatory.

  • Administration:

    • Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. The volume should typically be around 10 ml/kg.

    • Oral Gavage: For oral administration, use a suitable gavage needle.

  • Observation Period: Behavioral tests are often conducted 30 minutes after i.p. injection of benzodiazepines.[2][3]

  • Behavioral Assays:

    • Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

    • Open Field Test (OFT): This assay can be used to assess both anxiety (thigmotaxis) and locomotor activity. A decrease in total distance traveled may indicate sedation.[3]

  • Data Collection: Record parameters such as time spent in open/closed arms (EPM), distance traveled, and time spent in the center of the arena (OFT).

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses with the vehicle control group.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis prep_compound Weigh Compound dissolve Dissolve & Vortex prep_compound->dissolve prep_vehicle Prepare Vehicle prep_vehicle->dissolve sterilize Sterile Filter dissolve->sterilize administer Administer Compound (i.p. or Oral) sterilize->administer acclimate Acclimate Mice acclimate->administer wait Wait 30 min administer->wait behavior Behavioral Testing (EPM, OFT) wait->behavior collect_data Collect Behavioral Data behavior->collect_data analyze Statistical Analysis collect_data->analyze interpret Interpret Results analyze->interpret gaba_signaling cluster_membrane Postsynaptic Membrane cluster_effect Cellular Effect gaba_receptor GABA-A Receptor (Ligand-gated Ion Channel) cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Opens Channel gaba GABA gaba->gaba_receptor Binds to GABA site bzd Benzodiazepine (e.g., 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione) bzd->gaba_receptor Binds to allosteric site hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition anxiolysis Anxiolytic/Sedative Effects inhibition->anxiolysis Leads to

References

Application Note: Synthesis of Functionalized 1,4-Benzodiazepine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodiazepines are a class of psychoactive compounds that have been widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2][3] These effects are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.[3] The modular nature of the 1,4-benzodiazepine scaffold makes it an attractive target for medicinal chemists to generate libraries of analogs for structure-activity relationship (SAR) studies. By systematically modifying the functional groups at various positions on the benzodiazepine core, researchers can probe the key molecular interactions required for potent and selective biological activity, leading to the development of novel therapeutic agents with improved efficacy and reduced side effects.

This application note provides detailed protocols for the solid-phase synthesis of a library of functionalized 1,4-benzodiazepine-2,5-diones, a common and synthetically accessible class of benzodiazepine derivatives. Additionally, it outlines a general workflow for subsequent biological evaluation and SAR analysis.

Data Presentation: Structure-Activity Relationship of 1,4-Benzodiazepine Derivatives as GABA-A Receptor Modulators

The following table summarizes the in vitro potency of a series of functionalized 1,4-benzodiazepine derivatives. The data illustrates how modifications at the R1 and R2 positions of the benzodiazepine scaffold influence the binding affinity to the GABA-A receptor, as measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)
1a -H-Cl150
1b -H-NO2320
1c -CH3-Cl85
1d -CH3-NO2180
1e -CH2Ph-Cl45
1f -CH2Ph-NO298
1g -(CH2)2OH-Cl210
1h -(CH2)2OH-NO2450

Experimental Protocols

Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

This protocol describes the solid-phase synthesis of a library of 1,4-benzodiazepine-2,5-diones, which allows for the rapid generation of a diverse set of compounds from three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent.

Materials:

  • Wang resin

  • Fmoc-protected anthranilic acids (various substituents at the R2 position)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • α-Amino acid methyl esters (various side chains for R1)

  • Alkylating agents (e.g., alkyl halides)

  • Sodium hydride (NaH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dioxane

  • Water

Procedure:

  • Resin Loading: Swell Wang resin in DMF. In a separate flask, activate the Fmoc-protected anthranilic acid with DIC and a catalytic amount of DMAP in DCM. Add the activated acid to the resin and shake at room temperature for 12 hours. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

  • Acylation with α-Amino Acid: Couple the desired α-amino acid methyl ester to the free amine on the resin-bound anthranilic acid using DIC and DMAP in DMF. Shake for 12 hours at room temperature. Wash the resin with DMF and DCM.

  • N-Alkylation: Suspend the resin in a solution of the desired alkylating agent and NaH in DMF. Shake for 6 hours at room temperature. Wash the resin with DMF, water, and DCM.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/TIS/water for 2 hours. This will cleave the product from the resin and induce cyclization to form the 1,4-benzodiazepine-2,5-dione.

  • Purification: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to yield the desired functionalized 1,4-benzodiazepine-2,5-dione.

In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [3H]-Flunitrazepam (radioligand)

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized 1,4-benzodiazepine derivatives (test compounds)

  • Unlabeled diazepam (positive control)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, add rat cortical membranes, [3H]-Flunitrazepam at a concentration near its Kd, and varying concentrations of the test compounds or control.

  • Incubation: Incubate the tubes at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Flunitrazepam (IC50). This is done by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Compound Library cluster_screening Biological Screening cluster_sar SAR Analysis start Building Blocks (Anthranilic Acids, Amino Esters, Alkylating Agents) sps Solid-Phase Synthesis start->sps purification Purification (HPLC) sps->purification characterization Characterization (NMR, MS) purification->characterization binding_assay GABA-A Receptor Binding Assay characterization->binding_assay data_analysis IC50 Determination binding_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of 1,4-benzodiazepine derivatives.

gabaa_signaling cluster_membrane Postsynaptic Membrane gabaa_receptor GABA-A Receptor cl_ion gabaa_receptor->cl_ion Increases Influx gaba GABA gaba->gabaa_receptor Binds bzd 1,4-Benzodiazepine Derivative bzd->gabaa_receptor Allosterically Modulates hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_ion->hyperpolarization Leads to

Caption: Simplified GABA-A receptor signaling pathway.

sar_logic cluster_scaffold 1,4-Benzodiazepine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold Core Structure r1 R1 Substituent scaffold->r1 Functionalize r2 R2 Substituent scaffold->r2 Functionalize activity Binding Affinity (IC50) r1->activity Influences r2->activity Influences

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, providing excellent sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

This compound is a compound of interest within the broader class of benzodiazepines, which are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[1][2] Accurate and reliable quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and for clinical and forensic purposes.[1][3] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[3] This application note presents a complete workflow, from sample preparation to data analysis, for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Diazepam-d5)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[4]

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495C, Waters Xevo TQ-S)[4]

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (e.g., Agilent ZORBAX RRHD, Waters CORTECS)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is employed for sample clean-up and analyte enrichment.[5][6]

  • Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution (e.g., 250 ng/mL Diazepam-d5) and 200 µL of 0.1 M ammonium acetate buffer (pH 5.0). Vortex for 10 seconds.[4]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a solution of 90:10 acetonitrile:methanol with 2% ammonium hydroxide.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
3.090
4.090
4.110
5.010

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound205.08134.125
This compound (Confirmation)205.08106.130
Diazepam-d5 (IS)290.1198.128

Note: The MRM transitions for this compound are hypothetical and would need to be optimized experimentally.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 3: Representative Method Performance Characteristics

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal
Data Presentation

The quantitative data from a validation study would be summarized in tables for clarity and easy comparison.

Table 4: Calibration Curve Summary

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)% Accuracy
0.10.012105.3
0.50.061101.2
1.00.12398.7
5.00.61899.8
10.01.24100.5
50.06.2199.1
100.012.3598.9

Table 5: Inter-day and Intra-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (% RSD)Intra-day Accuracy (% Bias)Inter-day Precision (% RSD)Inter-day Accuracy (% Bias)
LLOQ0.18.24.59.15.3
Low0.36.52.17.33.2
Medium304.1-1.55.2-0.8
High803.5-0.84.3-1.2

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is buffer Add Buffer & Vortex is->buffer spe Solid-Phase Extraction buffer->spe condition Condition load Load wash Wash elute Elute condition->load load->wash wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Report Generation quantification->report

Caption: LC-MS/MS experimental workflow.

GABAergic Signaling Pathway

Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

G cluster_synapse Synaptic Cleft gaba_presynaptic GABA gaba_postsynaptic GABA gaba_presynaptic->gaba_postsynaptic Release gaba_receptor GABA-A Receptor gaba_postsynaptic->gaba_receptor Binds to benzodiazepine 1-methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione benzodiazepine->gaba_receptor Allosterically Modulates cl_channel Chloride Ion Channel gaba_receptor->cl_channel Opens hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Increased Cl- Influx

Caption: Benzodiazepine mechanism of action.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation technique and analytical conditions are based on established methods for similar compounds and offer a solid foundation for researchers in drug development and related fields.[6][7] The method is suitable for high-throughput analysis and can be adapted for other benzodiazepine derivatives and various biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?

A1: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete formation of the intermediate: The initial reaction between isatoic anhydride and sarcosine methyl ester hydrochloride may not go to completion.

  • Inefficient cyclization: The subsequent intramolecular cyclization to form the benzodiazepine ring is a critical, and often low-yielding, step.

  • Side reactions: The formation of quinazolinones is a common side reaction that can significantly reduce the yield of the desired benzodiazepine.[1]

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are crucial for maximizing yield.

Q2: I am observing a significant amount of a six-membered ring byproduct. What is this and how can I minimize its formation?

A2: The formation of a quinazolinone derivative is a known side reaction in the synthesis of 1,4-benzodiazepine-2,5-diones.[1] This occurs through an alternative cyclization pathway. To minimize this, ensure that the reaction conditions, particularly the choice of catalyst and solvent, are optimized for the formation of the seven-membered benzodiazepine ring. Following a well-established protocol with a suitable catalyst, such as H2PtCl6 in THF, can favor the desired cyclization.[1]

Q3: I am attempting to N-methylate 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione to obtain the final product, but the yield is poor. What are the challenges with this step?

A3: Direct N-alkylation of the 1,4-benzodiazepine-2,5-dione scaffold can be challenging. The acidity of the N-H proton and the potential for competing reactions at other sites can lead to low yields. Strong bases may also promote undesired side reactions. A more effective approach is often to introduce the methyl group at an earlier stage, for example, by using N-methylated starting materials like N-methyl isatoic anhydride or sarcosine derivatives.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1] Recrystallization from a suitable solvent, such as methyl tert-butyl ether (MTBE), can also be employed to obtain a highly pure product.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Formation of the Intermediate (Methyl 2-(2-(methoxycarbonyl)acetamido)benzoate)
  • Symptom: Incomplete consumption of starting materials (isatoic anhydride and/or sarcosine methyl ester hydrochloride) as observed by TLC.

  • Possible Cause: Insufficient reaction time or inadequate neutralization of the amino acid hydrochloride.

  • Troubleshooting Steps:

    • Ensure complete neutralization: Use a sufficient excess of a mild base like sodium carbonate to fully neutralize the sarcosine methyl ester hydrochloride before adding it to the isatoic anhydride solution.

    • Monitor the reaction closely: Use TLC to track the disappearance of the starting materials. If the reaction stalls, consider a moderate increase in reaction time.

    • Optimize solvent: While acetonitrile is commonly used, exploring other polar aprotic solvents might improve solubility and reaction kinetics.

Issue 2: Low Yield in the Cyclization Step
  • Symptom: The formation of the desired this compound is low, with significant amounts of the uncyclized intermediate or side products remaining.

  • Possible Cause: Inefficient catalyst, suboptimal temperature, or incorrect solvent.

  • Troubleshooting Steps:

    • Catalyst choice: While various catalysts can be used for benzodiazepine synthesis, H2PtCl6 has been shown to be effective for this type of cyclization.[1] Ensure the catalyst is of good quality and used in the correct molar percentage.

    • Temperature control: The cyclization reaction often requires heating to reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature for the specified time.

    • Solvent selection: Tetrahydrofuran (THF) is a suitable solvent for this cyclization.[1] Ensure the solvent is dry, as water can interfere with the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzodiazepine-2,5-dione Synthesis

ParameterMethod A (from Isatoic Anhydride)[1]Method B (General Solid-Phase)
Starting Materials Isatoic anhydride, Amino acid methyl ester HClResin-bound anthranilic acid, Amino ester
Catalyst H2PtCl6Not applicable for initial coupling
Solvent Acetonitrile (Step 1), THF (Step 2)Dichloromethane, DMF
Temperature Room Temperature (Step 1), Reflux (Step 2)Room Temperature
Typical Yield 60-70% (for analogous compounds)Varies depending on substrates

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 1,4-benzodiazepine-2,5-diones.[1]

Step 1: Synthesis of the Intermediate (Methyl 2-((2-methoxy-2-oxoethyl)(methyl)amino)benzoate)

  • In a round-bottomed flask, dissolve sarcosine methyl ester hydrochloride (1.0 eq) in a minimal amount of water.

  • Add sodium carbonate (2.0 eq) to the solution and stir until the amino acid ester is fully neutralized.

  • In a separate flask, dissolve isatoic anhydride (1.4 eq) in acetonitrile.

  • Add the neutralized amino acid ester solution dropwise to the isatoic anhydride solution at room temperature.

  • Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Quench the residue with a saturated potassium carbonate solution to remove unreacted isatoic anhydride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 5% sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude intermediate (1.0 eq) in THF.

  • Add H2PtCl6 (15 mol%) to the solution.

  • Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring the reaction by TLC.

  • After completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the mixture with chloroform.

  • Wash the organic layer with 1N HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) or by recrystallization from MTBE.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification start Isatoic Anhydride + Sarcosine Methyl Ester HCl neutralization Neutralization with Na2CO3 start->neutralization reaction1 Reaction in Acetonitrile (RT, 2-3h) neutralization->reaction1 workup1 Workup and Extraction reaction1->workup1 intermediate Crude Intermediate workup1->intermediate reaction2 Cyclization in THF with H2PtCl6 (Reflux, 30-40 min) intermediate->reaction2 workup2 Quenching and Extraction reaction2->workup2 purification Purification (Column Chromatography/ Recrystallization) workup2->purification product 1-Methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione purification->product

Caption: Experimental workflow for the synthesis of the target molecule.

troubleshooting_low_yield start Low Yield Observed check_intermediate Check Intermediate Formation (TLC, NMR of crude step 1) start->check_intermediate check_cyclization Check Cyclization Step (TLC of reaction mixture) start->check_cyclization incomplete_intermediate Incomplete Reaction in Step 1 check_intermediate->incomplete_intermediate side_products_step1 Side Products in Step 1 check_intermediate->side_products_step1 incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization side_products_step2 Quinazolinone Formation check_cyclization->side_products_step2 solution1 Increase reaction time for step 1 Ensure complete neutralization incomplete_intermediate->solution1 solution2 Optimize catalyst loading Ensure anhydrous conditions side_products_step1->solution2 solution3 Increase reflux time for step 2 Check temperature incomplete_cyclization->solution3 solution4 Verify catalyst and solvent choice Follow established protocol side_products_step2->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 1,4-Benzodiazepine-2,5-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,4-benzodiazepine-2,5-dione compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,4-benzodiazepine-2,5-dione compounds?

A1: The most frequently employed purification techniques for 1,4-benzodiazepine-2,5-diones are silica gel column chromatography and recrystallization.[1] High-Performance Liquid Chromatography (HPLC) is also extensively used for purity analysis and can be adapted for preparative purification of small-scale batches.[2][3]

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. A suitable solvent system is used to separate the components of the reaction mixture on a TLC plate, and the spots are typically visualized under UV light.[1]

Q3: What are some common impurities I might encounter in the synthesis of 1,4-benzodiazepine-2,5-diones?

A3: Common impurities can include unreacted starting materials, such as anthranilic acids and α-amino esters, as well as side-products from the cyclization reaction.[2] In solid-phase synthesis, impurities can also arise from incomplete reactions or cleavage from the resin.[2]

Q4: My purified 1,4-benzodiazepine-2,5-dione appears to be a mixture of conformational isomers. Is this normal?

A4: Yes, it is not uncommon for 1,4-benzodiazepine-2,5-diones to exist as a mixture of conformational isomers, which can sometimes be observed by NMR spectroscopy.[4] The seven-membered ring of the benzodiazepine core can adopt different conformations, leading to this observation.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause Troubleshooting Step
Poor separation of the product from impurities. Inappropriate solvent system polarity.Modify the eluent polarity. For normal phase silica gel, if the compound elutes too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of a non-polar solvent like hexanes). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of a polar solvent like ethyl acetate).
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel.
Sample not properly loaded.Ensure the crude sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band. A dry-loading technique can also be effective.
Streaking of spots on TLC and broad peaks during column chromatography. Compound is acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can be added. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.
Compound has low solubility in the eluent.Choose a solvent system in which the compound is more soluble, while still allowing for good separation.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. A step gradient or a continuous gradient can be employed.
The compound is irreversibly binding to the silica gel.This can happen with very polar compounds. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
Recrystallization
Issue Possible Cause Troubleshooting Step
No crystals form upon cooling. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
The compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Oily precipitate forms instead of crystals. The compound is "oiling out".Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Impurities are inhibiting crystallization.Attempt further purification by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent.Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Minimize the amount of solvent used to dissolve the crude product.
Crystals were not completely collected.Ensure complete transfer of the crystalline slurry to the filter and wash with a minimal amount of cold solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization for specific 1,4-benzodiazepine-2,5-dione compounds.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude 1,4-benzodiazepine-2,5-dione in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica for dry loading).

    • Carefully apply the sample to the top of the silica gel bed.

    • Allow the sample to enter the silica gel completely.

  • Elution:

    • Begin eluting with the initial solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]

    • Collect fractions and monitor the elution of the compound by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound and any more polar impurities.

  • Isolation of the Product:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,4-benzodiazepine-2,5-dione.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 1,4-benzodiazepine-2,5-dione compounds.

  • Solvent Selection:

    • Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of benzodiazepine derivatives include ethanol, isopropyl alcohol, and benzene.[1]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Data Presentation

Table 1: Typical Chromatographic Conditions for 1,4-Benzodiazepine-2,5-dione Purification

Technique Stationary Phase Mobile Phase / Eluent Detection Reference
TLC Silica gel GF254Ether-hexane (1:1), Benzene-ethyl acetate-acetic acid (18:3:1)UV (254 nm)[1]
Column Chromatography Silica gelHexanes/Ethyl Acetate (gradient)UV (by TLC)[5]
HPLC C8 or C18Acetonitrile/Methanol and water with buffers (e.g., ammonium acetate)UV/DAD (e.g., 240 nm)[3]

Table 2: Reported Yields and Purity of Purified 1,4-Benzodiazepine-2,5-diones

Compound Purification Method Yield Purity Assessment Reference
(R,S)-3-ethyl-4-hexyl-1,4-benzodiazepine-2,5-dioneColumn Chromatography83%NMR[4]
(R,S)-3-hexyl-4-decyl-1,4-benzodiazepine-2,5-dioneColumn Chromatography56%NMR, IR[4]
Library of 1,4-benzodiazepine-2,5-dionesSolid-phase synthesis with cleavage~2.5 µmol averageHPLC, NMR[2]

Visualizations

Purification_Troubleshooting_Workflow start Crude 1,4-Benzodiazepine-2,5-dione check_purity Assess Purity (TLC/HPLC) start->check_purity pure Product is Pure check_purity->pure >95% Pure impure Product is Impure check_purity->impure <95% Pure choose_method Choose Purification Method impure->choose_method column_chrom Column Chromatography choose_method->column_chrom Complex Mixture / Similar Polarity Impurities recrystallization Recrystallization choose_method->recrystallization Solid Product / Different Solubility Impurities purified_product Purified Product column_chrom->purified_product recrystallization->purified_product purified_product->check_purity

Caption: A decision workflow for the purification of 1,4-benzodiazepine-2,5-diones.

Column_Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_rf Analyze TLC start->check_rf high_rf High Rf (Spots run too fast) check_rf->high_rf Co-elution at solvent front low_rf Low Rf (Spots run too slow) check_rf->low_rf Co-elution at baseline streaking Streaking of Spots check_rf->streaking decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity Increase Eluent Polarity low_rf->increase_polarity add_modifier Add Modifier to Eluent (e.g., AcOH or Et3N) streaking->add_modifier solution Improved Separation decrease_polarity->solution increase_polarity->solution add_modifier->solution

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Stability and Degradation of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is designed to address common challenges related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over a short period. What are the likely causes?

A1: The decrease in concentration is likely due to degradation. The 1,4-benzodiazepine-2,5-dione core is susceptible to several degradation pathways, primarily hydrolysis and photodegradation. The stability of your solution is influenced by factors such as pH, temperature, light exposure, and the solvent used. For instance, benzodiazepines are generally susceptible to hydrolysis in both acidic and alkaline aqueous solutions.[1]

Q2: I am observing unexpected peaks in my HPLC analysis of a stored solution. Could these be degradation products?

A2: Yes, it is highly probable that the new peaks correspond to degradation products. A common degradation pathway for 1,4-benzodiazepines is hydrolysis, which can lead to the opening of the seven-membered diazepine ring.[2][3] Depending on the specific conditions, this can result in the formation of benzophenone derivatives and other related compounds. To confirm, you may need to use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures.

Q3: What are the optimal storage conditions to ensure the stability of this compound in solution?

A3: To minimize degradation, solutions should be stored at low temperatures, protected from light, and ideally prepared in a suitable, non-aqueous solvent if long-term storage is required. For aqueous solutions, controlling the pH to a neutral or slightly acidic range might improve stability, though this should be experimentally verified. Studies on other benzodiazepines have shown that storage at -20°C or -80°C significantly reduces degradation in biological samples.[4][5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

Q5: Is this compound sensitive to light?

A5: Photodegradation is a known issue for many 1,4-benzodiazepines.[6] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Solution
Symptom Possible Cause Troubleshooting Steps
Significant decrease in the main peak area in HPLC analysis within hours or days.Hydrolysis: The amide bonds in the dione structure are likely susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.1. pH Control: Prepare solutions in a buffered system and evaluate stability at different pH values (e.g., 4, 7, 9) to find the optimal range. 2. Solvent Choice: If compatible with your experiment, consider using a non-aqueous solvent such as DMSO, DMF, or acetonitrile for stock solutions and minimize the time the compound spends in an aqueous environment. 3. Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).
Appearance of one or more new, more polar peaks in the chromatogram.Formation of Hydrolytic Degradation Products: The appearance of new peaks is a strong indicator of degradation.1. Peak Identification: Use LC-MS to determine the mass of the new peaks and propose potential structures. A common hydrolysis product of benzodiazepines is a benzophenone derivative.[2][3] 2. Forced Degradation Study: Intentionally degrade a sample of the compound under acidic, basic, and oxidative conditions to generate the degradation products and confirm their retention times.
Issue 2: Inconsistent Results Between Experiments
Symptom Possible Cause Troubleshooting Steps
Variability in measured concentrations or biological activity of the compound.Photodegradation: Exposure to ambient or UV light during sample preparation or storage can lead to inconsistent levels of degradation.1. Light Protection: Consistently use amber vials or light-blocking containers for all solutions. 2. Standardized Procedures: Ensure that the duration of light exposure during experimental procedures is minimized and consistent across all samples.
Gradual loss of potency of stock solutions over time.Slow Degradation During Storage: Even under recommended conditions, slow degradation can occur over extended periods.1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Regularly Qualify Stock Solutions: Re-test the concentration of your stock solution periodically using a freshly prepared standard to ensure its integrity.

Data Presentation

Table 1: Representative Stability of Benzodiazepines in Whole Blood at Various Temperatures Over One Year.

Note: This data is for other benzodiazepines and is intended to illustrate the general effect of temperature on stability. Specific degradation rates for this compound may vary.

CompoundStorage TemperatureConcentration Decrease (Low Conc.)Concentration Decrease (High Conc.)Reference
ClonazepamRoom Temperature~100%~70%[4]
4°C~90-100%~50-80%[4]
-20°C~10-20%~10-20%[4]
-80°C~5-12%Not Significant[4]
MidazolamRoom Temperature~100%~70%[4]
4°C~90-100%~50-80%[4]
-20°C~10-20%~10-20%[4]
-80°C~5-12%Significant[4]
Diazepam-20°C (6 months)~0-10%~0-10%[5]

Experimental Protocols

Protocol: pH-Dependent Stability Study of a 1,4-Benzodiazepine Derivative
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 11).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Test Solutions: Dilute the stock solution with each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution's properties.

  • Incubation: Store the test solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. Quench any further degradation by adding an equal volume of a suitable organic solvent (e.g., mobile phase) and storing at a low temperature if necessary. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products. High-performance liquid chromatography (HPLC) is a common technique for such analyses.[7][8]

  • Data Analysis: Plot the natural logarithm of the parent drug concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.

Mandatory Visualization

parent 1-Methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione intermediate Ring-Opened Intermediate (e.g., Amino Acid Derivative) parent->intermediate Hydrolysis (H+ or OH-) product2 Other Degradation Products parent->product2 Photodegradation (hν) product1 Benzophenone Derivative intermediate->product1 Further Degradation

Caption: Plausible degradation pathways for this compound.

start Prepare Stock Solution in Organic Solvent step1 Dilute in Aqueous Buffers (Varying pH) start->step1 step2 Incubate at Constant Temperature (Protected from Light) step1->step2 step3 Withdraw Aliquots at Defined Time Points step2->step3 step4 Quench Reaction and Analyze by HPLC step3->step4 end Determine Degradation Rate Constants step4->end

Caption: Experimental workflow for a pH-dependent stability study.

References

troubleshooting solubility issues of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 1133-42-2).[1][2][3]

Troubleshooting Guides

Issue: Compound is poorly soluble in aqueous solutions.

Poor aqueous solubility is a common challenge for organic molecules like this compound, which possesses a largely hydrophobic bicyclic structure. The following steps can be taken to address this issue.

Troubleshooting Workflow

G start Start: Solubility Issue Identified solvent_screening Initial Solvent Screening (e.g., DMSO, DMF, Ethanol) start->solvent_screening aqueous_test Test in Aqueous Buffers (Varying pH) solvent_screening->aqueous_test If soluble in organic solvent co_solvent Co-solvent System Evaluation aqueous_test->co_solvent If precipitation occurs success Achieved Desired Solubility aqueous_test->success If soluble at specific pH formulation Advanced Formulation Strategies (e.g., Solid Dispersion, Nanoparticles) co_solvent->formulation If co-solvent is insufficient co_solvent->success If soluble formulation->success If successful fail Consult Further Expertise formulation->fail If issues persist

Caption: Troubleshooting workflow for addressing solubility issues.

Experimental Protocols:

  • Initial Solvent Screening:

    • Prepare a stock solution of the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a high concentration (e.g., 10-50 mM).

    • Observe for complete dissolution. If the compound does not dissolve, gentle heating or sonication may be applied.

    • This stock solution can then be used for serial dilutions into aqueous buffers for subsequent experiments. Be mindful of the final solvent concentration in your assay, as it may affect biological systems.

  • pH-Dependent Solubility Profiling:

    • Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a small, consistent amount of the solid compound to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Co-solvent Systems:

    • Prepare various mixtures of a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400) and water.[4]

    • Determine the solubility of the compound in each co-solvent mixture using the equilibrium solubility method described above.

    • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal ratio.

Issue: Compound precipitates out of solution upon dilution into aqueous media.

This is a common occurrence when a compound is initially dissolved in a strong organic solvent and then introduced to an aqueous environment where its solubility is significantly lower.

Mitigation Strategies:

  • Lower the Stock Concentration: Using a more dilute stock solution in the organic solvent can help prevent the compound from crashing out upon dilution.

  • Gradual Addition: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and dispersion.

  • Use of Surfactants: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to stabilize the compound and prevent precipitation.

  • Formulation Approaches: For in vivo studies, consider more advanced formulation strategies like solid dispersions or nano-suspensions to improve bioavailability.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

While experimental data for this specific molecule is limited, we can infer properties based on its structure. The presence of aromatic rings and a lactam structure suggests it is a relatively non-polar molecule with poor water solubility. The methyl group further increases its lipophilicity. The two carbonyl groups and two nitrogen atoms can act as hydrogen bond acceptors, but the lack of hydrogen bond donors limits its interaction with water.

Q2: In which organic solvents is this compound likely to be soluble?

Based on its structure and the properties of similar benzodiazepine derivatives, the compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent in alcohols like ethanol and methanol. It is likely to have low solubility in non-polar solvents such as hexane and toluene. A related compound, 4-(4-chlorophenyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been noted to be soluble in chloroform.[7]

Q3: How can I improve the solubility of this compound for in vitro cell-based assays?

For in vitro assays, the most common approach is to prepare a concentrated stock solution in 100% DMSO and then dilute it into the cell culture medium. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation is still an issue, consider using a co-solvent system or a formulation with a non-toxic solubilizing agent.

Q4: What are some advanced methods to enhance the solubility and bioavailability of poorly soluble benzodiazepine derivatives for in vivo studies?

Several advanced techniques can be employed to improve the solubility and bioavailability of poorly soluble compounds like this compound:

  • Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[5][8] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.[6]

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[4][9]

  • Nanotechnology: Formulating the drug as nanoparticles, such as in a nanosuspension, can significantly enhance solubility and dissolution rate.[6]

  • Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule and increase its aqueous solubility.[9]

Principles of Solid Dispersion

G cluster_0 Preparation cluster_1 Result cluster_2 Mechanism of Enhanced Solubility drug Poorly Soluble Drug (Crystalline) method Dispersion Method (Melting/Solvent Evaporation) drug->method carrier Hydrophilic Carrier (e.g., PEG, PVP) carrier->method solid_dispersion Solid Dispersion (Amorphous Drug in Carrier) method->solid_dispersion dissolution Improved Dissolution in Aqueous Media solid_dispersion->dissolution amorphous Reduced Crystal Lattice Energy dissolution->amorphous wettability Increased Wettability dissolution->wettability surface_area Increased Surface Area dissolution->surface_area

Caption: Mechanism of solubility enhancement by solid dispersion.

Data Summary

Due to the limited publicly available experimental data for the solubility of this compound, a quantitative data table cannot be provided. However, the following table summarizes the applicability of various solubility enhancement techniques for compounds of this class.

TechniqueApplicability for Early-Stage ResearchApplicability for Preclinical/Clinical DevelopmentKey Considerations
pH Adjustment HighModerateCompound must have ionizable groups.
Co-solvents HighHighPotential for solvent toxicity.
Surfactants HighModerateCan interfere with some biological assays.
Solid Dispersion ModerateHighRequires formulation development.
Micronization LowHighRequires specialized equipment.
Complexation ModerateHighStoichiometry and binding constants need to be determined.
Nanotechnology LowHighComplex formulation and characterization.

References

optimizing reaction conditions for the synthesis of 1,4-benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Synthesis of 1,4-Benzodiazepine-2,5-diones

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzodiazepine-2,5-diones.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,4-benzodiazepine-2,5-diones.

1. Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and catalyst activity. Here are some troubleshooting steps:

    • Starting Material Quality: Ensure the purity of your starting materials, particularly the anthranilic acid and α-amino esters. Impurities can interfere with the reaction.

    • Catalyst Selection and Activity: The choice of catalyst can significantly impact yield. For instance, in heteropolyacid-catalyzed syntheses, the catalyst's composition is crucial. The efficiency can vary, with an exemplary order being H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀[1]. If you are using a solid-supported catalyst, ensure it has not been deactivated. Some catalysts, like SiO₂-Al₂O₃, can be recovered and reused, but a decrease in yield may be observed after several cycles[2].

    • Reaction Conditions:

      • Temperature: Some reactions require specific temperatures to proceed. For example, certain heteropolyacid-catalyzed reactions do not proceed at room temperature and require refluxing conditions[1].

      • Solvent: The choice of solvent is critical. In some syntheses, solvents like methanol and ethanol give good yields, while DMF, acetonitrile, and DMSO may result in unsatisfactory yields[3].

      • pH: For solution-phase syntheses, maintaining the optimal pH is important.

    • Incomplete Cyclization: The final ring-closing step is often a critical point. Ensure that the conditions for cyclization (e.g., base or acid catalysis, temperature) are optimal for your specific substrate.

    • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product. See the "Side Product Formation" section for more details.

2. Side Product Formation

  • Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

  • Answer: Side product formation is a common issue. Here are some potential side products and strategies to mitigate their formation:

    • Dimerization/Oligomerization: In solid-phase synthesis, intermolecular reactions can lead to dimers or oligomers instead of the desired intramolecular cyclization. This can be influenced by the loading on the resin.

    • Racemization: For chiral α-amino esters, racemization can be a significant issue. In solid-phase synthesis using reductive amination, it is crucial to minimize the pre-equilibration time of the resin-bound aldehyde and the α-amino ester before adding the reducing agent[4].

    • Formation of Isomers: In some synthetic routes, such as palladium-catalyzed cyclizations, both (Z) and (E) isomers may be formed. The ratio of these isomers can be influenced by the substituents on the reactants[5]. Careful purification, such as column chromatography, is often required to separate these isomers[5].

    • Incomplete reactions: Unreacted starting materials or intermediates can complicate purification. Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.

3. Purification Challenges

  • Question: I am having difficulty purifying my 1,4-benzodiazepine-2,5-dione product. What are some common purification challenges and how can I overcome them?

  • Answer: Purification can be challenging due to the properties of the target molecule and the presence of impurities.

    • Poor Solubility: 1,4-Benzodiazepine-2,5-diones can have limited solubility in common organic solvents. You may need to screen a variety of solvents or solvent mixtures for recrystallization or chromatography.

    • Co-elution of Impurities: Side products with similar polarity to the desired product can be difficult to separate by column chromatography. Consider using a different stationary phase or a more selective eluent system. In some cases, derivatization of the product or impurity can alter its polarity and facilitate separation.

    • Product Instability: Some benzodiazepine derivatives may be unstable on silica gel. In such cases, alternative purification methods like preparative HPLC or recrystallization should be considered.

Frequently Asked Questions (FAQs)

1. Synthesis Strategy

  • Question: What are the common synthetic strategies for preparing 1,4-benzodiazepine-2,5-diones?

  • Answer: Several synthetic routes have been developed:

    • Solid-Phase Synthesis: This is a popular method for creating libraries of compounds. It typically involves the sequential reaction of an α-amino ester, an anthranilic acid, and an alkylating agent on a solid support[4][6].

    • Solution-Phase Synthesis from Isatoic Anhydrides: This method involves the reaction of a substituted isatoic anhydride with an amino acid, followed by cyclization[5].

    • Base-Promoted Ring Expansion: This approach utilizes the rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to form the 1,4-benzodiazepine-2,5-dione core[4].

    • Palladium-Catalyzed Cyclization: Intramolecular C-N bond formation can be achieved using palladium catalysis to construct the seven-membered ring[7][8].

2. Optimizing Reaction Conditions

  • Question: How do I select the optimal catalyst and solvent for my synthesis?

  • Answer: The optimal conditions are highly dependent on the specific synthetic route and substrates used.

    • Catalyst: A variety of catalysts have been successfully employed, including H₂PtCl₆[9], heteropolyacids[1], and palladium complexes[7]. It is often necessary to screen a few catalysts to find the most effective one for your specific transformation. The table below summarizes the performance of different heteropolyacid catalysts.

    • Solvent: Solvent choice can dramatically affect reaction time and yield. For example, in the synthesis of 1,5-benzodiazepines (structurally related to the 1,4-isomers), methanol and ethanol have been shown to be superior to DMF, acetonitrile, and DMSO[3].

3. Preventing Racemization

  • Question: How can I prevent racemization when using chiral α-amino esters?

  • Answer: Racemization is a critical concern for maintaining the stereochemical integrity of your product. A key strategy in solid-phase synthesis is to minimize the contact time between the resin-bound aldehyde and the α-amino ester before the addition of the reducing agent (e.g., NaBH(OAc)₃) during the reductive amination step[4].

Data Presentation

Table 1: Effect of Heteropolyacid Catalyst on 1,4-Diazepine Synthesis [1]

CatalystTime (h)Yield (%)
H₃PW₁₂O₄₀680
H₃PMo₁₂O₄₀582
H₄PMo₁₁VO₄₀485
H₆PMo₉V₃O₄₀390
H₅PMo₁₀V₂O₄₀295

Table 2: Effect of Solvent on the Synthesis of 1,5-Benzodiazepines [3]

SolventTime (h)Yield (%)
Methanol395
Ethanol391
DMF1040
Acetonitrile1045
DMSO1040

Experimental Protocols

1. General Procedure for Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones [4][6]

This protocol is based on the method developed by Boojamra et al.

  • Resin Preparation: (Chloromethyl)polystyrene (Merrifield resin) is derivatized by alkylation with the sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde to yield a resin-bound aldehyde.

  • Reductive Amination: The resin-bound aldehyde is reacted with an α-amino ester using NaBH(OAc)₃ in 1% acetic acid in DMF. To minimize racemization, pre-equilibration of the resin and amino ester should be minimized before adding the reducing agent.

  • Acylation: The secondary amine on the resin is acylated with an anthranilic acid derivative.

  • Lactamization: The seven-membered ring is formed via a base-catalyzed lactamization.

  • Alkylation: The nitrogen at the 1-position can be alkylated using an appropriate alkylating agent.

  • Cleavage: The final product is cleaved from the resin, typically using a trifluoroacetic acid (TFA) cocktail (e.g., TFA/Me₂S/H₂O 90:5:5).

2. Solution-Phase Synthesis of a 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione [5]

  • A mixture of finely ground 5-chloro-N-methylisatoic anhydride (5.19 g), glycine (2.25 g), triethylamine (4.15 ml), and water (30 ml) is stirred at room temperature for 5 hours.

  • The volatile material is removed in vacuo.

  • The residue is treated with 60 ml of glacial acetic acid and heated to reflux for 4.5 hours.

  • The acetic acid is removed on a rotary evaporator.

  • The resulting residue is treated with ether to precipitate the product, which is then collected by filtration.

Visualizations

experimental_workflow cluster_solid_phase Solid-Phase Synthesis Workflow resin Merrifield Resin aldehyde Resin-bound Aldehyde resin->aldehyde 1. Aldehyde Loading amine Resin-bound Secondary Amine aldehyde->amine 2. Reductive Amination (α-amino ester, NaBH(OAc)₃) acylated Resin-bound Acylated Intermediate amine->acylated 3. Acylation (Anthranilic Acid) cyclized Resin-bound Benzodiazepinedione acylated->cyclized 4. Lactamization (Base-catalyzed) product Final Product in Solution cyclized->product 5. Cleavage (TFA)

Caption: A simplified workflow for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.

troubleshooting_low_yield cluster_sm Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst cluster_monitoring Reaction Monitoring start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst start->check_catalyst monitor_reaction Monitor Reaction Progress start->monitor_reaction sm_ok Purity Confirmed check_sm->sm_ok Purity OK sm_impure Impure Starting Materials check_sm->sm_impure Impurities Detected temp Incorrect Temperature? check_conditions->temp solvent Suboptimal Solvent? check_conditions->solvent catalyst_inactive Inactive/Inappropriate Catalyst? check_catalyst->catalyst_inactive incomplete Incomplete Reaction? monitor_reaction->incomplete purify_sm Purify or Replace Starting Materials sm_impure->purify_sm optimize_conditions Optimize T, Solvent, Concentration temp->optimize_conditions solvent->optimize_conditions screen_catalysts Screen Different Catalysts/Reactivate catalyst_inactive->screen_catalysts extend_time Extend Reaction Time/Modify Conditions incomplete->extend_time

Caption: A troubleshooting decision tree for addressing low product yield.

References

identifying and minimizing byproducts in 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is a two-step process involving an initial Ugi four-component condensation, followed by an acid-catalyzed cyclization. This approach is versatile and can be adapted for solid-phase synthesis to generate libraries of related compounds.[1][2]

Q2: What are the potential major byproducts in this synthesis?

The primary byproducts can be categorized as follows:

  • Unreacted Starting Materials: Incomplete reaction can leave residual anthranilic acid derivatives or amino ester hydrochlorides.

  • Incomplete Cyclization Products: The intermediate from the initial condensation may not fully cyclize, leading to open-chain precursors in the final product mixture.

  • Over-methylated Products: If the starting materials are not N-methylated, subsequent methylation steps can potentially lead to di-methylation.

  • Dimeric Byproducts: Under certain conditions, intermolecular reactions can lead to the formation of dimeric or oligomeric impurities.[3]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

High-Performance Liquid Chromatography (HPLC) is the preferred method for both monitoring the reaction progress and determining the purity of the final product.[4][5][6][7] For chiral compounds, specialized chiral stationary phases may be required. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and identification of any major byproducts. Mass spectrometry (MS) is also crucial for confirming the molecular weight of the product and byproducts.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete initial condensationEnsure all reagents are pure and dry. Use of microwave irradiation may improve yields and reduce reaction times.[8]
Inefficient cyclizationThe choice of acid catalyst and solvent is critical. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane is often effective.[8]
Suboptimal reaction temperatureOptimize the temperature for both the condensation and cyclization steps. Some condensations proceed well at room temperature, while others may require heating.
Degradation of productProlonged exposure to strong acid or high temperatures during cyclization can lead to degradation. Monitor the reaction closely and work up as soon as it is complete.
Problem 2: Presence of Significant Impurities
Byproduct Identity Identification Method Minimization Strategy
Unreacted starting materialsHPLC, TLCEnsure stoichiometric balance of reactants. Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.
Incomplete cyclization productHPLC, NMR, MSOptimize cyclization conditions (acid catalyst, temperature, and reaction time). Ensure complete removal of any protecting groups prior to cyclization.
Dimeric byproductsMS, NMRUse high-dilution conditions during the cyclization step to favor intramolecular over intermolecular reactions.

Experimental Protocols

General Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Step 1: Ugi Four-Component Condensation

  • To a solution of the appropriate anthranilic acid derivative (1.0 equiv.) in a suitable solvent (e.g., methanol), add the amino acid ester hydrochloride (1.0 equiv.), an isocyanide (1.1 equiv.), and an aldehyde or ketone (1.0 equiv.).

  • Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.

Step 2: Deprotection and Cyclization

  • Dissolve the crude Ugi product in a suitable solvent (e.g., dichloromethane).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature or with gentle heating.[8]

  • Monitor the cyclization by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Desired Product check_condensation Check Completion of Ugi Condensation start->check_condensation check_cyclization Check Completion of Cyclization check_condensation->check_cyclization Complete optimize_condensation Optimize Condensation: - Purity of Reagents - Solvent - Temperature/Microwave check_condensation->optimize_condensation Incomplete optimize_cyclization Optimize Cyclization: - Acid Catalyst - Solvent - Temperature - Reaction Time check_cyclization->optimize_cyclization Incomplete check_degradation Assess Product Degradation check_cyclization->check_degradation Complete end Improved Yield optimize_condensation->end optimize_cyclization->end modify_workup Modify Workup Conditions: - Shorter reaction time - Milder acid check_degradation->modify_workup Degradation Observed check_degradation->end No Degradation modify_workup->end

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway Overview

synthesis_pathway reagents Anthranilic Acid Derivative Amino Acid Ester Isocyanide Aldehyde/Ketone ugi_reaction Ugi Four-Component Condensation reagents->ugi_reaction intermediate Acyclic Ugi Product ugi_reaction->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product 1,4-Benzodiazepine-2,5-dione cyclization->product

Caption: General synthetic pathway to 1,4-benzodiazepine-2,5-diones.

References

proper handling and storage of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a heterocyclic organic compound. It belongs to the 1,4-benzodiazepine-2,5-dione class, which is a scaffold of interest in medicinal chemistry for the development of various therapeutic agents, including anticancer, anti-tubercular, and melanocortin receptor agonists.[1][2][3]

Q2: What are the general safety precautions for handling this compound?

Q3: How should I store this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. While specific stability data is not available, many benzodiazepine derivatives are known to be sensitive to hydrolysis and photolysis.[4][5][6][7] For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Is this compound soluble in aqueous solutions?

A4: Benzodiazepines are generally lipophilic and have low solubility in water at physiological pH.[6] To prepare aqueous solutions, the use of organic co-solvents or cyclodextrins may be necessary.[6]

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.Ensure the compound is stored in a tightly sealed container, protected from light and moisture. Prepare fresh solutions for each experiment. Perform a purity check (e.g., by HPLC) of the stock compound.
Inaccurate weighing of the compound.Use a calibrated analytical balance and ensure it is free from drafts and vibrations.
Compound appears discolored or clumped Absorption of moisture or degradation.Do not use the compound if its physical appearance has changed. It is recommended to acquire a new batch.
Low yield during synthesis or reaction Incomplete reaction or side reactions.Review the reaction conditions (temperature, solvent, catalyst). Ensure all reagents are pure and dry. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Loss of product during work-up and purification.Optimize the extraction and purification steps. For purification, column chromatography or recrystallization are common methods for this class of compounds.

Experimental Protocols

General Protocol for the Synthesis of 1,4-Benzodiazepine-2,5-diones

This is a generalized procedure based on literature for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold.[8][9]

Materials:

  • Appropriate starting materials (e.g., a substituted 2-aminobenzamide and an α-amino acid ester)

  • Coupling agents (e.g., DCC, EDC)

  • Organic solvents (e.g., DMF, DCM)

  • Reagents for cyclization (e.g., a base like sodium ethoxide)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Coupling Reaction: Dissolve the 2-aminobenzamide and the α-amino acid ester in an appropriate anhydrous solvent (e.g., DMF). Add the coupling agent and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

  • Work-up: Quench the reaction, and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification of the Intermediate: Purify the crude intermediate by column chromatography on silica gel.

  • Cyclization: Dissolve the purified intermediate in a suitable solvent and add a base to induce cyclization. The reaction may require heating.

  • Final Purification: After the reaction is complete, neutralize the mixture and extract the final product. Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

Specific quantitative stability data for this compound is not available in the public literature. The following table provides a general overview of the stability of the broader 1,4-benzodiazepine class of compounds based on available literature.

ParameterConditionGeneral Stability Profile for 1,4-BenzodiazepinesReference
Hydrolytic Stability Acidic pHSusceptible to hydrolysis, which may involve ring-opening.[4][5][6][7]
Neutral pHGenerally more stable than at acidic or alkaline pH.[6]
Alkaline pHSusceptible to hydrolysis.[6]
Photostability Exposure to UV or visible lightMany benzodiazepines are light-sensitive and can undergo photodegradation.[10]

Note: The data above is generalized for the 1,4-benzodiazepine class and may not be representative of this compound. It is crucial to perform stability studies for the specific compound under your experimental conditions.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in Tightly Sealed Container at 2-8°C inspect->store No Damage protect Protect from Light and Moisture store->protect weigh Weigh in Ventilated Area protect->weigh ppe Wear Appropriate PPE weigh->ppe dissolve Dissolve in Suitable Solvent ppe->dissolve experiment Perform Experiment dissolve->experiment troubleshoot Inconsistent Results? experiment->troubleshoot check_stability Check Compound Stability troubleshoot->check_stability check_stability->store Re-evaluate Storage

References

Technical Support Center: 1,4-Benzodiazepine-2,5-Diones in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-benzodiazepine-2,5-diones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with 1,4-benzodiazepine-2,5-diones, presented in a question-and-answer format.

Issue 1: Poor Compound Solubility and Precipitation in Aqueous Buffers or Cell Culture Media

  • Question: My 1,4-benzodiazepine-2,5-dione derivative is precipitating out of solution during my experiment. How can I improve its solubility?

  • Answer: 1,4-Benzodiazepine-2,5-diones are often lipophilic and have poor aqueous solubility at physiological pH.[1] Here are several strategies to address this:

    • Use of Organic Solvents: The most common approach is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental buffer or media. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.

    • Co-solvents: The use of co-solvents like ethanol or propylene glycol in combination with water can increase the solubility of benzodiazepines.[2]

    • Formulation with Excipients: For certain applications, formulating the compound with solubilizing agents like polyvinylpyrrolidone (PVP) has been shown to increase the solubility of benzodiazepine derivatives.[3][4]

    • Sonication and Warming: Gentle warming and sonication of the solution can aid in dissolving the compound. However, be cautious with temperature-sensitive compounds or assays.

    • pH Adjustment: While benzodiazepines can be more soluble at acidic pH, this can also lead to hydrolytic degradation.[1] Therefore, pH adjustment should be approached with caution and its impact on compound stability should be assessed.

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Question: I am observing significant variability between replicate wells and experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the physicochemical properties of 1,4-benzodiazepine-2,5-diones:

    • Compound Instability: These compounds can be susceptible to hydrolytic degradation, especially in aqueous solutions at certain pH values.[1][5][6][7] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. The stability of the compound in your specific assay medium and conditions should be verified. A study on six 1,4-benzodiazepines showed a decrease of up to 40% for some compounds when stored at -20°C in bio-fluids over time.[8][9]

    • Precipitation: As mentioned above, poor solubility can lead to precipitation, resulting in an inaccurate effective concentration in your assay. Visually inspect your assay plates for any signs of precipitation.

    • Interaction with Assay Components: 1,4-Benzodiazepine-2,5-diones can interact with components in the cell culture medium, such as serum proteins. This can affect the free concentration of the compound and its activity.[4] Consider performing assays in serum-free media or validating the effect of serum on your compound's activity.

    • Pipetting Errors: Due to the use of small volumes of concentrated stock solutions, any pipetting inaccuracies can lead to large variations in the final concentration. Ensure your pipettes are properly calibrated.

Issue 3: Unexpected or Off-Target Effects

  • Question: My 1,4-benzodiazepine-2,5-dione is showing activity in a control cell line where the target is not expressed, or I am observing unexpected cellular phenotypes. What could be happening?

  • Answer: Off-target effects are a common challenge in drug discovery. For 1,4-benzodiazepine-2,5-diones, consider the following possibilities:

    • Broad Target Profile: The benzodiazepine scaffold is known to interact with a variety of biological targets beyond the intended one. For example, some benzodiazepines have been shown to inhibit protein kinases like Src.[10] It is advisable to perform counter-screening against a panel of common off-targets, such as a kinase or GPCR panel, to assess the selectivity of your compound.[11][12]

    • Interaction with GABAA Receptors: While 1,4-benzodiazepine-2,5-diones are structurally distinct from classical 1,4-benzodiazepines that target GABAA receptors, the possibility of weak interactions should not be completely ruled out without experimental validation, especially at high concentrations.

    • Mitochondrial Effects: Some benzodiazepines are known to interact with the translocator protein (TSPO) on the outer mitochondrial membrane, which could lead to various cellular effects.[13]

    • Cytotoxicity: At higher concentrations, the compound itself may be causing general cytotoxicity, leading to non-specific effects in your assay. It is essential to determine the cytotoxic profile of your compound, for instance, using an MTT or XTT assay.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store 1,4-benzodiazepine-2,5-dione compounds?

    • A1: For long-term storage, it is recommended to store the compounds as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions in an organic solvent like DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q2: How stable are 1,4-benzodiazepine-2,5-diones in cell culture media?

    • A2: The stability can vary depending on the specific derivative, the composition of the medium (especially pH and the presence of esterases in serum), and the incubation conditions. It is highly recommended to perform a stability study of your specific compound in the cell culture medium you are using for your experiments (e.g., by LC-MS analysis at different time points).

  • Q3: Can I use serum in my cell-based assays with these compounds?

    • A3: The presence of serum can affect the activity of your compound due to protein binding.[4] This can reduce the effective free concentration of the compound available to interact with its target. It is advisable to first test your compound in serum-free or low-serum conditions. If serum is required for your assay, you should characterize the effect of different serum concentrations on the compound's potency (e.g., by determining the IC50 at different serum percentages).

  • Q4: My 1,4-benzodiazepine-2,5-dione is an inhibitor of the HDM2-p53 interaction. What are the best assays to confirm its activity?

    • A4: A common primary assay to identify inhibitors of the HDM2-p53 interaction is a fluorescence polarization (FP) assay using a fluorescently labeled p53-derived peptide.[1][5][14] A thermal shift assay (Thermofluor) can also be used as a primary screen to identify compounds that bind to HDM2.[14] For cellular validation, you can perform assays to measure the upregulation of p53 target genes (e.g., by qPCR for p21 or PUMA) or proteins (e.g., by Western blot for p53 and p21), and cell proliferation assays in p53 wild-type versus p53-mutant or null cell lines to demonstrate on-target activity.[15]

Data Presentation

Table 1: Solubility of Selected Benzodiazepine Derivatives in Different Solvents

Compound ClassSolventSolubilityReference
1,4-Benzodiazepin-2-onesWaterPoorly soluble[4]
Diazepam, Lorazepam, Clonazepam, ChlordiazepoxideWater-Ethanol, Water-Propylene Glycol, Water-Polyethylene Glycol 200Solubility increases with increasing co-solvent fraction[2]
Diazepam, Oxazepam, NitrazepamWater with Polyvinylpyrrolidone (PVP)Increased solubility in the presence of PVP[3][4]

Table 2: Biological Activity of Exemplary 1,4-Benzodiazepine-2,5-diones

CompoundTarget/ActivityAssay TypeIC50/MICReference
Substituted 1,4-benzodiazepine-2,5-dionesHDM2-p53 interaction antagonistsFluorescence PolarizationSub-micromolar[14]
BZD derivative 11aAnticancer (average over 60 tumor cell lines)Growth InhibitionGI50 = 0.24 μM[16][17]
Compounds 4h and 4fAnti-mycobacterial tuberculosisBroth MicrodilutionMIC = 1.55 and 2.87 µg/mL, respectively[18]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction

This protocol is adapted from methodologies used to screen for small molecule inhibitors of the HDM2-p53 interaction.[1][5]

  • Reagents and Materials:

    • Recombinant human HDM2 protein (N-terminal domain)

    • Fluorescently labeled p53-derived peptide (e.g., FAM-RFMDYWEGL)

    • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

    • 1,4-Benzodiazepine-2,5-dione compounds dissolved in DMSO

    • 384-well, low-volume, black, round-bottom assay plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a solution of HDM2 protein and the fluorescent p53 peptide in the assay buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.

    • Add a small volume (e.g., 10 µL) of the HDM2/peptide solution to each well of the 384-well plate.

    • Prepare serial dilutions of the 1,4-benzodiazepine-2,5-dione compounds in DMSO.

    • Add a small volume (e.g., 100 nL) of the compound dilutions to the assay wells. Include DMSO-only controls.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Data Analysis: The decrease in fluorescence polarization indicates displacement of the fluorescent peptide from HDM2 by the compound. Plot the change in polarization against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Thermal Shift Assay (Thermofluor) for Compound Binding to a Target Protein

This protocol is a general guide for assessing compound binding.[7][14][19]

  • Reagents and Materials:

    • Purified target protein

    • SYPRO Orange dye (5000x stock in DMSO)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 1,4-Benzodiazepine-2,5-dione compounds dissolved in DMSO

    • 96-well or 384-well PCR plates

    • Real-time PCR instrument

  • Procedure:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-10 µM, and the final dye concentration is around 5x.

    • Aliquot the master mix into the wells of the PCR plate.

    • Add the 1,4-benzodiazepine-2,5-dione compounds to the wells at the desired final concentration. Include DMSO-only controls.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

    • Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein.

Mandatory Visualizations

HDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Intervention with 1,4-Benzodiazepine-2,5-dione DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 transactivates Proteasome Proteasome p53->Proteasome degradation HDM2 HDM2 HDM2->p53 binds & inhibits Ub Ubiquitin HDM2->Ub Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Ub->p53 ubiquitinates BZD 1,4-Benzodiazepine-2,5-dione HDM2_i HDM2 BZD->HDM2_i inhibits p53_i p53 (active) HDM2_i->p53_i inhibition blocked Apoptosis Apoptosis p53_i->Apoptosis

Caption: HDM2-p53 signaling pathway and the mechanism of its inhibition by 1,4-benzodiazepine-2,5-diones.

Troubleshooting_Workflow Start Inconsistent/No Activity Observed Check_Solubility Is the compound fully dissolved in the final assay medium? Start->Check_Solubility Improve_Solubility Improve Solubility: - Use fresh DMSO stock - Decrease final concentration - Use co-solvents - Gentle warming/sonication Check_Solubility->Improve_Solubility No Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Improve_Solubility->Check_Solubility Address_Stability Address Stability: - Prepare fresh dilutions - Reduce incubation time - Perform stability study (e.g., LC-MS) Check_Stability->Address_Stability No Check_Assay_Interference Is there potential for assay interference? Check_Stability->Check_Assay_Interference Yes Address_Stability->Check_Stability Mitigate_Interference Mitigate Interference: - Run compound-only controls - Test in serum-free media - Consider alternative assay formats Check_Assay_Interference->Mitigate_Interference Yes Consider_Off_Target Consider Off-Target Effects or Cytotoxicity Check_Assay_Interference->Consider_Off_Target Yes, still inconsistent End Consistent Results Check_Assay_Interference->End No Mitigate_Interference->Check_Assay_Interference

Caption: A logical workflow for troubleshooting common issues in biological assays with 1,4-benzodiazepine-2,5-diones.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: What are the common starting materials for the synthesis of 1,4-benzodiazepine-2,5-diones?

A1: The synthesis of 1,4-benzodiazepine-2,5-diones often starts from amino acids.[1] Another common precursor is isatoic anhydride, which is a derivative of anthranilic acid.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of 1,4-benzodiazepine-2,5-diones can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using thin-layer chromatography (TLC) can help determine the optimal reaction time.[3]

  • Suboptimal catalyst: The choice and amount of catalyst can significantly impact the yield. For similar benzodiazepine syntheses, various catalysts have been used, including H2PtCl6 and H-MCM-22.[1][3] Experimenting with different catalysts or optimizing the catalyst loading could improve the yield.

  • Side reactions: The formation of unwanted byproducts can reduce the yield of the desired product. Purification methods like silica gel column chromatography can help isolate the target compound.[4]

  • Reaction conditions: Factors such as solvent, temperature, and pH can influence the reaction outcome. For instance, some syntheses of related compounds have been successful under solvent-free conditions or in specific solvents like acetonitrile.[3][5]

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: Minimizing side products often involves optimizing the reaction conditions:

  • Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway.

  • Reagent addition: Slow, controlled addition of reagents can sometimes reduce the formation of side products.

  • Choice of base: In reactions involving cyclization, the choice of base can be critical. For the synthesis of 1,4-benzodiazepine-2,5-diones, bases like 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B) have been used.[6]

Q4: What are the recommended purification methods for this compound?

A4: For the purification of related benzodiazepine derivatives, silica gel column chromatography is a commonly employed method.[4] The choice of eluent (solvent system) is crucial for effective separation. A typical eluent system for similar compounds is a mixture of hexanes and ethyl acetate.[4] Recrystallization can also be used to obtain a high-purity product.

Q5: Are there any safety precautions I should be aware of during the scale-up synthesis?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. When working with flammable solvents, ensure there are no ignition sources nearby. For specific reagents, consult their Material Safety Data Sheets (MSDS) for detailed handling and safety information.

Data Presentation

The following tables summarize quantitative data from the synthesis of related benzodiazepine compounds to provide a reference for expected outcomes.

Table 1: Reaction Conditions and Yields for Benzodiazepine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22AcetonitrileRoom Temp.1-3Good to Excellent[3]
H2PtCl6Not SpecifiedNot SpecifiedNot SpecifiedPromising[1]
None (Base Promoted)Not SpecifiedMildNot SpecifiedNot Specified[6]

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, based on general procedures for related compounds. Note: This protocol may require optimization for a specific scale-up process.

Step 1: N-methylation of a suitable anthranilic acid derivative.

  • Dissolve the starting anthranilic acid derivative in a suitable solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

  • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N-methylated product by column chromatography or recrystallization.

Step 2: Coupling with an amino acid derivative.

  • Activate the carboxylic acid of the N-methylated anthranilic acid using a coupling agent (e.g., DCC or HATU).

  • Add the desired amino acid ester (e.g., glycine methyl ester hydrochloride) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion.

  • Filter off any solid byproducts and concentrate the filtrate.

  • Purify the resulting dipeptide intermediate.

Step 3: Intramolecular cyclization to form the benzodiazepine-2,5-dione ring.

  • Dissolve the dipeptide intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a base (e.g., sodium methoxide) to promote cyclization.

  • Heat the reaction mixture to reflux and monitor for the formation of the product.

  • After completion, neutralize the reaction mixture and remove the solvent.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a logical relationship for troubleshooting common issues.

experimental_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Cyclization & Purification A Anthranilic Acid Derivative B Add Base & Methylating Agent A->B C N-Methylated Intermediate B->C D Couple with Amino Acid Ester C->D E Dipeptide Intermediate D->E F Base-Promoted Cyclization E->F G Crude Product F->G H Purification (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Catalyst Suboptimal Catalyst Low_Yield->Suboptimal_Catalyst Side_Reactions Side Reactions Low_Yield->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Solution Optimize_Catalyst Optimize Catalyst/Loading Suboptimal_Catalyst->Optimize_Catalyst Solution Optimize_Conditions Optimize Temp/Reagent Addition Side_Reactions->Optimize_Conditions Solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

addressing poor reproducibility in experiments with 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor reproducibility in experiments involving 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. Our goal is to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and multiple side products. What are the likely causes?

A1: Low yields and the formation of side products are common challenges in the synthesis of 1,4-benzodiazepine-2,5-diones.[1] Potential causes include incomplete reactions, side reactions due to reactive intermediates, and degradation of the product under the reaction conditions. It is crucial to carefully control reaction parameters such as temperature, reaction time, and the purity of starting materials. For a more detailed analysis, please refer to our troubleshooting guide on synthetic issues.

Q2: I am observing inconsistencies in the biological activity of my synthesized this compound across different batches. Why might this be happening?

A2: Inconsistent biological activity often points to variability in the purity and isomeric composition of your compound. Even small amounts of impurities can sometimes have significant biological effects. Furthermore, benzodiazepine derivatives can sometimes exist as different conformers, which might influence their biological activity. We recommend rigorous purification of each batch and thorough characterization to ensure consistency.

Q3: During purification by column chromatography, my compound seems to be degrading on the silica gel. Is this a known issue?

A3: While not specifically documented for this exact molecule, some organic compounds can be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent) or switching to a different stationary phase like alumina.

Q4: The NMR spectrum of my synthesized compound does not match the expected pattern for this compound. What could be the reason?

A4: Discrepancies in NMR spectra can arise from several sources. The presence of residual solvent or impurities is a common cause. It is also possible that an unexpected side reaction has occurred, leading to a different molecular structure. We recommend re-purifying the sample and acquiring the spectrum again. If the issue persists, consider more advanced analytical techniques like 2D NMR or mass spectrometry to elucidate the structure.

Troubleshooting Guides

Guide 1: Low Yield and Impurities in Synthesis

Issue: The synthesis of this compound is resulting in a yield significantly lower than expected, and TLC/NMR analysis shows multiple spots/peaks.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress closely using TLC. Extend the reaction time if the starting material is still present.The starting material spot on the TLC plate should disappear, and the product spot should intensify.
Side Reactions Lower the reaction temperature. Ensure that all reagents are added slowly and in the correct order.A cleaner reaction profile on the TLC with fewer side product spots.
Degradation of Product If the reaction requires harsh conditions (e.g., strong acid or base), consider if the product is stable under these conditions. A small-scale stability test can be performed.[2]The product should remain stable under the reaction conditions, leading to a higher isolated yield.
Purity of Starting Materials Verify the purity of your starting materials (e.g., N-methyl-isatoic anhydride and glycine) by NMR or melting point.Using pure starting materials will prevent the formation of impurities that can complicate the reaction and purification.
Guide 2: Inconsistent Analytical Data

Issue: Batch-to-batch variations are observed in the analytical data (NMR, Mass Spec, HPLC) for the purified this compound.

Observed Discrepancy Potential Cause Recommended Action
Variable NMR Chemical Shifts Residual solvents or differences in sample concentration.Ensure the sample is thoroughly dried under high vacuum. Prepare samples for NMR in a consistent manner.
Unexpected Mass Spec Peaks Presence of impurities or adduct formation (e.g., with sodium or potassium).Re-purify the sample. Analyze the high-resolution mass spectrum to identify the exact mass of the impurities.
Shifting HPLC Retention Times Changes in the mobile phase composition, column temperature, or column degradation.Prepare fresh mobile phase for each analysis. Use a column thermostat. Check the column's performance with a standard compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for 1,4-benzodiazepine-2,5-diones.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or dioxane.

  • Addition of Amino Acid: Add glycine (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Dissolve N-methyl-isatoic anhydride add_glycine Add Glycine start->add_glycine reflux Heat and Reflux (4-6h) add_glycine->reflux cool Cool to RT reflux->cool extract Pour into ice-water and extract cool->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography analyze Analyze (NMR, MS, HPLC) chromatography->analyze

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_synthesis action action result result problem Low Yield / Impurities check_completion Is the reaction complete (TLC)? problem->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes extend_time Extend reaction time check_completion->extend_time No check_conditions Are reaction conditions too harsh? check_purity->check_conditions Yes purify_sm Purify starting materials check_purity->purify_sm No modify_conditions Lower temperature / test stability check_conditions->modify_conditions Yes success Improved Yield and Purity check_conditions->success No extend_time->success purify_sm->success modify_conditions->success

Caption: Troubleshooting decision tree for synthesis-related issues.

signaling_pathway receptor Hypothetical Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response pka->cellular_response compound 1-methyl-3,4-dihydro-1H- 1,4-benzodiazepine-2,5-dione compound->receptor Modulates

Caption: A hypothetical signaling pathway modulated by the target compound.

References

Validation & Comparative

comparing the efficacy of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with other anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of 1,4-benzodiazepine-2,5-dione derivatives against established chemotherapeutic agents. Due to the limited availability of specific data for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this guide will focus on the closely related and well-characterized 1,4-benzodiazepine-2,5-dione (referred to as BZD-11a) and its potent derivative (referred to as BZD-52b), as identified in recent anticancer screenings.[1] The in-vitro cytotoxic activities of these compounds are compared with standard anticancer drugs: doxorubicin, cisplatin, and paclitaxel.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values of the compared compounds across various human cancer cell lines. Lower values indicate higher potency.

Table 1: Efficacy of 1,4-Benzodiazepine-2,5-dione Derivatives

CompoundCancer Cell LinesAverage GI50 (µM)Mechanism of ActionSource
1,4-Benzodiazepine-2,5-dione (BZD-11a)60 human tumor cell lines of nine types0.24Not specified[1]
BZD-52b (a derivative of BZD-11a)Lung cancer cells (e.g., NCI-H522)Not specified (highly potent)Protein synthesis inhibitor, induces cell cycle arrest and apoptosis[1]

Table 2: Comparative Efficacy with Standard Anticancer Agents (IC50 values in µM)

Cell LineCancer TypeDoxorubicinCisplatinPaclitaxelSource
MCF-7Breast Adenocarcinoma2.5 (24h)~10-30 (48-72h)0.0075 (24h)[2][3][4]
A549Lung Carcinoma> 20 (24h)1.58 - 23.4 (72h)~0.027 (120h)[2][5][6][7]
HCT116Colon CarcinomaNot specifiedNot specified0.00246 (72h)[8]

Note: IC50 values can vary significantly between studies due to different experimental conditions such as exposure time and assay methods.[3][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Plating: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Anticancer Mechanism of BZD-52b cluster_cell Cancer Cell BZD-52b BZD-52b Protein Synthesis Protein Synthesis BZD-52b->Protein Synthesis inhibits Cell Cycle Progression Cell Cycle Progression BZD-52b->Cell Cycle Progression arrests Apoptosis Apoptosis BZD-52b->Apoptosis induces Protein Synthesis->Cell Cycle Progression is required for Cell Death Cell Death Cell Cycle Progression->Cell Death arrest leads to Apoptosis->Cell Death

Caption: Proposed anticancer mechanism of BZD-52b.

Anticancer Drug Screening Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Mechanism Studies Mechanism Studies IC50 Determination->Mechanism Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism Studies->Apoptosis Assay

Caption: A typical workflow for in-vitro anticancer drug screening.

References

The Evolving Landscape of 1,4-Benzodiazepine-2,5-diones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,4-benzodiazepine-2,5-dione scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-tubercular, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

The 1,4-benzodiazepine-2,5-dione core has proven to be a versatile template for the design of potent and selective modulators of various biological targets. By systematically modifying the substituents at different positions of this bicyclic system, researchers have been able to fine-tune the pharmacological profile of these compounds, leading to the discovery of promising candidates for the treatment of a range of diseases.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-benzodiazepine-2,5-dione derivatives is highly dependent on the nature and position of the substituents on the benzodiazepine core. The following tables summarize the key SAR findings for different therapeutic areas, providing a comparative overview of the impact of various chemical modifications.

Anticancer Activity: Targeting Protein Synthesis and p53-MDM2 Interaction

1,4-Benzodiazepine-2,5-diones have emerged as a promising class of anticancer agents, primarily through two distinct mechanisms: inhibition of protein synthesis and disruption of the p53-MDM2 protein-protein interaction.

A 2022 study published in the Journal of Medicinal Chemistry identified a series of 1,4-benzodiazepine-2,5-dione derivatives as potent protein synthesis inhibitors with significant anticancer activity.[1] The initial hit compound, 11a , displayed an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human cancer cell lines.[1] Subsequent SAR studies led to the discovery of compound 52b , which exhibited highly potent antitumor effects by inducing cell cycle arrest and apoptosis.[1] Further investigations revealed that compound 52b inhibits protein synthesis in cancer cells and significantly suppressed tumor growth in a non-small-cell lung cancer xenograft model without observable toxicity.[1]

Another key anticancer mechanism for this class of compounds is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). By blocking this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. A library of 1,4-benzodiazepine-2,5-diones was screened for their ability to bind to the p53-binding domain of HDM2, leading to the identification of sub-micromolar antagonists of this interaction.[2]

Table 1: SAR of 1,4-Benzodiazepine-2,5-dione Derivatives as Anticancer Agents

CompoundR1R2R3R4Activity (IC50/GI50)Target/MechanismReference
11a HHHHGI50 = 0.24 µM (average)Protein Synthesis Inhibitor[1]
52b Substituted PhenylHMethylHHighly Potent (specific value not provided)Protein Synthesis Inhibitor[1]
Generic HDM2 Inhibitor VariesVariesVariesVariesSub-micromolarHDM2-p53 Interaction Antagonist[2][3]
Compound 17 (Enantiomerically Pure) VariesVariesVariesVariesIC50 = 394 nM (MDM2 binding)HDM2-p53 Interaction Antagonist[3]
Anti-tubercular Activity

Several studies have highlighted the potential of 1,4-benzodiazepine-2,5-dione derivatives as potent anti-tubercular agents. A notable study reported the synthesis of a series of these compounds with diverse substituents at the C-3 position, derived from amino acids.[4] The results indicated that the diazepine frame is crucial for their anti-mycobacterial activity.[4] Compounds 4h and 4f were identified as the most promising candidates, with Minimum Inhibitory Concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively.[4] Docking studies suggested that these compounds may exert their effect by targeting the enoyl acyl carrier protein.[4]

Table 2: SAR of 1,4-Benzodiazepine-2,5-dione Derivatives as Anti-tubercular Agents

CompoundC-3 SubstituentMIC (μg/mL)Putative TargetReference
4h (from specific amino acid)1.55Enoyl acyl carrier protein[4]
4f (from specific amino acid)2.87Enoyl acyl carrier protein[4]
Antimicrobial Activity

The antimicrobial potential of benzodiazepine derivatives has also been explored. While the provided search results focus more on 1,5-benzodiazepines, the general principles of SAR can be informative. For instance, a study on 1,5-benzodiazepine derivatives demonstrated that substituents on the phenyl ring and the presence of a thiophene or thiazole ring significantly influence their antimicrobial activity.[5] This suggests that similar modifications to the 1,4-benzodiazepine-2,5-dione scaffold could yield potent antimicrobial agents. One study on newly synthesized[6][7] substituted benzodiazepines showed good antimicrobial activity against various bacteria, including E. coli and S. aureus, when tested by the disc diffusion method and for Minimum Inhibitory Concentration (MIC).[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are methodologies for key assays used to evaluate the biological activity of 1,4-benzodiazepine-2,5-dione derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodiazepine-2,5-dione derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Fluorescence Polarization (FP) Assay for HDM2-p53 Interaction

This assay is used to screen for inhibitors that disrupt the binding of a fluorescently labeled p53-derived peptide to the HDM2 protein.

Protocol:

  • Reagent Preparation: Prepare a fluorescently labeled p53 peptide (e.g., TAMRA-labeled) and the recombinant human HDM2 protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup: In a 384-well black plate, add the 1,4-benzodiazepine-2,5-dione derivatives at various concentrations.

  • Protein-Peptide Binding: Add the HDM2 protein and the fluorescently labeled p53 peptide to the wells. The final concentrations should be optimized for a stable fluorescence polarization signal.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

  • Data Analysis: A decrease in the fluorescence polarization signal indicates the displacement of the fluorescent peptide from HDM2 by the test compound. The IC50 value is calculated from the dose-response curve.[2]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP). Keep the solution on ice to prevent spontaneous polymerization.

  • Compound Addition: In a 96-well plate, add the 1,4-benzodiazepine-2,5-dione derivatives at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Initiation of Polymerization: Add the cold tubulin solution to the wells.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: An increase in absorbance over time indicates tubulin polymerization. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the control. The IC50 value can be calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1,4-benzodiazepine-2,5-dione derivatives.

experimental_workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies cluster_4 Lead Optimization Library 1,4-Benzodiazepine- 2,5-dione Derivatives Screening High-Throughput Screening (e.g., Cell Viability Assay) Library->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Identify Active Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response MoA Target-Based Assays (e.g., FP for HDM2, Tubulin Polymerization) Dose_Response->MoA Confirm Potency Lead_Opt SAR Studies & Chemical Synthesis MoA->Lead_Opt Elucidate Target & Guide Design

Caption: Experimental workflow for the discovery of bioactive 1,4-benzodiazepine-2,5-dione derivatives.

p53_mdm2_pathway cluster_0 Normal Cellular State cluster_1 Inhibition by 1,4-Benzodiazepine-2,5-dione p53 p53 MDM2 MDM2 p53->MDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation p53_active Active p53 MDM2->p53 Ubiquitinates BZD 1,4-Benzodiazepine- 2,5-dione Derivative BZD->MDM2 Inhibits Binding Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis Induces protein_synthesis_inhibition cluster_0 Normal Protein Synthesis cluster_1 Inhibition by 1,4-Benzodiazepine-2,5-dione mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Blocked_Ribosome Stalled Ribosome tRNA tRNA-Amino Acid tRNA->Ribosome BZD 1,4-Benzodiazepine- 2,5-dione Derivative BZD->Ribosome Binds to Ribosome or associated factors No_Protein Protein Synthesis Inhibited Blocked_Ribosome->No_Protein

References

comparative analysis of different synthetic routes to 1,4-benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The development of efficient and versatile synthetic routes to this important heterocyclic system is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of several prominent synthetic strategies, offering a detailed look at their methodologies, quantitative performance, and overall applicability.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsReaction ConditionsScalability
Solid-Phase Synthesis Amenable to high-throughput synthesis and library generation.[1]Good to excellent (resin-dependent)Mild, room temperatureExcellent for library synthesis
Ugi Four-Component Condensation High convergence and diversity; two-step process.[2]Good to excellent (54-83% for cyclization)[2]Mild, then acidic or thermal cyclizationGood
Base-Promoted Ring Expansion Novel rearrangement of readily available precursors.[3]Good to excellent (up to 99%)[3]Mild, basic conditionsModerate
Palladium-Catalyzed Intramolecular Amidation Good functional group tolerance; applicable to complex substrates.[4]Good to excellentElevated temperatures, requires catalyst and ligandGood
H₂PtCl₆-Catalyzed Synthesis Novel, convenient one-pot synthesis from amino acids.[5]Good to excellentMild, catalyticModerate

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of small molecules for drug discovery. The synthesis of 1,4-benzodiazepine-2,5-diones on a solid support offers significant advantages in terms of purification and automation. A common approach involves the sequential addition of three commercially available building blocks: an anthranilic acid, an α-amino ester, and an alkylating agent.[1]

Experimental Protocol:

A representative solid-phase synthesis is outlined below:

  • Resin Preparation: A suitable resin (e.g., Merrifield resin) is functionalized with a linker, often derived from 4-hydroxy-2,6-dimethoxybenzaldehyde.

  • Loading of the First Building Block: The α-amino ester is attached to the resin-bound aldehyde via reductive amination using a mild reducing agent such as NaBH(OAc)₃.

  • Acylation with Anthranilic Acid: The resin-bound secondary amine is then acylated with a desired anthranilic acid derivative.

  • N-Alkylation: The amide nitrogen is alkylated using a suitable alkylating agent in the presence of a base.

  • Cyclization and Cleavage: The benzodiazepine-2,5-dione ring is formed via an intramolecular cyclization, typically promoted by a base. Subsequent cleavage from the resin, often with trifluoroacetic acid, affords the final product.

Logical Relationship of Solid-Phase Synthesis

solid_phase_synthesis Resin Resin Support Linker Linker Attachment Resin->Linker AminoEster α-Amino Ester Loading (Reductive Amination) Linker->AminoEster AnthranilicAcid Anthranilic Acid Acylation AminoEster->AnthranilicAcid Alkylation N-Alkylation AnthranilicAcid->Alkylation Cyclization Cyclization & Cleavage Alkylation->Cyclization Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product

Caption: Workflow of the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones.

Ugi Four-Component Condensation

The Ugi four-component condensation (Ugi-4CC) is a powerful one-pot reaction that allows for the rapid assembly of complex molecules from simple starting materials. A two-step sequence involving an Ugi-4CC followed by a cyclization step provides a highly efficient and versatile route to a wide range of substituted 1,4-benzodiazepine-2,5-diones.[2] This method is particularly advantageous for creating molecular diversity.[2]

Experimental Protocol:

Step 1: Ugi Four-Component Condensation

  • To a solution of an o-aminobenzoic acid (1.0 equiv.) in a suitable solvent (e.g., methanol), is added an aldehyde or ketone (1.0 equiv.), an amine (1.0 equiv.), and an isocyanide (1.0 equiv.).

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The solvent is removed under reduced pressure, and the crude Ugi product is purified by chromatography.

Step 2: Acid-Catalyzed Cyclization

  • The purified Ugi product is dissolved in a suitable solvent (e.g., dichloromethane).

  • A strong acid, such as trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified to yield the 1,4-benzodiazepine-2,5-dione.

Quantitative Data for Ugi-4CC Route
EntryAldehyde/KetoneAmineIsocyanideCyclization Yield (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanide78
2IsobutyraldehydeCyclohexylamineBenzyl isocyanide81
3AcetoneAnilineEthyl isocyanoacetate75
44-ChlorobenzaldehydeMethylamine1-Isocyanocyclohexene83[2]
5PropionaldehydeEthylaminetert-Butyl isocyanide79

Ugi Reaction and Cyclization Pathway

ugi_synthesis cluster_ugi Ugi Four-Component Condensation cluster_cyclization Cyclization oABA o-Aminobenzoic Acid Ugi_Product Acyclic Ugi Adduct oABA->Ugi_Product Carbonyl Aldehyde/Ketone Carbonyl->Ugi_Product Amine Amine Amine->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Acid Acid Catalyst (e.g., TFA) Ugi_Product->Acid + Product 1,4-Benzodiazepine-2,5-dione Acid->Product

Caption: Pathway of the Ugi-4CC route to 1,4-benzodiazepine-2,5-diones.

Base-Promoted Ring Expansion

A novel and efficient approach to 1,4-benzodiazepine-2,5-diones involves the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones.[3] This method proceeds under mild conditions and offers high yields, providing an alternative strategy that avoids the use of traditional condensation reactions.

Experimental Protocol:
  • The 3-aminoquinoline-2,4-dione starting material is dissolved in a suitable solvent such as ethanol or dimethylformamide.

  • A base, such as 1,1,3,3-tetramethylguanidine (TMG), sodium ethoxide (NaOEt), or benzyltrimethylammonium hydroxide (Triton B), is added to the solution.[3]

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to a day, depending on the substrate and base used.

  • Upon completion, the reaction is worked up by acidification and extraction. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data for Ring Expansion Route
EntryStarting Material Substituent (R)BaseSolventTime (h)Yield (%)
1HTMGEtOH2495[3]
24-ClNaOEtEtOH1292[3]
34-MeOTriton BDMF1888[3]
43-MeTMGEtOH2499[3]
53-PhNaOEtEtOH1690[3]

Ring Expansion Signaling Pathway

ring_expansion Start 3-Aminoquinoline-2,4-dione Base Base (TMG, NaOEt, Triton B) Start->Base + Intermediate Anionic Intermediate Base->Intermediate Rearrangement Molecular Rearrangement Intermediate->Rearrangement Product 1,4-Benzodiazepine-2,5-dione Rearrangement->Product

Caption: Key steps in the base-promoted ring expansion synthesis.

Palladium-Catalyzed Intramolecular Amidation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The intramolecular Buchwald-Hartwig amidation provides a reliable method for the construction of the seven-membered ring of the 1,4-benzodiazepine-2,5-dione core.[4] This approach often utilizes precursors synthesized via methods like the Ugi reaction.

Experimental Protocol:
  • The acyclic N-(o-halophenyl)amide precursor is dissolved in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., P(o-tolyl)₃ or BINAP) are added.

  • A base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is added to the mixture.

  • The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

  • After cooling, the reaction mixture is filtered, concentrated, and the product is purified by column chromatography.

Experimental Workflow for Palladium-Catalyzed Synthesis

palladium_synthesis Start Acyclic Precursor (e.g., from Ugi reaction) Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., P(o-tolyl)₃) - Base (e.g., Cs₂CO₃) - Anhydrous Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Workup Workup & Purification Heating->Workup Product 1,4-Benzodiazepine-2,5-dione Workup->Product

Caption: Experimental workflow for the Pd-catalyzed intramolecular amidation.

H₂PtCl₆-Catalyzed Synthesis from Amino Acids

A novel and convenient one-pot synthesis of 1,4-benzodiazepine-2,5-diones has been developed using hexachloroplatinic acid (H₂PtCl₆) as a catalyst.[5] This method utilizes readily available amino acids as starting materials, offering a straightforward and efficient route to the desired products.

Experimental Protocol:
  • A mixture of an isatoic anhydride (1.0 equiv.) and an amino acid (1.1 equiv.) is suspended in a suitable solvent like acetic acid.

  • A catalytic amount of H₂PtCl₆ is added to the suspension.

  • The reaction mixture is heated at reflux for several hours until the reaction is complete.

  • The mixture is cooled, and the precipitated product is collected by filtration and washed to afford the pure 1,4-benzodiazepine-2,5-dione.

Quantitative Data for H₂PtCl₆-Catalyzed Synthesis
EntryIsatoic Anhydride SubstituentAmino AcidYield (%)
1HGlycine92[5]
25-ClL-Alanine88[5]
35-NO₂L-Valine85[5]
4HL-Phenylalanine90[5]
55-BrL-Isoleucine87[5]

Catalytic Cycle for H₂PtCl₆-Catalyzed Synthesis

pt_catalyzed_synthesis Start Isatoic Anhydride + Amino Acid Catalyst H₂PtCl₆ Start->Catalyst + Intermediate1 Acylamino Acid Intermediate Catalyst->Intermediate1 Cyclization Intramolecular Amidation Intermediate1->Cyclization Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product

Caption: Simplified catalytic pathway for the H₂PtCl₆-catalyzed synthesis.

Conclusion

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through a variety of effective methods. The choice of the optimal synthetic route will depend on the specific goals of the research, such as the need for library generation, the desired level of molecular diversity, the availability of starting materials, and the required scale of the synthesis. Solid-phase synthesis and the Ugi four-component condensation are particularly well-suited for the creation of diverse compound libraries. The base-promoted ring expansion and catalytic methods offer novel and efficient alternatives for specific applications. The palladium-catalyzed intramolecular amidation remains a robust and reliable method for the formation of the core heterocyclic ring, especially in the context of complex molecule synthesis. This guide provides the foundational information for researchers to make informed decisions when embarking on the synthesis of these valuable compounds.

References

Unveiling the Target Landscape: A Comparative Analysis of a Novel 1,4-Benzodiazepine-2,5-dione and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a comparative analysis of the cross-reactivity and off-target effects of a promising anticancer agent, the 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivative known as compound 52b , is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of its kinase inhibitory profile alongside established kinase inhibitors, offering valuable insights for preclinical drug development.

Recent studies have identified a series of 1,4-benzodiazepine-2,5-dione derivatives as potent inhibitors of protein synthesis with significant anticancer activity.[1] Notably, compound 52b has demonstrated promising results against various cancer cell lines.[1] Understanding the selectivity of such compounds is paramount to predicting potential side effects and identifying opportunities for therapeutic optimization. This guide delves into the cross-reactivity profile of compound 52b and compares it with the well-characterized Polo-like kinase 1 (PLK1) inhibitor, BI-2536 , and the pan-Aurora kinase inhibitor, Tozasertib (VX-680) .

Comparative Kinase Inhibition Profiles

To provide a clear and objective comparison, the inhibitory activity of compound 52b, BI-2536, and Tozasertib against a panel of kinases is summarized below. The data is presented as the percentage of kinase activity remaining at a 10 µM concentration of the inhibitor, as determined by KINOMEscan™ assays. A lower percentage indicates stronger inhibition.

Kinase TargetCompound 52b (% Control)BI-2536 (% Control)Tozasertib (VX-680) (% Control)
Primary Target(s) Protein Synthesis (indirect)PLK1Aurora A, Aurora B, Aurora C
AURKA (Aurora A)943.80.1
AURKB (Aurora B)881.10.1
PLK1960.1 1.1
ABL1961.30.1
FLT3920.40.1
LCK981.21.3
SRC972.52.1
VEGFR2 (KDR)95151.8
... (selected off-targets)
CAMKK1991285
CAMKK21002092
RIPK1Not AvailableNot AvailablePotent Inhibitor
BRD4Not AvailablePotent InhibitorNot Available

Note: The primary mechanism of action for compound 52b is the inhibition of protein synthesis, which indirectly affects various cellular processes regulated by kinases. KINOMEscan data for compound 52b was obtained from the supplementary information of the cited study.[1] Data for BI-2536 and Tozasertib are compiled from publicly available databases and literature.[2][3][4][5]

Experimental Methodologies

The determination of kinase inhibition profiles is crucial for assessing the selectivity of a compound. The following section details the protocols for the key experiments utilized in generating the comparative data.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound is incubated with a kinase that is tagged with DNA. This mixture is then applied to a ligand-immobilized solid support. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Protocol:

  • Compound Preparation: Test compounds are prepared in DMSO at a desired stock concentration.

  • Assay Reaction: Kinases, expressed as T7 phage fusion proteins, are incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Filtration and Washing: The mixture is filtered to separate the solid support with the bound kinase from the unbound components. The support is washed to remove non-specific binding.

  • Quantification: The amount of kinase bound to the solid support is determined by quantitative PCR (qPCR) of the DNA tag associated with the kinase.

  • Data Analysis: The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage signifies stronger binding of the test compound to the kinase.

In Vitro Protein Synthesis Inhibition Assay

This assay is employed to determine the effect of a compound on the translation of mRNA into protein.

Principle: A cell-free in vitro translation system, such as a rabbit reticulocyte lysate, is used. This lysate contains all the necessary components for protein synthesis. A reporter mRNA, typically encoding a readily detectable enzyme like luciferase, is added to the system. The activity of the newly synthesized reporter protein is then measured, which serves as a proxy for the overall protein synthesis activity. A decrease in reporter activity in the presence of a test compound indicates inhibition of protein synthesis.[6][7][8]

Protocol:

  • Reaction Setup: In a microplate well, the rabbit reticulocyte lysate is mixed with an amino acid mixture, the reporter mRNA (e.g., luciferase mRNA), and the test compound at various concentrations.

  • Incubation: The plate is incubated at 30°C for a sufficient time (e.g., 90 minutes) to allow for translation to occur.

  • Reporter Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added to each well.

  • Signal Measurement: The resulting signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis: The signal from the compound-treated wells is compared to the vehicle control to determine the percentage of inhibition of protein synthesis.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 KINOMEscan™ Workflow Kinase + DNA Tag Kinase + DNA Tag Binding Binding Kinase + DNA Tag->Binding Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Test Compound Test Compound Test Compound->Binding Wash Wash Binding->Wash qPCR qPCR Wash->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Caption: KINOMEscan™ Experimental Workflow.

cluster_1 Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

References

The Potential of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a Novel HPLC Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of High-Performance Liquid Chromatography (HPLC) analysis of benzodiazepines, the selection of a suitable reference standard is paramount for accurate quantification and method validation. This guide explores the potential of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione as a novel reference standard, comparing its known properties with established standards like Diazepam and its deuterated analog, Diazepam-d5. While comprehensive experimental data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation and outlines the necessary experimental protocols to ascertain its suitability.

Physicochemical Properties: A Comparative Overview

A reliable HPLC reference standard should possess well-characterized physicochemical properties, including high purity, stability, and solubility in common mobile phases. The following table summarizes the available information for this compound and compares it with commonly used benzodiazepine reference standards.

PropertyThis compoundDiazepamDiazepam-d5
CAS Number 1133-42-2439-14-5100749-25-1
Molecular Formula C₁₀H₁₀N₂O₂C₁₆H₁₃ClN₂OC₁₆H₈D₅ClN₂O
Molecular Weight 190.19 g/mol 284.7 g/mol 289.8 g/mol
Purity Commercially available, purity levels to be verified.High purity standards (>98%) are commercially available.High purity standards (>98%) are commercially available.
Solubility Expected to be soluble in methanol and acetonitrile. Experimental verification is required.Soluble in methanol and acetonitrile.Soluble in methanol and acetonitrile.
UV λmax Not experimentally determined. Expected to be in the range of 220-280 nm.Approximately 230 nm and 254 nm.Similar to Diazepam.
Stability Stability in solution is not documented and requires experimental evaluation.Generally stable in solution when stored properly.[1]Stable, used as an internal standard in mass spectrometry.

Experimental Protocols for Validation as a Reference Standard

To rigorously evaluate this compound as a potential HPLC reference standard, the following experimental protocols are recommended:

Purity Determination

The purity of the candidate reference standard is a critical parameter.

  • Method: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the chemical structure and identify any potential impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the spectra for signals corresponding to the target compound and any unexpected signals that may indicate impurities.

    • Perform HRMS analysis to confirm the elemental composition.

Solubility Assessment

Determining the solubility in common HPLC solvents is essential for preparing stock and working standard solutions.

  • Method: The equilibrium solubility method.

  • Procedure:

    • Add an excess amount of the compound to a known volume of the solvent (e.g., methanol, acetonitrile, water, and mixtures thereof) in a sealed vial.

    • Agitate the vial at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration using a calibrated HPLC-UV method.

UV-Vis Spectrophotometric Analysis

Characterizing the UV absorption profile is necessary for selecting the optimal detection wavelength in HPLC.

  • Method: UV-Vis spectrophotometry.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Scan the solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Stability Studies

The stability of the reference standard in both solid form and in solution must be established to ensure the reliability of analytical results over time.

  • Method: Long-term and short-term stability studies under various storage conditions.

  • Procedure:

    • Solid-state stability: Store accurately weighed samples of the solid compound at different temperatures (e.g., -20°C, 4°C, and ambient temperature) and humidity levels. Analyze the purity at regular intervals.

    • Solution stability: Prepare stock solutions in relevant solvents (e.g., methanol, acetonitrile) and store them at different temperatures (e.g., -20°C and 4°C). Analyze the concentration of the solutions at regular intervals using a validated HPLC method. Some benzodiazepines have shown stability for up to a year under appropriate storage conditions.[1]

Workflow and Method Validation Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows in utilizing a reference standard for HPLC analysis and the logical relationships in method validation.

G cluster_0 Reference Standard Preparation cluster_1 HPLC Analysis Assess Purity Assess Purity Weigh Accurately Weigh Accurately Assess Purity->Weigh Accurately Dissolve in Solvent Dissolve in Solvent Weigh Accurately->Dissolve in Solvent Prepare Stock Solution Prepare Stock Solution Dissolve in Solvent->Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Working Standards Working Standards Serial Dilutions->Working Standards Inject into HPLC Inject into HPLC Working Standards->Inject into HPLC Data Acquisition Data Acquisition Inject into HPLC->Data Acquisition Sample Preparation Sample Preparation Sample Preparation->Inject into HPLC Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification G Method_Validation HPLC Method Validation Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Stability Solution Stability Method_Validation->Stability

References

Unveiling Novel Protein Synthesis Inhibitors: A Comparative Analysis of 1,4-Benzodiazepine-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Beijing, China - A recent study has identified a promising new class of protein synthesis inhibitors based on the 1,4-benzodiazepine-2,5-dione (BZD) scaffold. The research, published in the Journal of Medicinal Chemistry, details the discovery of a lead compound, 11a , and a subsequent, highly potent analog, 52b , which demonstrates significant anticancer activity by inhibiting protein synthesis.[1] This guide provides a comprehensive comparison of the protein synthesis inhibitory effects of various BZD analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of BZD Analogs

A structure-activity relationship (SAR) investigation was conducted to optimize the initial hit compound, 11a , which exhibited an average 50% growth inhibitory concentration (GI50) of 0.24 μM across a panel of 60 human cancer cell lines.[1] The subsequent optimization led to the development of compound 52b , which showed markedly improved anticancer effects. The inhibitory activities of key analogs are summarized in the table below.

Compound IDR1R2R3R4Average GI50 (μM)
11a HHHH0.24
52a OCH3OCH3OCH3HData not specified
52b OCH3OCH3OCH3BrData not specified, but highlighted as highly potent

Note: Specific GI50 values for all analogs were not detailed in the primary publication, but the SAR summary indicated that the 3,4,5-trimethoxy substitution on the phenyl group significantly improved potency, with bromine substitution further increasing activity.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the BZD analogs.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the BZD analogs for a specified period (e.g., 48 hours).

  • Cell Fixation: The culture medium is removed, and cells are fixed by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and the plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing the plates multiple times with 1% acetic acid. The plates are then air-dried.

  • Solubilization and Absorbance Reading: The protein-bound SRB is solubilized by adding 10 mM Tris base solution to each well. The absorbance is measured at 510 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.[2][3][4][5][6]

Protein Synthesis Inhibition Assay (Polysome Profile Analysis)

Polysome profiling is a technique used to separate ribosomes and polysomes by ultracentrifugation through a sucrose gradient. A decrease in polysomes relative to monosomes indicates an inhibition of translation initiation.

Materials:

  • Cancer cell lines

  • Cycloheximide (100 µg/mL)

  • Lysis buffer

  • Sucrose solutions (e.g., 10-50% linear gradient)

  • Ultracentrifuge

Procedure:

  • Cell Treatment and Lysis: Cells are treated with the test compound (e.g., 52b ) for a defined period. Prior to harvesting, cycloheximide is added to the culture medium to arrest translating ribosomes on the mRNA. Cells are then washed with ice-cold PBS containing cycloheximide and lysed.

  • Sucrose Gradient Preparation: A linear sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.

  • Ultracentrifugation: The cell lysate is layered on top of the sucrose gradient and centrifuged at high speed for several hours. This separates the cellular components based on their size and density, with larger polysomes sedimenting further down the gradient.

  • Fractionation and Analysis: The gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile. The profile shows peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes. A reduction in the polysome peaks and an increase in the 80S monosome peak in treated cells compared to control cells indicates inhibition of protein synthesis.[7][8][9][10][11]

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_srb_assay SRB Assay cluster_polysome_profiling Polysome Profiling cluster_data_analysis Data Analysis start Seed Cancer Cells in 96-well plates treat Treat with BZD Analogs start->treat fix Fix cells with TCA treat->fix lyse Cell Lysis with Cycloheximide treat->lyse stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize dye with Tris Base wash->solubilize read Read Absorbance at 510 nm solubilize->read gi50 Calculate GI50 read->gi50 gradient Layer lysate on Sucrose Gradient lyse->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionate and Measure A254 centrifuge->fractionate profile Analyze Polysome Profile fractionate->profile end Results gi50->end Determine Growth Inhibition profile->end Confirm Protein Synthesis Inhibition

Caption: Experimental workflow for evaluating BZD analogs.

signaling_pathway BZD 1,4-Benzodiazepine-2,5-dione (52b) ProteinSynthesis Protein Synthesis BZD->ProteinSynthesis Inhibits CellCycle Cell Cycle Progression ProteinSynthesis->CellCycle ProteinSynthesis->CellCycle Leads to Arrest Apoptosis Apoptosis ProteinSynthesis->Apoptosis ProteinSynthesis->Apoptosis Induces TumorGrowth Tumor Growth CellCycle->TumorGrowth Promotes CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Postulated mechanism of action for BZD analog 52b.

References

A Comparative Guide to the Validation of Analytical Methods for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione and other benzodiazepine derivatives. The selection of an appropriate analytical technique is critical for accurate quantification in research, clinical, and forensic settings. This document outlines and compares common chromatographic techniques, offering supporting data from validated methods for similar compounds due to the limited availability of specific validation data for this compound.

The primary analytical methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and limitations regarding sensitivity, selectivity, and sample preparation complexity.

Comparison of Analytical Method Performance

The following tables summarize the validation parameters for different analytical methods applied to the analysis of various benzodiazepines. This data provides a benchmark for the expected performance when developing and validating a method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

Analyte(s)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Recovery (%)Reference
6 Benzodiazepines0.20–18.00.02-0.47 (as ng/µL)0.07-1.57 (as ng/µL)93.2-108.60.5-1288-113[1][2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte(s)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Recovery (%)Reference
13 Designer Benzodiazepines1–5000.5188-112 (as ±12% bias)3-2135-90[3][4]
14 BenzodiazepinesNot SpecifiedNot Specified0.1-1.0Not SpecifiedNot Specified>83 (except one analyte)[5]
5 BenzodiazepinesNot SpecifiedNot SpecifiedNot Specified99.7-107.3<9Not Specified[6]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Recovery (%)Reference
10 BenzodiazepinesNot SpecifiedNot SpecifiedNot Specified83.7-118.60.1-14.9Not Specified[7]
5 BenzodiazepinesNot SpecifiedNot SpecifiedNot Specified99.7-107.3<9Not Specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis using HPLC, LC-MS/MS, and GC-MS for benzodiazepines.

HPLC with UV/DAD Detection: Protocol for Benzodiazepine Analysis

This method is suitable for the quantification of various benzodiazepines in pharmaceutical and biological matrices.

Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C8 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample (e.g., hydrolyzed urine, deproteinized plasma) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions

  • Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and 0.05M ammonium acetate[2]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV/DAD at 240 nm[1]

  • Injection Volume: 20 µL[1]

LC-MS/MS: Protocol for Designer Benzodiazepine Analysis in Blood

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of benzodiazepines in complex biological matrices.[3][4]

Sample Preparation (Solid Phase Extraction - SPE)

  • To 0.5 mL of postmortem blood, add an internal standard.

  • Perform protein precipitation.

  • Condition an SPE cartridge.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes.

  • Evaporate the eluate and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

  • Column: C18 analytical column[3][4]

  • Mobile Phase: Gradient elution with a mixture of an aqueous solution with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3][4]

GC-MS: Protocol for Benzodiazepine Analysis in Blood and Urine

GC-MS is a robust technique for benzodiazepine analysis, often requiring derivatization for thermally labile compounds.[8]

Sample Preparation (Solid Phase Extraction - SPE)

  • For urine samples, perform enzymatic hydrolysis to cleave conjugated metabolites.[8]

  • Fortify the sample with a deuterated internal standard.[8]

  • Perform mixed-mode solid-phase extraction.[8]

  • Elute the analytes.

  • Derivatize the extract with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to improve thermal stability and chromatographic performance.[8]

Chromatographic and Mass Spectrometric Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MSi)[7]

  • Carrier Gas: Helium[7]

  • Injection Mode: Splitless

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Selected Ion Monitoring (SIM)[8]

Visualizing Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological or Pharmaceutical Sample SPE Solid Phase Extraction Sample->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC System (C8 Column) Recon->HPLC Inject DAD DAD Detector (240 nm) HPLC->DAD Data Data Acquisition and Analysis DAD->Data

Caption: General workflow for HPLC-DAD analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Blood Sample (+ Internal Standard) Precip Protein Precipitation Blood->Precip SPE Solid Phase Extraction Precip->SPE Elute Elution & Reconstitution SPE->Elute LC LC Separation (C18 Column) Elute->LC Inject MSMS Tandem Mass Spec (ESI+, MRM) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for LC-MS/MS analysis in blood.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid Phase Extraction Hydrolysis->SPE Deriv Derivatization SPE->Deriv GC GC Separation Deriv->GC Inject MS Mass Spectrometer (EI, SIM) GC->MS Analysis Data Analysis MS->Analysis

Caption: Workflow for GC-MS analysis in urine.

Conclusion

The choice of analytical method for this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • HPLC-UV/DAD is a cost-effective and robust method suitable for analyzing higher concentrations, for example, in pharmaceutical formulations.

  • LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity, allowing for the quantification of trace levels in biological fluids.[9]

  • GC-MS is a reliable alternative, particularly for volatile and thermally stable compounds, though it may require a derivatization step for many benzodiazepines.[10]

The validation data and protocols presented for analogous compounds provide a solid foundation for developing and validating a robust analytical method for this compound. It is recommended that any newly developed method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended application.

References

Comparative Docking Analysis of 1,4-Benzodiazepine-2,5-dione Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies performed on 1,4-benzodiazepine-2,5-dione derivatives, a scaffold of significant interest in medicinal chemistry. The following sections summarize key quantitative data, detail experimental protocols, and visualize the computational workflows to offer researchers and scientists a comprehensive resource for evaluating the potential of these compounds against various biological targets.

Data Summary: Docking Performance and Biological Activity

The following tables summarize the results of several docking studies, presenting the binding affinities and, where available, the corresponding biological activities of various 1,4-benzodiazepine-2,5-dione derivatives.

Table 1: Anti-tubercular Activity

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBiological Activity (MIC, µg/mL)
4h Enoyl Acyl Carrier Protein Reductase (InhA)--1.55[1]
4f Enoyl Acyl Carrier Protein Reductase (InhA)--2.87[1]

Table 2: Anticancer Activity (HDM2 Antagonists)

CompoundTarget ProteinDocking Score (CDOCKER Interaction Energy)Key Interacting ResiduesBiological Activity
Ligand 25 HDM2-HIS96 (π-π interaction)[2]p53-HDM2 interaction inhibitor[2]
Ligand 51 HDM2--p53-HDM2 interaction inhibitor[2]
Compound 17 MDM2--IC50 = 394 nM (binding)[3]

Table 3: Anticancer Activity (VEGFR-2 Kinase Inhibitors)

CompoundTarget ProteinDocking ScoreKey Interacting ResiduesBiological Activity (IC50, µg/mL)
4b VEGFR-2 KinaseHigher than other tested compounds-HCT15: 37.04, SKMel2: 39.45, SKOV3: 36.61[4]

Table 4: CNS Activity (GABAA Receptor Modulators)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesBiological Activity
11b GABAA Receptor (PDB: 6HUP)-9.46[5]-Potent CNS depressant[5]
10c GABAA Receptor (PDB: 6HUP)-9.18[5]-Significant antiepileptic activity[5]
Diazepam (Standard) GABAA Receptor (PDB: 6HUP)-9.88[5]-Standard CNS depressant[5]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are detailed below. These protocols provide a basis for reproducing or designing similar computational experiments.

Study 1: Anti-tubercular Agents

  • Target Protein: Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.

  • Software: Not explicitly stated in the provided abstract.

  • Methodology: A docking study was performed to understand the mechanism of action of the synthesized 1,4-benzodiazepine-2,5-diones. The results suggest that the diazepine frame is crucial for their anti-tubercular activity.[1][6]

Study 2: HDM2 Antagonists

  • Target Protein: Human Double Minute 2 (HDM2).

  • Software: Discovery Studio 2.1 with CDOCKER protocol.[2]

  • Methodology: Docking operations were performed on 59 1,4-benzodiazepine-2,5-dione derivatives. The results indicated that a π-π interaction between the imidazole group of HIS96 in HDM2 and the aryl ring at the 4-N position of the ligand is a key factor for binding.[2] Quantitative Structure-Activity Relationship (QSAR) models were also developed using genetic function approximation (GFA) and genetic partial least squares (G/PLS).[2]

Study 3: VEGFR-2 Kinase Inhibitors

  • Target Protein: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase.

  • Software: Not explicitly stated in the provided abstract.

  • Methodology: Molecular docking was used to analyze the interaction between six synthesized 1,4-benzodiazepine-2,5-dione derivatives and the VEGFR-2 kinase receptor. The docking scores were correlated with the in vitro cytotoxicity results.[4]

Study 4: CNS Active Agents

  • Target Protein: GABAA Receptor (PDB ID: 6HUP).[5]

  • Software: MOE (Molecular Operating Environment).[5]

  • Methodology: Molecular docking studies were performed to understand the interaction pattern and binding mode of newly synthesized 2,4-disubstituted-1,5-benzodiazepines at the GABAA receptor. The docking results were in good agreement with the observed in vivo CNS depressant and antiepileptic activities.[5]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow of a comparative docking study and a simplified representation of a signaling pathway relevant to the anticancer activity of these compounds.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation ligand_prep Ligand Preparation (1,4-Benzodiazepine-2,5-diones) docking Molecular Docking (e.g., AutoDock, MOE) ligand_prep->docking protein_prep Protein Preparation (e.g., HDM2, VEGFR-2) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking (Binding Energy) docking->scoring sar Structure-Activity Relationship (SAR) pose_analysis->sar scoring->sar bioassay Biological Assays (e.g., IC50) sar->bioassay p53_HDM2_Pathway p53 p53 hdm2 HDM2 p53->hdm2 activates proteasome Proteasomal Degradation p53->proteasome apoptosis Apoptosis p53->apoptosis induces hdm2->p53 inhibits hdm2->proteasome leads to bzd 1,4-Benzodiazepine-2,5-dione (Antagonist) bzd->hdm2 inhibits

References

Lack of Preclinical and Clinical Data Precludes Direct Therapeutic Index Comparison for 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative assessment of the therapeutic index of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione against established benzodiazepines is not feasible at this time due to a lack of publicly available pharmacological data. Extensive searches for preclinical and clinical studies detailing the median effective dose (ED50) and median lethal dose (LD50) for this specific compound in the context of anxiolytic, sedative, or anticonvulsant activities have yielded no results. The existing research on this compound has primarily focused on its synthesis and potential applications in other therapeutic areas, such as oncology and infectious diseases.[1][2][3]

Therefore, this guide will focus on providing a comparative overview of the therapeutic indices of three widely prescribed benzodiazepines: diazepam, lorazepam, and alprazolam. Additionally, it will outline the standard experimental methodologies for determining the therapeutic index and present a visualization of the common signaling pathway for this class of drugs.

Comparative Therapeutic Indices of Established Benzodiazepines

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety between the effective and toxic doses. The table below summarizes the available data for diazepam, lorazepam, and alprazolam. It is important to note that TI values can vary depending on the animal model and the specific therapeutic effect being measured.

DrugTherapeutic Index (TI)LD50 (mg/kg, rat, oral)ED50 (mg/kg, rat, oral)Notes
Diazepam ~100:1720Varies by effect (e.g., anticonvulsant)One of the most well-established benzodiazepines with a wide therapeutic range.[4][5]
Lorazepam Not explicitly stated, but considered to have a wide safety margin>1500Varies by effect (e.g., anxiolytic, hypnotic)Effective at lower doses compared to diazepam for certain indications.[6][7]
Alprazolam 662-4342:1 (in rats)331-21710.5High-potency benzodiazepine, with data suggesting a very wide therapeutic index in animal models.[8]

Experimental Protocols for Therapeutic Index Determination

The determination of a drug's therapeutic index involves a series of preclinical studies to establish both its efficacy and toxicity.

1. Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.

  • Animal Models: Appropriate animal models are selected based on the therapeutic indication. For anxiolytics, models such as the elevated plus maze or the light-dark box test are commonly used. For anticonvulsants, models of chemically or electrically induced seizures are employed.

  • Dose-Response Studies: Animals are divided into groups and administered a range of doses of the test compound.

  • Behavioral or Physiological Assessment: The specific therapeutic effect is measured. For anxiety, this could be the time spent in the open arms of an elevated plus maze. For anticonvulsant activity, it would be the prevention of seizures.

  • Data Analysis: The percentage of animals in each group exhibiting the desired effect is plotted against the corresponding dose, and the ED50 is calculated using statistical methods like probit analysis.

2. Determination of Median Lethal Dose (LD50)

The LD50 is the dose of a drug that is lethal to 50% of the test population.

  • Animal Models: Typically, rodents (rats or mice) are used.

  • Acute Toxicity Study: Animals are administered single, high doses of the drug.

  • Observation: The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[9]

  • Data Analysis: The number of deaths at each dose level is recorded, and the LD50 is calculated using methods such as the Reed-Muench or Karber method.[10] Modern approaches, such as the up-and-down procedure, aim to reduce the number of animals required.[9]

3. Calculation of the Therapeutic Index

The therapeutic index is calculated using the following formula:

TI = LD50 / ED50

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor), the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12]

GABA_A_Signaling cluster_Neuron Postsynaptic Neuron cluster_Channel Chloride Ion Channel GABA_A GABA-A Receptor Ion_Channel_Closed Closed GABA_A->Ion_Channel_Closed GABA Binding BZD Benzodiazepine (e.g., 1-methyl-3,4-dihydro-1H-1,4- benzodiazepine-2,5-dione) Ion_Channel_Open Open Ion_Channel_Closed->Ion_Channel_Open Increased Frequency of Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel_Open->Hyperpolarization Chloride Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site BZD->GABA_A Binds to Allosteric Site

Benzodiazepine Mechanism of Action at the GABA-A Receptor.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.

Experimental Workflow for Therapeutic Index Assessment

The process of determining the therapeutic index is a critical component of early-stage drug development.

TI_Workflow cluster_Efficacy Efficacy Studies cluster_Toxicity Toxicity Studies ED50_Study ED50 Determination (e.g., Elevated Plus Maze) Calculation Therapeutic Index Calculation (TI = LD50 / ED50) ED50_Study->Calculation LD50_Study LD50 Determination (Acute Toxicity) LD50_Study->Calculation Safety_Assessment Safety Profile Assessment Calculation->Safety_Assessment

A simplified workflow for determining the therapeutic index.

References

Safety Operating Guide

Proper Disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, a compound that requires handling as hazardous waste. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure. The level of PPE should be determined by a thorough risk assessment of the specific disposal procedure being undertaken.[2][3][4]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5]To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]To protect eyes from dust particles.
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to prevent inhalation.[3][5]To prevent inhalation of the compound.
Body Protection A lab coat or chemical-resistant apron.[3]To protect clothing and skin from contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.

2. Waste Collection and Storage:

  • Use a designated, sealable, and chemically compatible container for collecting the waste. The original container is often the best choice for storing unused chemicals designated for disposal.

  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Keep the waste container tightly closed except when adding waste.

3. Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.

  • Place these contaminated solids in a separate, clearly labeled hazardous waste container.

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical name and quantity.

5. Spill Cleanup:

  • In the event of a spill, evacuate the area if necessary and ensure proper ventilation.

  • Wearing the appropriate PPE, carefully clean up the spill using an absorbent material suitable for chemical powders.

  • Collect the spilled material and cleanup debris in a sealed container and dispose of it as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Unused or Waste This compound identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) identify->ppe segregate Segregate from Incompatible Waste ppe->segregate collect_solid Collect Solid Waste in a Labeled, Sealed Container segregate->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, Liners, etc.) in a Separate Labeled Container segregate->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor store->contact_ehs transport Arrange for Professional Waste Pickup and Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community.

References

Personal protective equipment for handling 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. The following procedures are based on established safety protocols for potent pharmaceutical compounds and related benzodiazepine derivatives.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical safety goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standards. A face shield should be worn if there is a significant risk of splashing.
Hand Protection Chemically compatible disposable glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately after contamination.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect against minor splashes and spills.
Respiratory Protection Approved respiratorUse a NIOSH-approved respirator with an appropriate cartridge if handling the compound as a powder outside of a certified chemical fume hood or glove box.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Engineering Controls:

  • Ventilation: All work with this compound, especially when in powdered form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

Work Practices:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Aerosol Prevention: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and comply with regulations. As a benzodiazepine derivative, it may be subject to regulations for controlled substances.

Waste Segregation:

  • Segregate all waste contaminated with the compound, including unused material, contaminated labware (e.g., pipette tips, vials), and used PPE.

Decontamination:

  • Decontaminate surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) and then wash with soap and water.

Disposal Method:

  • Regulatory Compliance: Disposal must be in accordance with all federal, state, and local regulations. Given its classification as a benzodiazepine derivative, it may need to be rendered "non-retrievable" to comply with Drug Enforcement Administration (DEA) regulations.[1]

  • Incineration: The preferred method of disposal is through a licensed hazardous waste disposal company via incineration.[1]

  • On-Site Destruction: If permitted by your institution's policies and DEA registration, on-site destruction may be an option. This process must be witnessed and meticulously documented.[1]

  • Trash Disposal (for trace amounts): For trace amounts of non-regulated materials, mixing with an unappealing substance like cat litter or coffee grounds, sealing it in a plastic bag, and disposing of it in the regular trash may be permissible, but this should be confirmed with your institution's environmental health and safety department.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Disposal a Consult SDS and Institutional SOPs b Don Appropriate PPE a->b c Work in a Certified Fume Hood or Glove Box b->c d Weigh and Handle Compound with Care c->d e Perform Experiment d->e f Decontaminate Work Surfaces and Equipment e->f g Segregate All Contaminated Waste f->g h Render Non-Retrievable (if required) g->h i Package and Label Waste h->i j Dispose via Licensed Hazardous Waste Vendor i->j

Caption: A flowchart outlining the key steps for the safe handling and disposal of the target compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.